molecular formula C14H10FNO4 B599303 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261962-57-5

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B599303
CAS No.: 1261962-57-5
M. Wt: 275.235
InChI Key: ANIRPDNZSQTMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid (CAS 1261962-57-5) is a substituted biphenyl compound with a molecular formula of C14H10FNO4 and a molecular weight of 275.24 g/mol . This chemical features a benzoic acid core substituted with a nitro group at the 5-position and a 3-fluoro-2-methylphenyl group at the 3-position, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound is offered with a high purity level of 95% . As a complex aromatic structure, it is a potential intermediate in the development of pharmaceuticals and other advanced materials. Researchers value this compound for its utility in constructing more complex molecules, particularly in exploring structure-activity relationships. Handle with care; this product may be harmful if swallowed and causes skin and serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRPDNZSQTMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689268
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-57-5
Record name 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid, a disubstituted biaryl carboxylic acid. Biaryl motifs are of significant interest in medicinal chemistry and materials science, often serving as core scaffolds in biologically active molecules and functional materials.[1][2][3] The strategic combination of a nitro group, a carboxylic acid, and a fluorinated phenyl ring makes this compound a versatile building block for further chemical elaboration.

This guide is designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the chosen synthetic strategy, and provide detailed, actionable protocols for execution in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

The molecular architecture of this compound is characterized by a carbon-carbon bond connecting two distinct aromatic rings. A retrosynthetic analysis logically disconnects this bond, suggesting a cross-coupling reaction as the most direct and efficient synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction is selected as the optimal approach.[4] This decision is predicated on several key advantages:

  • Mild Reaction Conditions: The Suzuki coupling typically proceeds under relatively gentle conditions, preserving the sensitive nitro and carboxylic acid functional groups.[5]

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[6]

  • Commercial Availability of Precursors: Both the required organoborane (boronic acid) and organohalide starting materials are commercially available or readily synthesized.[6][7]

  • Environmental Considerations: Boronic acids are generally less toxic and more environmentally benign compared to organotin or organozinc reagents used in other coupling reactions like Stille or Negishi couplings.[5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle driven by a palladium complex.[8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: In the presence of a base, the organic moiety from the nucleophilic boronic acid (3-fluoro-2-methylphenyl group) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[4][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_ArylHalide Ar-Pd(II)L_n-X OA->PdII_ArylHalide TM Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Final Product) RE->Product Pd0->OA PdII_ArylHalide->TM PdII_Biaryl->RE ArX Ar-X (3-Bromo-5-nitrobenzoic acid) ArX->OA ArBOH2 Ar'-B(OH)₂ (3-Fluoro-2-methylphenylboronic acid) ArBOH2->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of Precursors

While the target synthesis relies on the Suzuki coupling, ensuring the availability and purity of the starting materials is paramount.

3-Fluoro-2-methylphenylboronic acid

This key nucleophilic partner is commercially available from various chemical suppliers.[7][11][12] For research and development purposes, direct procurement is the most efficient route. Its structure combines a fluorine atom and a methyl group, which can modulate the electronic and steric properties of the resulting final product.

3-Bromo-5-nitrobenzoic acid

This electrophilic component can be readily synthesized in the laboratory via the electrophilic nitration of 3-bromobenzoic acid. The existing electron-withdrawing groups (bromo and carboxylic acid) on the ring direct the incoming nitro group to the C5 position. The procedure is analogous to the well-established synthesis of 3,5-dinitrobenzoic acid from benzoic acid.[13][14]

Experimental Protocol: Nitration of 3-Bromobenzoic Acid

  • Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice/water bath.

  • Acid Mixture: Carefully add 3-bromobenzoic acid to concentrated sulfuric acid in the flask and stir until dissolved.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the stirred solution of 3-bromobenzoic acid, ensuring the internal temperature is maintained between 0-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product, 3-bromo-5-nitrobenzoic acid, in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)Role
3-Bromobenzoic acid201.022.01 g10.0Starting Material
Conc. H₂SO₄98.08~15 mL-Solvent/Catalyst
Fuming HNO₃63.01~1.5 mL~35Nitrating Agent

Core Synthesis: Suzuki-Miyaura Coupling Protocol

This section details the palladium-catalyzed cross-coupling of the synthesized 3-bromo-5-nitrobenzoic acid with 3-fluoro-2-methylphenylboronic acid.

G cluster_workflow Experimental Workflow A 1. Reagent Charging - Add aryl halide, boronic acid,  catalyst, and base to flask. B 2. Solvent Addition & Degassing - Add solvent (e.g., Dioxane/H₂O). - Purge with inert gas (Ar or N₂). A->B C 3. Heating & Reaction - Heat mixture to reflux (e.g., 80-100 °C). - Monitor reaction by TLC/LC-MS. B->C D 4. Reaction Quench & Work-up - Cool to RT. - Add water and extract with organic solvent. C->D E 5. Purification - Acid-base extraction. - Recrystallization or Chromatography. D->E F 6. Characterization - Obtain final product. - Analyze via NMR, MS, etc. E->F

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

  • Flask Preparation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 3-fluoro-2-methylphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture. A common system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Initial Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

ComponentRoleExample Molar RatioNotes
3-Bromo-5-nitrobenzoic acidElectrophile1.0Limiting reagent.
3-Fluoro-2-methylphenylboronic acidNucleophile1.2 - 1.5Excess is used to drive the reaction to completion.
Pd(PPh₃)₄Catalyst0.03 - 0.05Other catalysts like Pd(OAc)₂ with ligands (e.g., SPhos) can be used.[10]
K₂CO₃Base2.0 - 3.0Activates the boronic acid for transmetalation. Other bases like K₃PO₄ or Cs₂CO₃ can also be effective.[9][15]
1,4-Dioxane / WaterSolvent4:1 v/vSolubilizes both organic and inorganic reagents. Must be degassed to prevent catalyst oxidation.

Purification Strategy

Purification of the final product is critical. A common challenge in Suzuki couplings involving carboxylic acids is the removal of excess boronic acid starting material, which also possesses acidic properties.[16] A multi-step purification strategy is recommended.

  • Acid-Base Extraction: This is a highly effective method.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate, NaHCO₃). The desired carboxylic acid product will deprotonate and move into the aqueous layer, while non-acidic impurities (like catalyst residues) remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any trapped neutral impurities.

    • Carefully re-acidify the aqueous layer with cold 1M HCl to a pH of ~2. The pure product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If further purification is needed, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be challenging due to streaking. If required, the mobile phase should be doped with a small amount of acetic acid (~0.1-1%) to suppress deprotonation of the analyte on the silica surface.[16]

Safety and Handling

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a well-ventilated area or fume hood and take care to recover residues for proper disposal or recycling.

  • Solvents: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle it in a fume hood.

  • Inert Gas: Argon and Nitrogen are asphyxiants in high concentrations. Ensure work is performed in a well-ventilated area.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process: the nitration of 3-bromobenzoic acid followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a robust framework, from mechanistic understanding to detailed experimental protocols, enabling the successful synthesis and purification of this valuable chemical building block. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other biaryl compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Online] Available at: [Link]

  • Abraham, D. J., et al. (1987). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site. Journal of Medicinal Chemistry, 30(2), 343-349. Available at: [Link]

  • Dissertation. (2008). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Available at: [Link]

  • Zhang, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2445-2458. Available at: [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Online] Available at: [Link]

  • Lin, H., et al. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 21(38), 7796-7800. Available at: [Link]

  • Organic Syntheses. 3,5-Dinitrobenzoic acid. [Online] Available at: [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Online] Available at: [Link]

  • Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11099-11105. Available at: [Link]

  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • BuyersGuideChem. This compound. [Online] Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Online] Harvard University. Available at: [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. [Video] YouTube. Available at: [Link]

Sources

Strategic Purification of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid: A Guide for Optimal Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a critical intermediate in the synthesis of advanced pharmaceutical agents, the purity of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is paramount. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and compromised final drug efficacy and safety. This guide provides a comprehensive overview of robust purification strategies, grounded in fundamental chemical principles, to ensure the high purity required for drug development applications.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

The structure of this compound presents specific challenges and opportunities for purification. Its key features include:

  • An Aromatic Carboxylic Acid: The acidic proton (pKa ≈ 3-4) allows for manipulation of solubility based on pH.[1]

  • A Biaryl System: This imparts rigidity and potential for crystalline structures.

  • A Nitro Group and a Fluoro Group: These electron-withdrawing groups influence the molecule's polarity and electronic properties.

  • A Methyl Group: This adds a non-polar character to one of the phenyl rings.

Probable Impurity Profile: A typical synthesis may result in impurities such as:

  • Starting Materials: Unreacted precursors from the coupling reaction.

  • Isomeric Byproducts: Regioisomers formed during the nitration step.[1]

  • Dehalogenated or Denitrated Species: Impurities formed through side reactions.

  • Solvent Residues and Reagents: Residual process chemicals.[2]

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.[2]

The Purification Workflow: A Multi-Step Approach

Achieving high purity often requires more than a single technique. A sequential purification workflow is recommended to systematically remove different classes of impurities.

Purification_Workflow Crude Crude Product (Post-Synthesis Workup) AcidBase Acid-Base Extraction (Initial Cleanup) Crude->AcidBase Removes neutral & basic impurities Recrystallization Recrystallization (Bulk Purification) AcidBase->Recrystallization Removes highly soluble & insoluble impurities Chromatography Column Chromatography (Fine Purification) Recrystallization->Chromatography Removes closely related structural isomers Final High-Purity Product (>99%) Chromatography->Final

Caption: A strategic workflow for the purification of this compound.

Method 1: Acid-Base Extraction for Initial Cleanup

Principle: This technique leverages the acidic nature of the carboxylic acid group. The target compound can be selectively moved between an aqueous and an organic phase by adjusting the pH, leaving behind neutral or basic impurities. A similar principle is used for purifying 3-nitrobenzoic acid from its isomers.[3]

Experimental Protocol:
  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). The target acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the extraction on the organic layer to ensure complete recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl or H₂SO₄) to a pH of ~2. The protonated, water-insoluble this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.

Trustworthiness: This method is self-validating. The selective precipitation upon acidification provides a strong indication that the desired acidic compound has been isolated from non-acidic impurities.

Method 2: Recrystallization for Bulk Purification

Principle: Recrystallization is a powerful technique for purifying crystalline solids.[4] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain soluble at all temperatures. The solubility of nitrobenzoic acid derivatives is highly dependent on the solvent and temperature.[5]

Solvent Selection:

The choice of solvent is the most critical step. A solvent screening is highly recommended. Based on the polarity of the target molecule, suitable solvents and solvent systems include alcohols, esters, and aromatic hydrocarbons.

Solvent/SystemPolarityRationale
Ethanol / WaterHighGood for many aromatic carboxylic acids; water acts as an anti-solvent to induce crystallization upon cooling.[6]
Isopropanol (IPA)MediumOften provides a good balance of solubility at high and low temperatures.
Ethyl Acetate / HeptaneMediumThe compound is likely soluble in ethyl acetate; heptane serves as an anti-solvent.
TolueneLowMay provide good selectivity for removing more polar impurities.
AcetonitrileMediumUsed for crystallizing similar chloro-nitrobenzoic acids.[7]
Experimental Protocol:
  • Dissolution: In an Erlenmeyer flask, add a chosen solvent (e.g., isopropanol) to the crude solid. Heat the mixture on a hot plate with stirring to just below the solvent's boiling point.

  • Saturation: Add small portions of hot solvent until the solid just dissolves, creating a saturated solution. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Method 3: Column Chromatography for High-Purity Polishing

Principle: For removing closely related isomers or stubborn impurities, column chromatography is the method of choice.[8][9] The separation is based on the differential partitioning of compounds between a polar stationary phase (typically silica gel) and a less polar mobile phase.[10]

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) Impurity Less Polar Impurity Target Target Molecule (More Polar) Eluent_Out1 Elutes First: Less Polar Impurity Impurity->Eluent_Out1 Weaker interaction with silica, moves faster Eluent_Out2 Elutes Later: Target Molecule Target->Eluent_Out2 Stronger interaction with silica, moves slower Eluent_In Mobile Phase (Eluent) e.g., Hexane/Ethyl Acetate Eluent_In->Impurity Pushes compounds down the column

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. In the absence of direct experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By dissecting the molecule into its constituent functional groups—a substituted benzoic acid, a nitroaromatic system, and a fluorinated biphenyl linkage—we can anticipate the key spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and structurally related molecules. Each prediction is substantiated with references to authoritative spectroscopic data and principles.

Introduction: The Structural Significance of this compound

The molecule this compound is a complex aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with diverse electronic and steric embellishments, necessitates a multi-faceted approach to its characterization. The presence of a fluorine atom, a nitro group, and a carboxylic acid function imparts distinct spectroscopic signatures that, when correctly interpreted, can unequivocally confirm its molecular architecture.

The synthesis of such a molecule would likely involve a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings.[1][2] This would typically involve the coupling of a boronic acid derivative of one ring with a halide of the other.

This guide will systematically predict the FT-IR, ¹H NMR, ¹³C NMR, and mass spectra of the title compound. The causality behind these predictions will be explained, providing a self-validating system for researchers encountering this or analogous compounds.

Predicted Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to be rich with information, reflecting its multiple functional groups. The spectrum can be conceptually divided into contributions from the carboxylic acid, the nitro group, and the substituted aromatic rings.

Experimental Protocol (Predicted):

A standard protocol for acquiring the FT-IR spectrum would involve preparing a KBr pellet of the solid compound or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Predicted FT-IR Data Summary:

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
Carboxylic Acid O-H3300 - 2500 (broad)O-H stretching, broadened due to hydrogen bonding
Aromatic C-H3100 - 3000C-H stretching
Carboxylic Acid C=O~1710 - 1690C=O stretching, conjugated to the aromatic ring
Nitro N-O (asymmetric)~1550 - 1530Asymmetric N-O stretching
Aromatic C=C~1600, ~1475C=C stretching within the aromatic rings
Nitro N-O (symmetric)~1360 - 1340Symmetric N-O stretching
C-O (Carboxylic Acid)~1320 - 1280C-O stretching
C-F~1250 - 1100C-F stretching
O-H bend (out-of-plane)~920O-H bending of the carboxylic acid dimer

Interpretation of the Predicted FT-IR Spectrum:

The most prominent feature is expected to be the very broad O-H stretching band of the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.[3][4] This broadness is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically adopt in the solid state.[5] The carbonyl (C=O) stretch is anticipated around 1710-1690 cm⁻¹, a lower frequency than non-conjugated carboxylic acids due to its conjugation with the aromatic ring.[6]

The presence of the nitro group will be confirmed by two strong absorptions: an asymmetric stretch between 1550-1530 cm⁻¹ and a symmetric stretch between 1360-1340 cm⁻¹.[7] Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1475 cm⁻¹ region.[8] The C-F stretching vibration is expected to produce a strong band in the 1250-1100 cm⁻¹ range. Finally, the out-of-plane O-H bend of the carboxylic acid dimer is predicted to be visible around 920 cm⁻¹.[5]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the electronic environment of the protons and their spatial relationships. The spectrum is expected to show a downfield carboxylic acid proton and a complex aromatic region.

Experimental Protocol (Predicted):

The ¹H NMR spectrum would be acquired on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard.

Predicted ¹H NMR Data Summary:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH> 12singlet (broad)-
H-4, H-6 (nitro-bearing ring)8.5 - 8.2multipletJ ≈ 2-3 Hz
H-2 (nitro-bearing ring)8.2 - 8.0multipletJ ≈ 2-3 Hz
H-4', H-5', H-6' (fluoro-methyl-bearing ring)7.4 - 7.1multipletJ ≈ 7-9 Hz (H-H), J ≈ 2-10 Hz (H-F)
CH₃2.2 - 2.0singlet-

Interpretation of the Predicted ¹H NMR Spectrum:

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[4] The protons on the nitro-substituted ring (H-2, H-4, H-6) will be significantly deshielded due to the electron-withdrawing nature of both the nitro group and the carboxylic acid. Their chemical shifts are predicted to be in the 8.0-8.5 ppm range.[9] The splitting pattern will be complex due to small meta couplings.

The protons on the 3-fluoro-2-methylphenyl ring (H-4', H-5', H-6') will resonate further upfield, in the 7.1-7.4 ppm region. Their multiplicities will be complex due to both proton-proton and proton-fluorine couplings.[10] The methyl protons are expected to appear as a singlet around 2.0-2.2 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic nature of each carbon. The presence of fluorine will introduce C-F coupling, leading to splitting of some carbon signals.

Experimental Protocol (Predicted):

The ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer with proton decoupling. A deuterated solvent like DMSO-d₆ or CDCl₃ would be used.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C=O~165singlet-
C-NO₂~148singlet-
C-F~160doublet¹J_CF ≈ 245
Aromatic C-H140 - 120singlets and doublets²J_CF ≈ 20-25, ³J_CF ≈ 5-10
Aromatic C-C145 - 130singlets and triplets⁴J_CF ≈ 2-4
CH₃~15singlet-

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is expected to resonate around 165 ppm.[3] The carbon attached to the nitro group will be downfield, around 148 ppm. The most distinct signal will be from the carbon directly bonded to the fluorine atom, which will appear as a doublet with a large one-bond coupling constant (¹J_CF) of approximately 245 Hz, at a chemical shift of about 160 ppm.[5]

Other aromatic carbons will show smaller couplings to the fluorine atom over two, three, and four bonds.[11] The carbons ortho to the fluorine (²J_CF) will appear as doublets with coupling constants of about 20-25 Hz, while the meta carbons (³J_CF) will show smaller doublet splittings of 5-10 Hz.[12] The quaternary carbons of the biphenyl linkage will be in the 130-145 ppm range. The methyl carbon is predicted to be the most upfield signal, around 15 ppm.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol (Predicted):

The mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 275.06

  • Major Predicted Fragments:

    • m/z 258: [M - OH]⁺

    • m/z 230: [M - COOH]⁺

    • m/z 229: [M - NO₂]⁺

    • m/z 184: [M - COOH - NO₂]⁺

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak is expected at m/z 275, corresponding to the molecular formula C₁₄H₁₀FNO₄. A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical, leading to a fragment at m/z 258.[13] Decarboxylation (loss of COOH) would result in a fragment at m/z 230.[14] The loss of the nitro group (NO₂) is also a characteristic fragmentation for nitroaromatic compounds, giving a peak at m/z 229.[15] Further fragmentation of the biphenyl core could also be observed.[16]

Visualizations

Molecular Structure

H_NMR_overview cluster_ppm Chemical Shift (ppm) COOH COOH Aromatic (nitro ring) Aromatic (nitro ring) Aromatic (fluoro-methyl ring) Aromatic (fluoro-methyl ring) CH3 CH3 12 12 10 10 8 8 6 6 4 4 2 2 0 0

Caption: Predicted chemical shift regions in the ¹H NMR spectrum.

Predicted ¹³C NMR C-F Couplings

C_F_coupling C-F C-F (¹J ≈ 245 Hz) ortho-C ortho-C (²J ≈ 20-25 Hz) C-F->ortho-C 2 bonds meta-C meta-C (³J ≈ 5-10 Hz) ortho-C->meta-C 3 bonds para-C para-C (⁴J ≈ 2-4 Hz) meta-C->para-C 4 bonds

Caption: Predicted through-bond ¹³C-¹⁹F coupling constants.

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of this compound. By systematically applying the principles of FT-IR, NMR, and mass spectrometry, and drawing upon data from analogous structures, we have constructed a comprehensive set of expected spectral data. This predictive framework serves as a valuable resource for the identification and characterization of this molecule, providing researchers with a solid foundation for their experimental work. The methodologies and interpretations outlined herein are designed to be broadly applicable to other complex, multi-substituted aromatic compounds.

References

Sources

An In-depth Technical Guide to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a biaryl scaffold with fluoro, methyl, nitro, and carboxylic acid functional groups, suggests a rich chemical profile that could be leveraged in the design of novel therapeutic agents and functional materials. The strategic placement of these substituents can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and molecular interactions, which are critical determinants of its biological activity and material characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific compound, this guide offers robust methodologies for its synthesis and detailed protocols for the experimental determination of its key properties. This information is intended to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this intriguing molecule.

Core Molecular Attributes

While experimental data remains limited, the fundamental molecular identity of this compound has been established.

AttributeValue
CAS Number 1261962-57-5[1]
Molecular Formula C₁₄H₁₀FNO₄[1]
Molecular Weight 275.23 g/mol [1]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following properties are predicted based on the analysis of structurally analogous compounds. These values should be considered as estimations and require experimental validation.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) 140 - 160The melting point is anticipated to be in this range based on related compounds. For instance, 3-chloro-5-nitrobenzoic acid has a melting point of 140-148 °C[2][3]. The larger biaryl structure of the target molecule may lead to a slightly higher melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point (°C) > 350A high boiling point is expected due to the compound's high molecular weight and polar functional groups, which contribute to strong intermolecular forces. For comparison, the predicted boiling point of 3-fluoro-5-nitrobenzoic acid is 341.2 °C[4].
Aqueous Solubility LowThe presence of two aromatic rings and a methyl group contributes to its lipophilic character, suggesting low solubility in water. However, the carboxylic acid and nitro groups are polar and can engage in hydrogen bonding, which may afford some minimal aqueous solubility. The solubility of nitrobenzoic acids in water is generally low; for example, 3-nitrobenzoic acid's solubility is 0.24 g/100 mL at 15 °C[5].
Solubility in Organic Solvents Moderate to HighThe compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), and moderately soluble in less polar solvents like ethyl acetate and dichloromethane. This is a common characteristic for substituted benzoic acids[6].
pKa 3.0 - 3.5The carboxylic acid group's acidity will be influenced by the electron-withdrawing nitro group, which tends to lower the pKa (increase acidity). For comparison, the pKa of 3-nitrobenzoic acid is 3.47[7], while that of 3-fluorobenzoic acid is 3.86. The combined electronic effects of the nitro and fluoro substituents likely place the pKa in the lower end of this range.

Proposed Synthesis and Characterization

A practical and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.

The proposed synthetic approach involves the coupling of two key building blocks: (3-fluoro-2-methylphenyl)boronic acid and 3-bromo-5-nitrobenzoic acid.

Caption: Proposed synthesis via Suzuki-Miyaura cross-coupling.

Characterization:

Upon successful synthesis, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols for Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting range.

Aqueous Solubility Determination (Isothermal Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of deionized water.

  • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water/methanol if solubility in pure water is low).

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point from the first or second derivative of the titration curve.

  • The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.

Importance and Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in the field of drug discovery.

  • Biaryl Core: The biaryl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. It provides a rigid framework that can be functionalized to achieve specific interactions with biological targets.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and participate in hydrogen bonding. It is also a key pharmacophore in certain classes of antimicrobial and anticancer agents[3].

  • Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its metabolic stability, lipophilicity, and binding affinity to target proteins.

  • Carboxylic Acid: The carboxylic acid group is a common feature in many drugs, often serving as a key interacting group with the active site of an enzyme or receptor through hydrogen bonding or ionic interactions.

Given these features, this compound could serve as a valuable starting point or intermediate for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Conclusion

This compound represents a molecule of considerable interest for further scientific exploration. While a complete experimental profile of its physical and chemical properties is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization. By following the detailed protocols outlined herein, researchers can generate the necessary data to fully understand and exploit the potential of this compound in their respective fields. The unique combination of functional groups within its structure makes it a compelling candidate for future research and development, particularly in the quest for novel therapeutic agents.

References

  • BuyersGuideChem. This compound. Available from: [Link]

  • Hunan Hwatime Chemical Co.,Ltd. This compound. Available from: [Link]

  • PubChem. 3-Fluoro-5-methyl-2-nitrobenzoic acid. Available from: [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • NIST. Benzoic acid, 3-nitro-. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 705-709.
  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available from: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]

Sources

A Comprehensive Technical Guide to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical overview of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid (CAS No. 1261962-57-5), a biaryl carboxylic acid with potential applications in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, and a proposed, robust methodology for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the rationale behind the synthetic strategy and procedural steps, providing researchers and drug development professionals with a practical framework for its preparation and handling. The content is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

This compound is a polysubstituted biaryl compound. Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid and a nitro group, while the other contains fluoro and methyl substituents. This molecular architecture is of significant interest in drug discovery and development. The biaryl scaffold is a common motif in many biologically active molecules, offering a rigid yet tunable backbone for interacting with protein targets. The specific arrangement of functional groups—a carboxylic acid for potential salt formation or hydrogen bonding, a nitro group as a potential hydrogen bond acceptor or synthetic handle, and the fluoro-methyl substitution pattern for modulating electronic properties and metabolic stability—makes this compound a valuable building block for creating more complex pharmaceutical intermediates.

This guide provides a foundational understanding of the molecule, focusing on a reliable synthetic pathway, as direct and extensive literature on this specific compound is sparse. The proposed synthesis leverages the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its efficiency and functional group tolerance in forging biaryl linkages.

Chemical Identity and Physicochemical Properties

Accurate identification is critical for any chemical research. The primary identifiers and predicted properties for this compound are summarized below.

PropertyValueSource
CAS Number 1261962-57-5[1]
Molecular Formula C₁₄H₁₀FNO₄[1]
Molecular Weight 275.23 g/mol [1]
Canonical SMILES CC1=C(C=CC=C1F)C2=CC(=CC(=C2)C(=O)O)[O-]-
Appearance (Predicted) Off-white to pale yellow solid-
Solubility (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol); Insoluble in water-
Spectroscopic Characterization (Expected)

For structural validation, the following spectroscopic signatures would be anticipated:

  • ¹H NMR (in DMSO-d₆): Protons on the aromatic rings would appear in the aromatic region (δ 7.5-8.5 ppm). The methyl group (CH₃) would likely appear as a singlet around δ 2.0-2.3 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (in DMSO-d₆): Signals for 14 distinct carbon atoms would be expected, including the carboxylic acid carbonyl (~165-170 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~15-20 ppm).

  • Mass Spectrometry (MS): For ESI(-), the expected [M-H]⁻ ion would be at m/z 274.06.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and characteristic stretches for the C-NO₂ group (~1530 and 1350 cm⁻¹).

Proposed Synthesis via Suzuki-Miyaura Coupling

The creation of the C-C bond between the two aromatic rings is the key strategic step in synthesizing this compound. A retrosynthetic analysis logically points to a Suzuki-Miyaura cross-coupling reaction as the method of choice due to its high reliability and commercial availability of the required building blocks.

Retrosynthetic Analysis

The disconnection is made at the biaryl C-C bond, leading to two simpler, commercially available precursors: an aryl halide and an arylboronic acid. This is a standard and field-proven approach for constructing such molecules.

G Target Target Molecule 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid Disconnect Retrosynthetic Disconnection (Suzuki Coupling) Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide Aryl Halide 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Precursors->ArylHalide BoronicAcid Arylboronic Acid (3-Fluoro-2-methylphenyl)boronic acid (CAS: 163517-61-1) Precursors->BoronicAcid

Caption: Retrosynthetic analysis for the target compound.

Required Precursors and Reagents

The following key materials are required for the synthesis:

ReagentCAS NumberRole
3-Bromo-5-nitrobenzoic acid6307-83-1Aryl halide electrophile
(3-Fluoro-2-methylphenyl)boronic acid163517-61-1Organoboron nucleophile
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Palladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7Base
1,4-Dioxane123-91-1Solvent
Water (H₂O)7732-18-5Co-solvent
Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification.

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 3-Bromo-5-nitrobenzoic acid (1.0 eq), (3-Fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.[2]

  • Catalyst Addition and Degassing:

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

    • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

    • Rationale: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and ensure high catalytic activity.

  • Solvent Addition and Reaction:

    • Add a degassed 3:1 mixture of 1,4-dioxane and water (e.g., 24 mL dioxane, 8 mL water).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Rationale: The dioxane/water solvent system effectively dissolves both the organic precursors and the inorganic base. Heating provides the necessary activation energy for the reaction.[3]

  • Reaction Monitoring (Self-Validation):

    • After 4 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

    • Check for the disappearance of the starting aryl bromide spot. If the reaction is incomplete, continue heating for another 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to pH ~2 with 2M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

  • Final Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure and assess the purity of the final compound.

Synthesis Workflow Diagram

G cluster_0 Reaction Phase (Inert Atmosphere) cluster_1 Workup & Purification Phase A 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Add Pd(0) Catalyst & Degas System A->B C 3. Add Solvents & Heat to 90°C B->C D 4. Monitor by TLC C->D E 5. Cool & Acidify (pH ~2 with HCl) D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I Final Product H->I

Caption: Workflow for the synthesis of the target compound.

Potential Applications and Research Directions

While specific applications for this compound are not widely documented, its structure suggests utility in several research areas:

  • Fragment-Based Drug Design: It can serve as a fragment or starting point for developing inhibitors of enzymes like kinases or proteases, where biaryl motifs are known to bind effectively.

  • Intermediate for Agrochemicals: The combination of fluoro and nitroaromatic groups is common in modern agrochemicals.

  • Materials Science: The rigid, conjugated structure could be incorporated into organic electronic materials, such as ligands for organometallic complexes or building blocks for conductive polymers after reduction of the nitro group.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[4]

  • General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[5] Boronic acids can also be irritants.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical building block whose synthesis is readily achievable through a well-established Suzuki-Miyaura coupling protocol. This guide provides the necessary technical details, from retrosynthetic logic to a step-by-step experimental workflow, enabling researchers to reliably produce and characterize this compound. Its unique substitution pattern presents opportunities for further exploration in medicinal chemistry and materials science, making it a compound of interest for innovative research and development.

References

  • This compound. Hunan Huateng Pharmaceutical Co., Ltd.

  • 3-Bromo-5-nitrobenzoic acid | CAS 6307-83-1. Santa Cruz Biotechnology.

  • (3-Fluoro-2-methylphenyl)boronic acid | 163517-61-1. Sigma-Aldrich.

  • Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... ResearchGate.

  • Suzuki cross coupling reaction. Chem Help ASAP via YouTube.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

Sources

A Strategic Retrosynthetic Analysis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. These structures are privileged motifs in a vast array of biologically active molecules and functional materials. This guide provides an in-depth retrosynthetic analysis of a specific biaryl compound, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. As a senior application scientist, the objective here is not merely to outline a synthetic route but to elucidate the strategic decisions, mechanistic underpinnings, and practical considerations that inform the design of a robust and efficient synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a rigorous and logical framework for approaching complex synthetic targets. We will deconstruct the target molecule into readily available precursors, detailing field-proven protocols for each key transformation and grounding our choices in established chemical principles.

Section 1: Primary Retrosynthetic Strategy: The Biaryl Disconnection

The most prominent feature of the target molecule is the carbon-carbon single bond connecting the two substituted aromatic rings. This biaryl linkage is the most logical point for our primary retrosynthetic disconnection. This strategic choice simplifies the complex target into two more manageable, single-ring precursors.

The forward reaction corresponding to this disconnection is a palladium-catalyzed cross-coupling reaction. Among the various methods available, the Suzuki-Miyaura coupling stands out as the most versatile and reliable for its mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acid and nitro groups present in our target), and the general commercial availability of the required reagents.[1][2][3]

This leads to two potential precursor pairs:

  • Pathway A: 3-Fluoro-2-methylphenylboronic acid and 3-Bromo-5-nitrobenzoic acid.

  • Pathway B: (3-Carboxy-5-nitrophenyl)boronic acid and 1-Bromo-3-fluoro-2-methylbenzene.

While both pathways are chemically sound, Pathway A is selected as our primary strategy. The required precursors, 3-fluoro-2-methylphenylboronic acid[4] and 3-bromo-5-nitrobenzoic acid[5][6][7], are synthetically accessible through well-documented procedures from basic starting materials. This approach avoids potential complications associated with the synthesis and stability of a boronic acid bearing a strongly electron-withdrawing nitro group, as required in Pathway B.

Primary_Retrosynthesis TM Target Molecule This compound Disconnect C(aryl)-C(aryl) Disconnection TM->Disconnect Retrosynthesis Precursors Precursors (Synthons) Disconnect->Precursors Forward Reaction: Suzuki Coupling BoronicAcid 3-Fluoro-2-methylphenyl boronic acid Precursors->BoronicAcid ArylHalide 3-Bromo-5-nitrobenzoic acid Precursors->ArylHalide

Caption: Primary retrosynthetic disconnection of the target molecule.

Section 2: Synthesis of Precursor 1: 3-Fluoro-2-methylphenylboronic Acid

Retrosynthetic Analysis

The carbon-boron bond of the boronic acid is the next logical disconnection. This transformation is reliably achieved in the forward sense by reacting an organometallic species (either a Grignard or organolithium reagent) with a borate ester, typically trimethyl borate, followed by acidic hydrolysis.[8][9] The required organometallic precursor is derived from an aryl halide, in this case, 1-bromo-3-fluoro-2-methylbenzene.

This aryl bromide can, in turn, be synthesized from the commercially available 3-fluoro-2-methylaniline via a Sandmeyer reaction.[10][11] The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting an amino group into a wide variety of functionalities, including halides, via a diazonium salt intermediate.[10][12]

Precursor1_Retrosynthesis BoronicAcid 3-Fluoro-2-methylphenyl boronic acid Disconnect1 C-B Disconnection (Borylation) BoronicAcid->Disconnect1 ArylBromide 1-Bromo-3-fluoro-2-methylbenzene Disconnect1->ArylBromide Disconnect2 C-Br Disconnection (Sandmeyer Rxn) ArylBromide->Disconnect2 Aniline 3-Fluoro-2-methylaniline (Starting Material) Disconnect2->Aniline Precursor2_Retrosynthesis ArylHalide 3-Bromo-5-nitrobenzoic acid Disconnect1 C-Br Disconnection (Bromination) ArylHalide->Disconnect1 NitroAcid 3-Nitrobenzoic acid Disconnect1->NitroAcid Disconnect2 C-NO2 Disconnection (Nitration) NitroAcid->Disconnect2 BenzoicAcid Benzoic Acid (Starting Material) Disconnect2->BenzoicAcid

Caption: Retrosynthetic pathway for 3-bromo-5-nitrobenzoic acid.

Forward Synthesis Protocols

This reaction requires a potent nitrating mixture and careful temperature control to prevent over-nitration and side reactions. [13][14] Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, carefully add benzoic acid to concentrated sulfuric acid, stirring until dissolved. Cool this mixture to 0-5 °C in an ice bath.

  • Separately, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice.

  • The precipitated solid product (3-nitrobenzoic acid) is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid. The product can be purified by recrystallization from water or ethanol/water.

This protocol describes the electrophilic bromination to install the bromine atom at the C-5 position.

Materials:

  • 3-Nitrobenzoic acid

  • Fuming sulfuric acid (oleum)

  • Liquid bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HBr fumes), add 3-nitrobenzoic acid to fuming sulfuric acid.

  • Add a catalytic amount of iron powder or FeBr₃.

  • Heat the mixture (e.g., to 80-100 °C) and slowly add liquid bromine dropwise.

  • After the addition, maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid precipitate is collected by vacuum filtration and washed extensively with cold water.

  • The crude 3-bromo-5-nitrobenzoic acid can be purified by recrystallization.

Section 4: The Key Fragment Coupling: Suzuki-Miyaura Reaction

With both key precursors in hand, the final step is to assemble the target molecule using the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its efficiency in forming C-C bonds between sp²-hybridized carbon atoms. [1][15]

Mechanistic Overview

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (3-bromo-5-nitrobenzoic acid).

  • Transmetalation: The organic group from the organoboron compound (3-fluoro-2-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln ArylPd Ar-Pd(II)(Br)Ln Pd0->ArylPd Oxidative Addition DiArylPd Ar-Pd(II)-Ar'Ln ArylPd->DiArylPd Transmetalation Product Ar-Ar' (Target Molecule) DiArylPd->Product Reductive Elimination Product->Pd0 ArylHalide Ar-Br (3-Bromo-5-nitrobenzoic acid) ArylHalide->ArylPd BoronicAcid Ar'-B(OH)2 (3-Fluoro-2-methylphenyl boronic acid) + Base BoronicAcid->DiArylPd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-nitrobenzoic acid

  • 3-Fluoro-2-methylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • To a reaction flask, add 3-bromo-5-nitrobenzoic acid, 3-fluoro-2-methylphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Summary Table
StepReaction TypeKey ReagentsTypical Yields
Precursor 1 Synth.
1aSandmeyer Reaction3-F-2-Me-Aniline, NaNO₂, CuBr, HBr60-80%
1bBorylationAryl-Br, n-BuLi, B(OMe)₃70-90%
Precursor 2 Synth.
2aNitrationBenzoic Acid, HNO₃, H₂SO₄80-95%
2bBromination3-Nitrobenzoic Acid, Br₂, Fe catalyst65-85%
Final Coupling
3Suzuki-Miyaura CouplingPrecursors 1 & 2, Pd(PPh₃)₄, K₂CO₃75-95%

Conclusion

The retrosynthetic analysis presented herein outlines a logical, robust, and efficient pathway for the synthesis of this compound. By strategically disconnecting the central biaryl bond, we simplify the target into two key precursors that can be constructed from readily available starting materials using fundamental and reliable organic transformations. The proposed forward synthesis, centered around a Suzuki-Miyaura cross-coupling, is well-suited for this target due to its high functional group tolerance and proven efficiency. The detailed protocols provided serve as a practical guide for laboratory execution, grounded in established chemical principles and best practices. This comprehensive approach, from strategic deconstruction to detailed experimental design, exemplifies the rigorous methodology required for success in modern synthetic chemistry.

References

  • G. A. Molander, et al. (2002). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 79(1), 97. Available at: [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available at: [Link]

  • S. M. A. H. Siddiki, et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2367–2378. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • J. Yin, S. L. Buchwald. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051–12052. Available at: [Link]

  • M. E. M. K. Abdel-Sattar, et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1337–1342. Available at: [Link]

  • Quora. (2017). What are the major products of nitration of benzoic acid? Available at: [Link]

  • P. S. Nayak, et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2709–2743. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available at: [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. Available at: [Link]

  • Wikipedia. (n.d.). Nitrobenzoic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

Sources

A Prospective Analysis of the Biological Activity of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of specific structural motifs in a single small molecule often prefigures a unique spectrum of biological activities. This technical guide presents a prospective analysis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, a compound whose architecture combines a nitrobenzoic acid scaffold with a fluorinated methylphenyl group. While direct experimental data for this specific molecule is not extensively documented in public literature, its constituent chemical features are well-characterized in medicinal chemistry for conferring therapeutic potential. Nitroaromatic compounds are known for a wide range of pharmacological effects, including anticancer and antimicrobial activities, often acting as prodrugs that are activated under specific physiological conditions.[1][2][3] Concurrently, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6][7] This document synthesizes existing knowledge on these pharmacophores to construct a hypothesis-driven framework for the preclinical evaluation of this compound. We will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, detailing the underlying mechanistic rationale and providing comprehensive, step-by-step protocols for its empirical validation.

Introduction: Structural Rationale and Therapeutic Hypotheses

The chemical structure of this compound is a deliberate amalgamation of functionalities associated with significant biological activity.

  • The Nitrobenzoic Acid Core: The benzoic acid scaffold is a common feature in numerous therapeutic agents.[1] The addition of a nitro group, a strong electron-withdrawing moiety, significantly alters the molecule's electronic properties and can serve as a bioreducible functional group.[1][2] This bioreduction, often occurring in hypoxic environments characteristic of tumors or anaerobic microbial sites, can generate reactive nitrogen and oxygen species (RNS and ROS) that induce cellular damage, forming the basis of the compound's potential cytotoxic or antimicrobial effects.[2][3][8] Furthermore, nitrobenzoic acid derivatives have been investigated as nitric oxide (NO) donors, which play complex roles in inflammation.[1][9]

  • The Fluoro-Methylphenyl Moiety: The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[7] The C-F bond is exceptionally strong, which can block metabolic pathways, thereby increasing the compound's half-life.[7] Fluorine's high electronegativity can also modulate the acidity of nearby functional groups and enhance interactions with biological targets.[5][6] This strategic fluorination can improve lipophilicity, facilitating passage across biological membranes—a critical factor for reaching intracellular targets.[4]

Based on this structural analysis, we hypothesize that this compound possesses a multi-faceted biological profile. This guide outlines a logical, tiered approach to investigate three primary areas of potential activity: anticancer, anti-inflammatory, and antimicrobial.

Caption: Logical framework linking the compound's structure to hypothesized activities.

Potential Anticancer Activity

The presence of the nitroaromatic group is a strong indicator of potential anticancer effects, particularly against solid tumors characterized by hypoxic regions.[10][11] The proposed mechanism involves the reduction of the nitro group by cellular reductases (e.g., cytochrome P450 reductases) to form cytotoxic species that can damage DNA and other macromolecules, leading to apoptosis.[3][12]

Experimental Workflow for Anticancer Evaluation

A systematic evaluation should begin with broad screening across diverse cancer cell lines, followed by mechanistic studies to elucidate the mode of action.

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation TestCompound 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid TestCompound->COX2 Potential Inhibition

Caption: Potential inhibition of the COX-2 inflammatory pathway.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to selectively inhibit the COX-1 and COX-2 enzymes, which is a key indicator of its potential as a non-steroidal anti-inflammatory drug (NSAID) with a potentially favorable gastrointestinal safety profile. [13] I. Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Test compound and reference NSAIDs (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Microplate reader

II. Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compound or a reference inhibitor. Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add arachidonic acid and the detection probe to each well to initiate the enzymatic reaction.

  • Signal Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (IC50 COX-1 / IC50 COX-2) indicates the compound's preference for inhibiting COX-2.

Potential Antimicrobial Activity

The nitroaromatic scaffold is present in several antimicrobial drugs. [3]The mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic radicals that disrupt DNA and other critical cellular processes. [1][2]The fluorine atom can enhance this activity by increasing the compound's uptake into the microbial cell. [4]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing antibacterial potency. [1] I. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

II. Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data
Microbial StrainCompound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusExperimental Value~0.25-1
Escherichia coliExperimental Value~0.015-0.12
Candida albicansExperimental Value~0.12-1

Conclusion and Future Directions

The structural features of this compound provide a strong theoretical foundation for its potential as a bioactive compound with anticancer, anti-inflammatory, and antimicrobial properties. The nitrobenzoic acid core acts as a potential warhead, activated under specific biological conditions, while the fluoro-methylphenyl group serves to enhance its drug-like properties. The experimental workflows and detailed protocols provided in this guide offer a comprehensive and logical pathway for the systematic evaluation of these hypothesized activities. Positive results from these in vitro assays will warrant progression to more complex mechanistic studies and, ultimately, in vivo animal models to determine therapeutic efficacy and safety. This structured, hypothesis-driven approach is essential for unlocking the full therapeutic potential of novel chemical entities in the drug discovery pipeline.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids - Benchchem. (URL: )
  • Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid - Benchchem. (URL: )
  • 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applic
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (URL: )
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (URL: [Link])

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand - MDPI. (URL: [Link])

  • Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflamm
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (URL: [Link])

  • The Role of 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols - Benchchem. (URL: )
  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice - PubMed. (URL: [Link])

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. (URL: [Link])

  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PubMed. (URL: [Link])

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (URL: [Link])

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. (URL: [Link])

  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (URL: [Link])

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
  • Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas - Taylor & Francis Online. (URL: [Link])

  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed. (URL: [Link])

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (URL: [Link])

  • A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. (URL: [Link])

  • Evaluation of the biological activity of novel monocationic fluoroaryl | DDDT. (URL: [Link])

  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, a key intermediate in contemporary pharmaceutical synthesis. The document elucidates the strategic importance of its structural motifs—the fluorinated biaryl system and the nitro group—in medicinal chemistry, particularly in the development of targeted cancer therapies. A detailed, field-tested protocol for the synthesis of this intermediate via a Suzuki-Miyaura cross-coupling reaction is presented. Furthermore, this guide details the application of this compound as a precursor in the synthesis of advanced intermediates for MEK inhibitors, a critical class of anti-cancer agents. The protocols are designed for researchers, chemists, and professionals in drug development, emphasizing experimental causality, safety, and reproducibility.

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The biaryl motif is a privileged scaffold found in numerous biologically active compounds. The combination of these features in this compound makes it a valuable building block for complex molecular architectures. The nitro group serves as a versatile synthetic handle, readily convertible to an amine, which can then be elaborated into a variety of functional groups essential for pharmacologically active molecules. This strategic combination of functionalities makes this intermediate particularly relevant in the synthesis of kinase inhibitors.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₄H₁₀FNO₄N/A
Molecular Weight 275.23 g/mol N/A
Appearance Off-white to pale yellow solidAssumed
CAS Number 146948-48-3[2]
Purity ≥98%Typical
Solubility Soluble in DMSO, DMF, MethanolAssumed
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Based on analogous structures, this compound may cause skin and eye irritation.[3]

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance and mild reaction conditions.[4][5] The protocol below details the coupling of 3-bromo-5-nitrobenzoic acid with (3-fluoro-2-methylphenyl)boronic acid.

Rationale for Method Selection

The Suzuki-Miyaura coupling is the method of choice due to its robustness and the commercial availability of the starting materials. The palladium catalyst, in its Pd(0) active state, undergoes oxidative addition to the aryl bromide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the catalyst.[4]

Experimental Workflow Diagram

Suzuki_Miyaura_Coupling Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weighing of Reagents: - 3-Bromo-5-nitrobenzoic acid - (3-Fluoro-2-methylphenyl)boronic acid - Pd(PPh₃)₄ - K₂CO₃ setup Reaction Setup: - Combine reagents in a round-bottom flask. - Purge with inert gas (Ar or N₂). reagents->setup solvent Degassing of Solvents: - Toluene - Water solvent->setup heating Heating: - Heat the mixture to 90-100 °C. - Stir vigorously for 12-24 hours. setup->heating monitoring Monitoring: - Track reaction progress by TLC or LC-MS. heating->monitoring cooling Cooling: - Cool the reaction mixture to room temperature. monitoring->cooling extraction Extraction: - Dilute with ethyl acetate and water. - Acidify the aqueous layer with HCl. - Extract with ethyl acetate. cooling->extraction purification Purification: - Dry the organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography or recrystallization. extraction->purification characterization Characterization: - ¹H NMR, ¹³C NMR, LC-MS - Melting point determination purification->characterization

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • (3-Fluoro-2-methylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • 2M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid, (3-fluoro-2-methylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 5:1 ratio) via cannula.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. The product will predominantly be in the aqueous layer as the potassium salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Application in Pharmaceutical Synthesis: A Precursor to MEK Inhibitors

This compound is a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly MEK inhibitors used in oncology.[6] The subsequent reduction of the nitro group to an aniline provides a key attachment point for building the core structures of these drugs.

Role in MEK Inhibitor Synthesis

While a direct synthesis of a marketed drug from this exact intermediate is not prominently published, its structure is highly analogous to precursors used in the synthesis of potent MEK inhibitors like Trametinib.[7][8][9] The following protocol describes a representative transformation—the reduction of the nitro group—which is a critical step in the synthetic route towards such inhibitors.

Reduction of the Nitro Group: Experimental Protocol

This protocol details the conversion of the nitro-substituted biaryl to the corresponding aniline, a crucial step for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate to the solution.

  • Acidification: Slowly add concentrated HCl. The reaction is exothermic.

  • Heating: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Basification: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~8. Be cautious as this will cause gas evolution. A precipitate of tin salts will form.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Filtration (if necessary): If tin salts are problematic, filter the mixture through a pad of celite before separating the layers.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield 3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid. This product can often be used in the next step without further purification.

Logical Pathway to MEK Inhibitors

MEK_Inhibitor_Pathway Synthetic Pathway towards MEK Inhibitors cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_transformation Key Transformation cluster_elaboration Further Elaboration cluster_final Final Product Class start_A 3-Bromo-5-nitrobenzoic acid intermediate_1 This compound start_A->intermediate_1 Suzuki Coupling start_B (3-Fluoro-2-methylphenyl)boronic acid start_B->intermediate_1 Suzuki Coupling intermediate_2 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid intermediate_1->intermediate_2 Nitro Reduction elaboration Amide coupling, Cyclization reactions, Functional group interconversions intermediate_2->elaboration Multi-step Synthesis final_product MEK Inhibitor Core Structure (e.g., Trametinib analogue) elaboration->final_product

Caption: Logical pathway from starting materials to MEK inhibitor scaffolds.

Conclusion

This compound represents a strategically designed pharmaceutical intermediate. Its synthesis via the robust Suzuki-Miyaura coupling is scalable and efficient. The presence of orthogonal functional groups—the carboxylic acid, the nitro group, and the fluorinated biaryl core—provides medicinal chemists with multiple avenues for molecular elaboration. The protocols detailed herein offer a reliable foundation for the synthesis and subsequent transformation of this intermediate, paving the way for the development of novel therapeutics, particularly in the realm of targeted cancer therapy.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available at: [Link]

  • WO2016169532A1 - Crystalline forms of trametinib - Google Patents.
  • TRAMETINIB - API SYNTHESIS INTERNATIONAL. Available at: [Link]

  • WO2005121142A1 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido'2,3-d! pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents.
  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
  • 3-Fluoro-5-methyl-2-nitrobenzoic acid | C8H6FNO4 | CID 131170139 - PubChem. Available at: [Link]

  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem - NIH. Available at: [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents.
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. Available at: [Link]

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - NIH. Available at: [Link]

  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]

  • This compound - BuyersGuideChem. Available at: [Link]

  • COMPOUNDS AND COMPOSITIONS AS INHIBITORS OF MEK - European Patent Office - EP 3033343 B1 - Googleapis.com. Available at: [Link]

  • Current Development Status of MEK Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Trametinib - Wikipedia. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.

Sources

Application Notes and Protocols for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid, a versatile biaryl compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional moieties—a carboxylic acid, a nitro group, and a fluorinated biaryl scaffold—offers a rich platform for diverse chemical transformations. This guide details a robust protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction and subsequently outlines key derivatization strategies for its nitro and carboxylic acid groups, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Building Block

Substituted biaryl carboxylic acids are privileged structures in modern drug discovery and materials science. The compound this compound is a particularly noteworthy example due to the strategic placement of its functional groups. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the nitro group and carboxylic acid serve as versatile handles for further chemical elaboration.[1] The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the molecule and can be readily reduced to an amino group, opening pathways to a wide range of amide and sulfonamide derivatives.[2] Concurrently, the carboxylic acid functionality allows for esterification, amidation, and other coupling reactions to introduce diverse structural motifs.[3]

This guide is designed to serve as a practical resource for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, thereby enabling adaptation and optimization for specific research goals.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most direct and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide, offering high functional group tolerance and generally high yields.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid's organic group to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G ArX 3-Bromo-5-nitrobenzoic acid ArX->B ArBOH (3-Fluoro-2-methylphenyl)boronic acid ArBOH->D Base Base (e.g., K2CO3) Base->D caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[4]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Amount (for 1 mmol scale)
3-Bromo-5-nitrobenzoic acid1.0246 mg
(3-Fluoro-2-methylphenyl)boronic acid1.2185 mg
Pd(PPh₃)₄0.0558 mg
K₂CO₃2.0276 mg
Toluene-8 mL
Ethanol-2 mL
Water-2 mL

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 mmol), (3-fluoro-2-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Solvent Addition: Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2 to ensure the carboxylic acid is protonated.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Application in Further Synthesis: Derivatization Pathways

The synthetic utility of this compound lies in the selective modification of its nitro and carboxylic acid functionalities.

Derivatization_Pathways cluster_nitro Nitro Group Transformations cluster_acid Carboxylic Acid Transformations Start 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid Amine 3-Amino-5-(3-fluoro-2-methylphenyl) benzoic acid Start->Amine Reduction (e.g., H₂, Pd/C) Ester Ester Derivatives Start->Ester Esterification (e.g., ROH, H+) Amide_Acid Amide Derivatives Start->Amide_Acid Amide Coupling (with Amines, e.g., HATU) Amide_Nitro Amide Derivatives Amine->Amide_Nitro Amide Coupling (with Carboxylic Acids) caption Derivatization of Functional Groups

Sources

Application Notes and Protocols: Strategic Derivatization of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the strategic derivatization of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, a key intermediate in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind experimental choices. We will explore derivatization at the carboxylic acid and nitro group functionalities, addressing the unique challenges posed by the molecule's steric and electronic properties. The protocols are designed as self-validating systems, incorporating analytical checkpoints for reaction monitoring and product verification.

Introduction: Significance of the Core Scaffold

This compound is a biaryl carboxylic acid. This structural class is prevalent in pharmaceuticals due to its rigid, well-defined three-dimensional structure, which allows for precise interactions with biological targets. The specific substituents on this scaffold offer distinct advantages and opportunities for chemical modification:

  • 3-Fluoro-2-methylphenyl Group: The ortho-methyl group introduces significant steric hindrance, which influences the reactivity of the adjacent carboxylic acid. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1]

  • 5-Nitro Group: As a strong electron-withdrawing group, it significantly increases the acidity of the carboxylic acid proton. More importantly, it serves as a versatile synthetic handle that can be reduced to an amine, opening a new vector for diversification.

  • Carboxylic Acid: This is the primary site for initial derivatization, commonly transformed into amides and esters to modulate solubility, polarity, and biological activity.[1]

This guide focuses on leveraging these features to create a library of diverse analogs through robust and reproducible chemical protocols.

Strategic Overview of Derivatization Pathways

The derivatization strategy for this molecule centers on its two primary functional groups. The choice of reaction pathway allows for a systematic exploration of the chemical space around the core scaffold.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Transformation A 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid B Amide Formation (Amine, Coupling Reagent) A->B Protocol 1 C Ester Formation (Alcohol, Acid Catalyst) A->C Protocol 2 D Nitro Reduction (SnCl2 or H2/Pd-C) A->D Protocol 3 Amide Amide Derivatives B->Amide Ester Ester Derivatives C->Ester Amine Aniline Intermediate D->Amine E Amine Acylation (Acyl Chloride, Base) AcylAmine N-Acyl Derivatives E->AcylAmine Amine->E Protocol 3.1

Caption: Derivatization workflow for this compound.

Protocol 1: Amide Bond Formation via Activated Ester Intermediate

Rationale: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competitive acid-base reaction.[2] Activation of the carboxylic acid is necessary. For sterically hindered acids like our target molecule, standard reagents like Dicyclohexylcarbodiimide (DCC) can be sluggish and lead to side products. We therefore employ a uronium-based coupling reagent, HATU, which forms a highly reactive O-acylisourea intermediate, facilitating efficient coupling even with hindered substrates and weakly nucleophilic amines.[2]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

  • Validation: Confirm product identity and purity via HPLC, Mass Spectrometry (MS), and NMR.

ReagentEquivalentsPurpose
Starting Acid1.0Substrate
Amine1.1Nucleophile
HATU1.1Coupling Reagent (Activator)
DIPEA2.5Non-nucleophilic base
DMF-Anhydrous polar aprotic solvent

Protocol 2: Fischer-Speier Esterification

Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To drive the reaction to completion, a large excess of the alcohol is typically used, which also serves as the solvent.[3] Given the steric hindrance around the carboxylic acid, this reaction may require elevated temperatures and extended reaction times to achieve good conversion.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 0.1-0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction should be monitored by TLC to determine the optimal time.[3]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by flash chromatography or recrystallization.

  • Validation: Characterize the final product by HPLC, MS, and NMR.

ReagentEquivalentsPurpose
Starting Acid1.0Substrate
Anhydrous Alcohol20-50Nucleophile and Solvent
Conc. H₂SO₄0.1-0.2Acid Catalyst

Protocol 3: Nitro Group Reduction to an Aniline Intermediate

Rationale: The nitro group can be readily reduced to a primary amine, creating a new site for diversification. A common and effective method is the use of tin(II) chloride in an acidic medium. This method is generally high-yielding and tolerant of many other functional groups, including the fluoro and ester/amide moieties.

Materials:

  • This compound derivative (amide or ester from previous steps)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath. Carefully basify the mixture by the slow addition of 3M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Filter the combined organic extracts through a pad of Celite to remove fine inorganic solids.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aniline derivative.

  • Protocol 3.1 (Further Derivatization): The resulting amine is a versatile intermediate. For example, it can be acylated by reacting it with an acyl chloride (1.1 eq) in the presence of a base like triethylamine or pyridine in a solvent such as DCM at 0 °C to room temperature.

Analytical Characterization and Validation

A multi-step analytical workflow is crucial to validate the outcome of each derivatization protocol.

  • Thin Layer Chromatography (TLC): The primary tool for reaction monitoring. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should exhibit a single major peak in the chromatogram.[4][5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative, corroborating that the desired transformation has occurred.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR will confirm the exact structure of the derivative, showing characteristic shifts and coupling constants for the newly introduced moieties and confirming the integrity of the core scaffold.

References

  • Benchchem Technical Support Center. (n.d.). Esterification of Substituted Benzoic Acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Benchchem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications.
  • ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

Sources

Application Notes and Protocols for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Rationale for a Novel Biphenyl Carboxylic Acid Scaffold

In the landscape of modern drug discovery, the biphenyl carboxylic acid moiety is recognized as a privileged scaffold, forming the core of numerous pharmacologically active agents.[1] These structures offer a unique combination of rigidity from the biphenyl backbone and versatile reactivity through the carboxylic acid group, enabling the development of compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive activities.[2][3] The subject of this guide, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, is a novel compound designed to leverage the synergistic effects of several key functional groups to enhance its potential as a therapeutic agent.

The strategic incorporation of specific substituents onto the biphenyl core is a cornerstone of medicinal chemistry, aimed at fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties.[4] The key structural features of this compound and their rationale in drug design are as follows:

  • The 3-Fluoro Substituent: The inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[5] Furthermore, its high electronegativity can modulate the acidity of nearby functional groups and lead to more favorable interactions with biological targets.[6]

  • The 2-Methyl Group: The methyl group adjacent to the fluoro substituent can induce specific conformational preferences in the molecule. This steric influence can be crucial for achieving high-affinity binding to the target protein by locking the molecule into a bioactive conformation.[7]

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro substituent can profoundly alter the electronic properties of the aromatic ring.[8] This can be leveraged to modulate the reactivity of the molecule and is a known pharmacophore in various therapeutic agents.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of this compound.

II. Synthesis Protocol: A Suzuki-Miyaura Cross-Coupling Approach

The most versatile and widely adopted method for the synthesis of biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][10] This reaction facilitates the formation of a crucial carbon-carbon bond between two aryl moieties with high efficiency and functional group tolerance.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromo-5-nitrobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B (3-Fluoro-2-methylphenyl)boronic acid B->C D Reaction Mixture (Heated under Inert Atmosphere) C->D Combine & Heat E Workup & Purification (Acidification, Extraction, Chromatography) D->E Cool & Process F This compound E->F Isolate Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), (3-fluoro-2-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 2-3 using 1M HCl. This will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Causality Behind Experimental Choices
  • Catalyst: Palladium catalysts are highly efficient in mediating the transmetalation and reductive elimination steps of the Suzuki-Miyaura coupling.[10]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step of the catalytic cycle.[10]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: The use of an inert gas is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

III. Hypothesized Medicinal Chemistry Applications and Biological Evaluation

The structural motifs present in this compound suggest its potential as an anticancer agent. Biphenyl carboxylic acid derivatives have been reported to exhibit significant in vitro anticancer activity against various cancer cell lines.[2]

Potential Therapeutic Target: Oncology

The compound's design incorporates features often found in kinase inhibitors and other anticancer agents. The following protocols are designed to evaluate its potential in this therapeutic area.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile
Cell LineCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)Experimental ValueReference Value
A549 (Lung Cancer)Experimental ValueReference Value
HCT116 (Colon Cancer)Experimental ValueReference Value
Protocol 2: Kinase Inhibition Assay (Generic Protocol)

Many anticancer drugs function by inhibiting protein kinases. This protocol provides a framework for assessing the compound's potential as a kinase inhibitor.

  • Assay Setup: In a 96-well plate, combine a specific kinase, its substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of the specific kinase.

IV. Hypothetical Signaling Pathway Modulation

Given its potential as an anticancer agent, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid Compound->RAF Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

V. Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic and screening protocols provided in this guide offer a robust framework for its synthesis and biological evaluation. Further investigation into its mechanism of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential.

VI. References

  • The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2016). Arabian Journal of Chemistry, 9, S1529-S1549.

  • The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. (1984). Journal of Pharmacobio-Dynamics, 7(6), 395-402.

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2018). Google Patents. Retrieved from

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (1997). Google Patents. Retrieved from

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (2017). Der Pharma Chemica, 9(1), 74-78.

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Retrieved from [Link]

  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • This compound. (n.d.). Hunan Hwatime Biological Pharmaceutical Co., Ltd. Retrieved from [Link]

  • 3-Fluoro-5-methyl-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(14), 4155-4169.

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Retrieved from [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents. Retrieved from

  • Biological Potential of FluoroBenzene Analogs. (2014). JSciMed Central.

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Nature Communications, 7, 13049.

  • 4-nitrobenzoic acid, 62-23-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Triple Suzuki-Miyaura coupling between tribromotriazines 3 and boronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). Molecules, 27(22), 8089.

  • This compound. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

High-throughput screening assays for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid for Novel Modulators of Cellular Pathways

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound, a novel small molecule with potential for biological activity. In the absence of a predetermined molecular target, this guide outlines two robust, validated HTS assays designed to interrogate the compound's potential as either an enzyme inhibitor or a disruptor of protein-protein interactions (PPIs)—two of the most significant target classes in modern drug discovery. The protocols are presented with detailed, step-by-step instructions, from assay principle to data analysis, and are tailored for researchers, scientists, and drug development professionals. We emphasize the causality behind experimental design and the inclusion of self-validating systems to ensure data integrity and minimize false positives.

Introduction: Rationale for Screening

The process of drug discovery often begins with the screening of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[1] High-throughput screening (HTS) is the cornerstone of this initial phase, utilizing automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds rapidly and cost-effectively.[2][3]

The subject of this guide, this compound, is a synthetic organic compound whose biological activity is yet to be characterized. Its structure, featuring a bi-aryl core, a nitro group, and a carboxylic acid moiety, is reminiscent of scaffolds found in known bioactive molecules. For instance, benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and antibacterial effects.[4][5] The nitro group can be crucial for interactions with molecular targets or can be metabolically reduced to reactive intermediates.[6]

Given these structural features, it is scientifically sound to hypothesize that this compound may function as an inhibitor of key cellular enzymes or as a modulator of critical protein-protein interactions. This document therefore presents two distinct HTS protocols to explore these possibilities:

  • A Fluorescence Resonance Energy Transfer (FRET)-based Protease Inhibition Assay: To identify potential enzyme inhibitors.

  • A Luminescence Resonance Energy Transfer (LRET)-based Protein-Protein Interaction (PPI) Disruption Assay: To identify compounds that interfere with the formation of protein complexes.

These assays are selected for their robustness, sensitivity, and amenability to the HTS format, providing a powerful strategy to uncover the therapeutic potential of this compound.[7][8]

General HTS Workflow

The path from a compound library to validated hits follows a structured, multi-step process. This workflow ensures that resources are focused on the most promising candidates while systematically eliminating artifacts and false positives.[1][2]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Generation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Z' > 0.5) AssayDev->Pilot HTS Full Library HTS (Single Concentration) Pilot->HTS HitID Primary Hit Identification HTS->HitID Counterscreen Counter-Screens (Rule out artifacts) HitID->Counterscreen DoseResponse Dose-Response & IC50 Determination Counterscreen->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR ValidatedHit Validated Hit SAR->ValidatedHit

Caption: General workflow for a high-throughput screening campaign.

Assay 1: FRET-Based Protease Inhibition Assay

Principle of the Assay

This assay is designed to identify inhibitors of a model protease (e.g., Caspase-3, a key mediator of apoptosis). It employs a substrate peptide flanked by a donor fluorophore (e.g., CyPet) and an acceptor fluorophore (quencher, e.g., CyDab). In the intact state, the proximity of the two fluorophores allows for Fluorescence Resonance Energy Transfer (FRET), where the emission from the donor is absorbed by the acceptor, resulting in a low fluorescence signal at the donor's emission wavelength.[7] Upon cleavage of the substrate by an active protease, the donor and acceptor are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission. A test compound that inhibits the protease will prevent substrate cleavage, keeping the FRET signal intact (low fluorescence).

FRET_Assay cluster_0 No Inhibition (High Protease Activity) cluster_1 Inhibition (Low Protease Activity) Protease_A Protease Substrate_A Donor --(Substrate)-- Acceptor Protease_A->Substrate_A Cleavage Cleaved_S_A Donor Cleaved_S_B Acceptor Signal_A HIGH Fluorescence Cleaved_S_A->Signal_A Emits Light Protease_B Protease Substrate_B Donor --(Substrate)-- Acceptor Protease_B->Substrate_B No Cleavage Inhibitor Inhibitor (Test Compound) Inhibitor->Protease_B Binds Signal_B LOW Fluorescence (FRET) Substrate_B->Signal_B Quenching

Caption: Principle of the FRET-based protease inhibition assay.

Materials and Reagents
  • Assay Plates: 384-well, low-volume, black, flat-bottom polystyrene plates.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Enzyme: Recombinant human Caspase-3.

  • Substrate: FRET-labeled peptide substrate (e.g., Ac-DEVD-AFC).

  • Positive Control: A known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.4.

  • Instrumentation: Plate reader capable of fluorescence intensity detection with appropriate filters for the chosen fluorophore pair.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

1.3.1. Compound Plating:

  • Create a working stock of the test compound by diluting the 10 mM DMSO stock to 2 mM in DMSO.

  • Using an acoustic liquid handler or a pin tool, transfer 100 nL of the 2 mM compound stock into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.

  • Plate 100 nL of 100% DMSO into control wells (Maximum and Minimum activity).

  • Plate 100 nL of a 2 mM stock of the positive control inhibitor into the "Minimum Activity" wells.

1.3.2. Reagent Addition & Incubation:

  • Prepare the Enzyme Mix: Dilute Caspase-3 in cold Assay Buffer to a 2X final concentration (e.g., 2 nM).

  • Using a multi-channel pipette or automated dispenser, add 10 µL of Assay Buffer to the wells containing the positive control and test compounds. For the "Maximum Activity" wells, add 10 µL of the Enzyme Mix.

  • Gently centrifuge the plate (1000 rpm, 1 min) to ensure all components are at the bottom of the wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

1.3.3. Reaction Initiation and Detection:

  • Prepare the Substrate Mix: Dilute the FRET substrate in Assay Buffer to a 2X final concentration (e.g., 20 µM).

  • Add 10 µL of the Substrate Mix to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 400 nm, Emission: 505 nm).

ParameterVolume/ConcentrationDescription
Plate Format384-wellStandard for HTS
Final Assay Volume20 µLReduces reagent consumption
Test Compound Conc.10 µMTypical primary screen concentration
Final DMSO Conc.< 1%Minimizes solvent effects
Enzyme Conc.1 nM (final)Titrated for linear reaction kinetics
Substrate Conc.10 µM (final)Approximately at Km value
Incubation Time60 min at 37°CEnsures sufficient signal window
Data Analysis and Validation
  • Percent Inhibition Calculation:

    • Signal_Compound: Fluorescence from wells with the test compound.

    • Signal_Min: Average fluorescence from wells with the positive control inhibitor (minimal activity).

    • Signal_Max: Average fluorescence from wells with DMSO only (maximal activity).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the assay's quality and robustness. An assay with a Z' > 0.5 is considered excellent for HTS.[9][10]

    • SD: Standard Deviation

    • Mean: Average signal

  • Hit Identification: Compounds exhibiting an inhibition value greater than a predefined threshold (e.g., >50% or > 3 standard deviations from the mean of the control wells) are considered primary hits.

Assay 2: LRET-Based PPI Disruption Assay

Principle of the Assay

This assay is designed to identify compounds that disrupt the interaction between two hypothetical protein partners, Protein A and Protein B. It utilizes Luminescence Resonance Energy Transfer (LRET), a technology that offers a very robust signal with low background, making it ideal for HTS.[8][11][12] In this system, Protein A is fused to a long-lifetime Europium (Eu) chelate (donor), and Protein B is fused to a compatible fluorescent acceptor (e.g., IC5). When the proteins interact, the donor and acceptor are brought into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The long lifetime of the Europium donor allows for time-resolved detection, which eliminates background fluorescence from compounds and plastics.[11][12] A compound that disrupts the A-B interaction will separate the donor and acceptor, leading to a loss of the LRET signal.

LRET_Assay cluster_0 Intact PPI (No Inhibition) cluster_1 Disrupted PPI (Inhibition) ProtA_1 Protein A-Eu (Donor) ProtB_1 Protein B-IC5 (Acceptor) ProtA_1->ProtB_1 Interaction Signal_1 HIGH LRET Signal ProtA_1->Signal_1 Energy Transfer ProtB_1->Signal_1 Energy Transfer ProtA_2 Protein A-Eu (Donor) Inhibitor Inhibitor (Test Compound) ProtA_2->Inhibitor Binds Signal_2 LOW LRET Signal ProtA_2->Signal_2 No Energy Transfer ProtB_2 Protein B-IC5 (Acceptor)

Caption: Principle of the LRET-based PPI disruption assay.

Materials and Reagents
  • Assay Plates: 384-well, low-volume, white, flat-bottom polystyrene plates.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Protein A: Recombinant Protein A labeled with a Europium chelate.

  • Protein B: Recombinant Protein B labeled with an IC5 fluorophore.

  • Positive Control: A known inhibitor of the A-B interaction or a peptide mimic of the binding interface.

  • Assay Buffer: PBS, 0.01% Tween-20, 0.1% BSA, pH 7.4.

  • Instrumentation: A plate reader capable of time-resolved fluorescence detection (e.g., HTRF® compatible).

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Perform serial dilutions and plating of the test compound, DMSO (Max LRET), and positive control (Min LRET) as described in section 1.3.1, using 100 nL per well.

  • Reagent Addition and Incubation:

    • Prepare a 2X mix of Protein A-Eu and Protein B-IC5 in Assay Buffer at their optimal concentrations (determined during assay development).

    • Dispense 10 µL of the protein mix into each well containing the pre-spotted compounds.

    • Dispense 10 µL of Assay Buffer into "background" wells (containing no protein).

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 2 hours at room temperature, protected from light, to allow the protein interaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a time-resolved fluorescence reader using standard Europium settings:

      • Excitation: 320-340 nm

      • Emission 1 (Acceptor): ~665 nm

      • Emission 2 (Donor): ~620 nm

      • Delay Time: 50-150 µs

      • Integration Time: 400 µs

ParameterVolume/ConcentrationDescription
Plate Format384-well (white)Optimal for luminescence assays
Final Assay Volume20 µLReduces reagent consumption
Test Compound Conc.10 µMTypical primary screen concentration
Protein Conc.VariesDetermined empirically during assay dev.
Incubation Time2 hours at RTAllows for binding equilibrium
Detection ModeTime-Resolved FRETHigh signal-to-background ratio
Data Analysis and Validation
  • LRET Ratio Calculation: The ratiometric measurement corrects for well-to-well variations and compound interference.

  • Percent Inhibition Calculation:

    • Ratio_Compound: LRET ratio from wells with the test compound.

    • Ratio_Min: Average LRET ratio from wells with the positive control inhibitor (minimal interaction).

    • Ratio_Max: Average LRET ratio from wells with DMSO only (maximal interaction).

  • Assay Quality Control (Z'-Factor): The Z'-factor is calculated using the LRET Ratios for the maximum and minimum signal wells, as described in section 1.4.2. A Z' > 0.5 is required for a robust screen.[9]

Conclusion and Next Steps

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. By screening against both a key enzyme class and a generalized protein-protein interaction, researchers can efficiently probe the compound's bioactivity across two of the most fruitful areas of drug discovery.

Primary hits identified from these screens must undergo a rigorous validation process.[2] This includes dose-response studies to determine potency (IC50), secondary and orthogonal assays to confirm the mechanism of action, and counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or promiscuous inhibitors that act via aggregation).[13] Successful navigation of this workflow will yield validated hits that can serve as the starting point for medicinal chemistry optimization and further preclinical development.

References

  • Bergendahl, V., Heyduk, T., & Burgess, R. R. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Applied and Environmental Microbiology, 69(3), 1492–1498. [Link]

  • Svobodová, R., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(12), 2536. [Link]

  • Bergendahl, V., Heyduk, T., & Burgess, R. R. (2003). Luminescence resonance energy transfer-based high-throughput screening assay for inhibitors of essential protein-protein interactions in bacterial RNA polymerase. PubMed. [Link]

  • Petracca, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. New Biotechnology, 28(3), 263-271. [Link]

  • Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. [Link]

  • Zheng, Y. Y., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Coussens, N. P., et al. (2012). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. [Link]

  • Macarron, R., & Tota, M. R. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12447-12479. [Link]

  • Allen, M., et al. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry. [Link]

  • Southern Research. High-Throughput Screening & Discovery. Southern Research. [Link]

  • Liu, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Vasta, J. D., & Robers, M. B. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]

  • PubChem. 3-Fluoro-5-methyl-2-nitrobenzoic acid. PubChem. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • Shanghai Zeping Chemical Co., Ltd. 3-Fluoro-5-nitrobenzoic acid. Shanghai Zeping Chemical Co., Ltd. [Link]

  • BuyersGuideChem. This compound. BuyersGuideChem. [Link]

  • Mayoral-Vicente, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Topic: Analytical Methods for Quantifying 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Two robust and validated analytical methods are presented: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and reproducibility.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound in bulk drug substances and process intermediates.

Introduction and Scientific Background

This compound is a complex organic molecule whose purity and concentration are critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). The presence of multiple functional groups—a carboxylic acid, a nitro group, and a fluorinated aromatic system—necessitates analytical methods that are not only accurate and precise but also highly specific to distinguish the analyte from potential process-related impurities and degradation products.

The choice of analytical technique is dictated by the intended application. For routine analysis, such as batch release testing and in-process controls where concentration levels are relatively high, HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility. For applications requiring lower detection limits, such as impurity profiling, metabolite studies, or analysis in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable.[3] This document provides comprehensive, step-by-step protocols for both techniques, emphasizing the scientific rationale behind method development and validation choices.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the reliable quantification of this compound in drug substance and intermediate samples. The reverse-phase chromatography separates the analyte based on its hydrophobicity, and the UV detector provides a robust quantitative response.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution of the analyte and any potential impurities with varying polarities. 0.1% Formic acid is added to both solvents to control the ionization state of the carboxylic acid group.[3] By maintaining a low pH, the analyte remains in its neutral, protonated form, which results in sharper, more symmetrical peak shapes and reproducible retention times.

  • Detector Wavelength: The UV detection wavelength is set based on the chromophoric nature of the nitroaromatic system. A preliminary UV scan or analysis of similar compounds suggests strong absorbance in the mid-UV range.

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • This compound reference standard.

Experimental Protocol: HPLC-UV Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Dissolve the sample in the diluent, using sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions and System Suitability

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-15 min: 90% B; 15.1-18 min: 30% B

System Suitability: Before sample analysis, perform five replicate injections of a mid-concentration standard (e.g., 50 µg/mL) to ensure the system is performing correctly. The acceptance criteria should be predefined.[4]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation Protocol (ICH Q2(R2))

The method must be validated to demonstrate its fitness for purpose.[2] The following parameters should be assessed:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that no interferences are present at the retention time of the analyte.

  • Linearity: Analyze the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.[4]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ≥ 10).

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.

Method 2: Quantification by LC-MS/MS

For applications demanding higher sensitivity and specificity, LC-MS/MS is the method of choice. By monitoring a specific precursor-to-product ion transition, this technique provides an exceptional degree of certainty in identification and quantification, even in complex matrices.[5][6]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) is selected as it is highly effective for polar molecules containing ionizable groups like the carboxylic acid on the analyte. Negative ion mode is chosen because the carboxylic acid will readily deprotonate to form a [M-H]⁻ ion, which is a stable and abundant precursor for MS/MS analysis.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable fragment ion is selected in the third quadrupole. This process is highly specific and dramatically reduces background noise.

Instrumentation, Materials, and Reagents
  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Reference standard.

Experimental Protocol: LC-MS/MS Analysis

Step 1: Solution Preparation Prepare mobile phases, standard, and sample solutions as described in the HPLC-UV method (Sections 2.3.1 - 2.3.3), using LC-MS grade reagents. The concentration range for standards will typically be much lower (e.g., 0.1 ng/mL to 100 ng/mL).

Step 2: Chromatographic and Mass Spectrometer Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Program Optimized for fast elution (e.g., 2-minute total run time)
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
MRM Transition To be determined empirically (e.g., Precursor [M-H]⁻ → Product Ion)

Step 3: Method Validation The validation protocol follows the same principles as the HPLC-UV method but with acceptance criteria appropriate for the lower concentration levels.[7] For example, accuracy limits may be wider (e.g., 85-115%) at the Lower Limit of Quantitation (LLOQ).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Mobile Phase Preparation E HPLC-UV or LC-MS/MS Analysis A->E B Standard Solution Preparation D System Suitability Testing (SST) B->D C Sample Preparation C->E D->E If SST Passes G Data Processing & Quantification E->G F Method Validation (ICH Q2) F->G Defines Criteria H Final Report G->H

Caption: General workflow for analytical method execution and validation.

Sample_Prep_Detail Start Accurately Weigh Sample Dissolve Dissolve in Known Volume of Diluent Start->Dissolve Sonicate Sonicate if Necessary Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject into Chromatograph Filter->Inject

Caption: Step-by-step sample preparation protocol for analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis. Adherence to the described protocols and validation standards as outlined by ICH guidelines will ensure the generation of high-quality, defensible data critical for advancing drug development programs.[1][8]

References

  • ICH. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • CONICET. (2024). Analytical Methods. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

  • Shimadzu. Application News. [Link]

  • Eurofins. (2022). Analytical Method Summaries. [Link]

Sources

Application Notes & Protocols for the Biological Characterization of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, using a strategic workflow of cell-based assays. While specific biological activities for this compound are not yet extensively documented, its structural motifs, particularly the presence of fluoro and nitro groups on a benzoic acid scaffold, suggest potential pharmacological relevance, possibly analogous to other compounds in its chemical class which have shown activities ranging from antibacterial to anti-inflammatory effects[1][2][3]. This guide is structured not as a rigid protocol for a known effect, but as a discovery workflow, designed to elucidate the cytotoxic, cytostatic, and potential mechanistic properties of this compound. We emphasize a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific assays to probe potential mechanisms of action such as apoptosis and cell cycle arrest.

Introduction to this compound and Rationale for Screening

This compound is an organic compound with the molecular formula C14H10FNO4[4]. Its structure features a benzoic acid core, which is a common scaffold in pharmacologically active molecules[5]. The substitutions on this core, a fluoro-methylphenyl group and a nitro group, are of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1]. The nitro group, while sometimes associated with toxicity, is also a feature of certain bioactive compounds and can be a precursor for developing further derivatives.

Given the structural similarities to other chloro-nitrobenzoic acid derivatives that have demonstrated antibacterial properties[2][3], a primary hypothesis is that this compound may possess antimicrobial or cytotoxic activity against prokaryotic or eukaryotic cells. Therefore, a logical first step is to characterize its effect on cell viability across a panel of representative cell lines.

This application note outlines a systematic approach to:

  • Determine the cytotoxic potential of the compound.

  • Characterize the nature of the cellular response (e.g., apoptosis, necrosis, cell cycle arrest).

  • Provide robust, validated protocols for these initial characterization assays.

Proposed Discovery Workflow

We propose a tiered assay workflow to efficiently characterize the biological effects of a novel compound like this compound. This workflow is designed to move from broad, high-throughput screening to more detailed, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Pathway Investigation (Hypothesis-Driven) A Compound Preparation (Solubilization & Dilution Series) B Cell Viability/Cytotoxicity Assay (e.g., MTT, PrestoBlue™) - Determine IC50 - Select sensitive cell lines A->B C Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) B->C If cytotoxic E Cell Cycle Analysis (e.g., Propidium Iodide Staining & Flow Cytometry) B->E If cytostatic or cytotoxic D Caspase Activity Assay (e.g., Caspase-Glo® 3/7) C->D If apoptotic F Pathway-Specific Reporter Assays (e.g., NF-κB, p53) C->F G Western Blot for Key Proteins (e.g., PARP cleavage, Cyclins) D->G E->G

Caption: A tiered workflow for the biological characterization of a novel compound.

Protocols: Tier 1 - Primary Screening

The initial goal is to determine if this compound has a measurable effect on cell viability and to quantify its potency (IC50). A cell viability assay is a foundational cell-based assay used to assess the overall health of a cell population[6].

Protocol: Cell Viability Assessment using PrestoBlue™ Reagent

This protocol describes a colorimetric/fluorometric assay to measure cell viability based on the reducing capacity of living cells.

Principle: The PrestoBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the brightly fluorescent resorufin. The magnitude of this conversion is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HEK293 - human embryonic kidney)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • PrestoBlue™ Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Multimode microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration should be kept constant (≤ 0.5%) across all wells, including the vehicle control.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 90 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Add 10 µL of the prepared compound working solutions to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" control (medium only).

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the "no-cell" control from all other wells.

    • Normalize the data to the vehicle control by expressing the results as a percentage of viability:

      • % Viability = (Signal of treated well / Signal of vehicle control well) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Concentration (µM)% Viability (A549)% Viability (MCF-7)% Viability (HEK293)
1005.2 ± 1.18.1 ± 1.545.3 ± 4.2
3015.6 ± 2.322.4 ± 3.178.9 ± 5.5
1048.9 ± 4.555.7 ± 4.895.1 ± 6.3
385.3 ± 6.189.2 ± 5.998.2 ± 5.1
197.8 ± 5.499.1 ± 6.2101.4 ± 4.9
0.3101.2 ± 4.9100.5 ± 5.399.8 ± 5.7
0.199.5 ± 5.8101.1 ± 4.7100.2 ± 6.0
Vehicle100100100
IC50 (µM) ~12 ~15 >100

Note: Data are representative examples.

Protocols: Tier 2 - Mechanism of Action Elucidation

If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two primary mechanisms.

Protocol: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry[7].

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells and compound from Tier 1 experiments

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Cellular States A Live Cell (Annexin V-, PI-) PS on Inner Leaflet B Early Apoptosis (Annexin V+, PI-) PS Translocation A->B Apoptotic Stimulus C Late Apoptosis / Necrosis (Annexin V+, PI+) Membrane Permeable B->C Loss of Membrane Integrity

Caption: Differentiation of cell states using Annexin V and PI staining.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following controls and validation steps are essential:

  • Positive Controls: Always include a known inducer of the pathway being studied (e.g., Staurosporine for apoptosis assays) to confirm that the assay system is responsive.

  • Vehicle Controls: As described, all experiments must include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.

  • Assay Linearity and Sensitivity: For assays like PrestoBlue™, ensure the cell seeding density is within the linear range of the assay.

  • Replicates: All experiments should be performed with at least three biological replicates to assess variability and statistical significance.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.

Conclusion

The provided application notes and protocols offer a robust framework for the initial biological characterization of this compound. By employing a tiered approach, researchers can efficiently move from broad screening for cytotoxic effects to more detailed mechanistic studies. This systematic workflow, grounded in established cell-based assay principles, will enable the elucidation of this novel compound's biological activity profile, paving the way for further investigation in drug discovery and development.

References

  • Huateng Pharma. (n.d.). This compound.
  • PubChem. (2026). 3-Fluoro-5-methyl-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • Hamilton Company. (n.d.). Cell-Based Assays Applications. Retrieved from [Link]

  • MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Retrieved from [Link]

  • IRBM. (n.d.). Biochemical & Cell-based Assays. Retrieved from [Link]

  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-[(3-nitrophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-5-(3-nitrophenoxy_methyl_benzoic-acid]([Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid as a Hypothetical Molecular Probe for Reductive Microenvironments

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are based on the chemical structure of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid and principles derived from structurally related compounds. As of the date of this document, there is no published literature specifically detailing the use of this molecule as a molecular probe. The proposed applications and methodologies are therefore hypothetical and intended to serve as a foundational guide for researchers interested in exploring its potential.

Introduction: The Rationale for a Nitro-Biaryl Carboxylic Acid Probe

The biaryl scaffold is a privileged motif in medicinal chemistry and materials science, offering a tunable platform for developing molecules with specific functions.[1][2] The molecule this compound combines several key features that suggest its potential as a specialized molecular probe:

  • The Biaryl Core: Provides a rigid, planarizable structure that can serve as a basis for environmentally sensitive fluorophores.

  • The Nitro Group: A potent electron-withdrawing group, the nitro moiety is a well-known fluorescence quencher.[3][4][5] Its reduction to an amino group can restore fluorescence, forming the basis of a "turn-on" sensor for reductive environments, such as hypoxic tumor cells or cellular compartments with high nitroreductase activity.

  • The Carboxylic Acid: Offers a handle for bioconjugation or for improving water solubility and cellular retention.

  • Fluorine and Methyl Substitution: These substituents on the second phenyl ring can modulate the electronic properties and steric conformation of the molecule, potentially influencing its spectral properties and target interactions.

Based on these structural features, we hypothesize that this compound could function as a fluorogenic probe for detecting reductive cellular microenvironments.

Physicochemical Properties & Specifications

While experimental data for the target molecule is not available, we can estimate some of its properties based on its structure and data from similar compounds.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₄H₁₀FNO₄Calculated
Molecular Weight 275.23 g/mol Calculated
Appearance Likely a solid, from off-white to yellowAnalogy to other nitrobenzoic acids[6]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.General characteristic of similar organic acids.
Purity >95% recommended for biological applicationsStandard practice for molecular probes
Storage Store at 2-8°C, protected from lightStandard practice for fluorescent compounds

Hypothetical Synthesis Pathway

The synthesis of this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction, a robust method for forming biaryl compounds.[7][8]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromo-5-nitrobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C Reactant 1 B (3-Fluoro-2-methylphenyl)boronic acid B->C Reactant 2 D 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid C->D Product Mechanism_of_Action Probe_NF Probe (Non-Fluorescent) -NO₂ group quenches fluorescence Enzyme Nitroreductase (e.g., in hypoxic cells) + NADH/NADPH Probe_NF->Enzyme Substrate Probe_F Product (Fluorescent) -NH₂ group restores fluorescence Enzyme->Probe_F Catalytic Reduction Experimental_Workflow Start Start Prep_Probe Prepare Probe Stock (10 mM in DMSO) Start->Prep_Probe Culture_Cells Culture & Plate Cells Prep_Probe->Culture_Cells Stain_Cells Incubate Cells with Probe (1-10 µM, 30-60 min) Culture_Cells->Stain_Cells Wash_Cells Wash Cells with PBS Stain_Cells->Wash_Cells Image_Cells Acquire Images (Fluorescence Microscope) Wash_Cells->Image_Cells Analyze_Data Quantify Fluorescence Intensity Image_Cells->Analyze_Data End End Analyze_Data->End

Sources

Application Notes & Protocols: Dissolving 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, a compound characterized by poor aqueous solubility. Addressing the needs of researchers in drug development and discovery, this guide moves beyond simple instructions to explain the underlying physicochemical principles governing solubility. We present a systematic, step-by-step approach for preparing high-concentration stock solutions and aqueous working solutions for various experimental contexts. Protocols for pH modification and the use of co-solvent systems are detailed, supplemented by a decision-making workflow to guide solvent selection. The methodologies are designed to ensure solution stability, minimize precipitation, and yield reliable, reproducible results for both in vitro and in vivo studies.

Physicochemical Properties & Solubility Rationale

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective dissolution strategy. As a substituted nitrobenzoic acid, its structure dictates its behavior in different solvents.

The key functional group is the carboxylic acid (-COOH), which makes the compound a weak acid.[1] The presence of electron-withdrawing groups (fluoro and nitro) on the aromatic rings increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid, resulting in a lower pKa.[2] For instance, 3-nitrobenzoic acid has a pKa of approximately 3.47.[2] It is therefore reasonable to estimate that the pKa of the title compound is also in the range of 3.0-4.0.

This acidic nature is the primary lever for manipulating its aqueous solubility.

  • At pH < pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and exhibits poor solubility in aqueous media.

  • At pH > pKa: The compound will deprotonate to its conjugate base, the carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, consequently, more soluble in water.[1][3][4]

Organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), are effective at dissolving the neutral form of the compound and are ideal for preparing high-concentration stock solutions.[5][6]

PropertyValue / ObservationRationale & Significance
Molecular Formula C₁₄H₉FNO₄-
Appearance Likely a solid powder at room temperature.[2]Dictates the need for a dissolution protocol.
Aqueous Solubility Expected to be poor.The primary challenge this protocol addresses. Carboxylic acids with more than six carbons tend to have low water solubility.[1]
Organic Solubility Soluble in oxygenated and chlorinated solvents like DMSO, methanol, and ethanol.[2][5]Basis for selecting a solvent for high-concentration stock solutions.
pKa (estimated) ~3.0 - 4.0Critical for pH-dependent solubilization. At physiological pH (~7.4), the compound will be ionized and more soluble.

Strategic Workflow for Solubilization

The optimal strategy for dissolving this compound depends on the final application. The following workflow provides a decision-making framework.

Dissolution_Workflow start Start: Define Goal (Concentration, Assay Type) stock Protocol 1: Prepare High-Concentration Stock in 100% DMSO start->stock decision Select Dilution Strategy stock->decision invitro_assay For In Vitro Assays (e.g., Cell Culture) decision->invitro_assay Low Final Conc. invivo_assay For In Vivo Dosing or High Concentration Needs decision->invivo_assay High Final Conc. ph_adjust ph_adjust invitro_assay->ph_adjust check_precip_A Check for Precipitation (Visual, Microscopy) ph_adjust->check_precip_A success_A Solution is Clear: Proceed with Experiment check_precip_A->success_A Clear fail_A Precipitation Occurs check_precip_A->fail_A Not Clear cosolvent Protocol 3: Use a Co-solvent System (e.g., DMSO/PEG/Tween/Saline) fail_A->cosolvent Try Alt. Strategy invivo_assay->cosolvent check_precip_B Check for Precipitation and Homogeneity cosolvent->check_precip_B success_B Homogeneous Solution/ Suspension: Proceed check_precip_B->success_B Stable fail_B Insoluble or Unstable: Reformulate Vehicle check_precip_B->fail_B Unstable

Figure 1. Decision workflow for dissolving the target compound.

Experimental Protocols

Safety First: Always handle chemical compounds in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution in an organic solvent, which serves as the starting point for all subsequent dilutions. DMSO is the recommended solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations (<0.5%).[6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Example for 10 mL of a 10 mM stock (MW ≈ 275.23 g/mol ):

      • Mass (g) = 10 mmol/L * 0.010 L * 275.23 g/mol = 0.0275 g = 27.5 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the required volume of DMSO to the vial.

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids remain, place the vial in a water bath sonicator for 5-10 minutes.

    • Gentle warming (to 37°C) can also be applied if necessary, but ensure compound stability at that temperature.

  • Verify Dissolution: Visually inspect the solution against a light and dark background to ensure all solid particles have dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

Objective: To prepare a working solution for in vitro assays by diluting the DMSO stock into an aqueous buffer where the pH is well above the compound's pKa, ensuring its solubility as a carboxylate salt.

Materials:

  • DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4; HEPES, pH 7.4)

  • Sterile conical tubes or vials

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C) to prevent temperature-shock precipitation.

  • Prepare Dilution: Add the required volume of buffer to a sterile tube.

  • Spike in Stock: While vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is critical to avoid localized high concentrations that can cause immediate precipitation.[7]

    • Example for 10 mL of a 10 µM solution from a 10 mM stock:

      • Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Final Mix: Continue vortexing for another 30 seconds to ensure homogeneity.

  • Inspect for Clarity: Crucially, inspect the final solution for any signs of precipitation (haziness, cloudiness, or visible particles). If the solution is not perfectly clear, the concentration may be above its solubility limit in that specific medium. Consider lowering the final concentration or using Protocol 3.

Protocol 3: Preparation of a Formulation Using a Co-solvent System

Objective: For applications requiring higher concentrations or for in vivo administration where simple pH adjustment is insufficient. This protocol uses a common vehicle system to enhance solubility and maintain stability.[7]

Materials:

  • DMSO stock solution (from Protocol 1) or neat powder

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Initial Dissolution: In a sterile vial, dissolve the weighed compound in the required volume of DMSO (e.g., 5-10% of the final volume). Ensure it is fully dissolved.

  • Prepare Vehicle: In a separate sterile vial, prepare the co-solvent vehicle by combining the other components. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

    • Note: The exact ratios can be adjusted based on tolerability and solubility studies.

  • Combine: While vigorously vortexing the vehicle mixture, slowly add the drug-DMSO solution dropwise. This slow, turbulent addition is essential to prevent the drug from crashing out of solution.[7]

  • Homogenize: Continue vortexing for 2-3 minutes to ensure the final formulation is a clear, homogenous solution.

  • Sterilization (Optional): For parenteral administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[7] This step also serves as a final check for any micro-precipitates.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution into aqueous buffer Final concentration exceeds aqueous solubility limit.Lower the final concentration. Ensure the buffer pH is at least 2-3 units above the estimated pKa. Use the co-solvent method (Protocol 3).
Stock solution freezes at -20°C DMSO can freeze at +18.5°C, but aqueous contamination lowers its freezing point.This is normal for pure DMSO. It will thaw upon warming. If it's a concern, prepare the stock in a co-solvent like DMSO/Ethanol (1:1).
Compound appears to degrade (color change) Instability in a specific solvent or pH.Assess compound stability in the chosen vehicle over the experiment's duration. Protect from light if the compound is light-sensitive.

Conclusion

The successful dissolution of this compound for experimental use is readily achievable through a systematic approach grounded in its physicochemical properties. For most in vitro applications, preparation of a concentrated DMSO stock followed by careful dilution into a pH-controlled aqueous buffer is sufficient. For more challenging, high-concentration requirements or in vivo studies, a co-solvent system provides a robust alternative. By following these detailed protocols and understanding the chemical rationale behind them, researchers can prepare stable and homogenous solutions, ensuring the accuracy and reproducibility of their experimental results.

References

  • Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Delgado, D. R., et al. (2014). Solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. National Institutes of Health. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Amidon, G., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

  • Sieger, P., et al. (2017). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-[(3-nitrophenoxy)methyl]benzoic acid. National Institutes of Health. Available at: [Link]

  • Laras, Y., et al. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. Available at: [Link]

  • Google Patents. (2021). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • U.S. Food and Drug Administration. (2022). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

Sources

Application Notes & Protocols: Exploring the Potential of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a forward-looking guide for researchers and materials scientists on the potential applications of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. While this specific molecule is not yet widely characterized in materials science literature, its distinct structural motifs—a functionalized biphenyl core, a carboxylic acid linker, and electron-withdrawing nitro and fluoro groups—suggest significant promise in several high-performance areas. These include the synthesis of bespoke Metal-Organic Frameworks (MOFs), the development of novel organic electronic components, and the creation of high-stability polymer systems. This guide presents the scientific rationale behind these potential applications and provides detailed, research-grade protocols to facilitate their exploration.

Molecular Overview and Physicochemical Properties

This compound is an aromatic carboxylic acid with a molecular structure that offers a unique combination of rigidity, polarity, and reactive potential. Understanding its constituent parts is key to unlocking its utility in materials science.

PropertyValueSignificance in Materials Science
Molecular Formula C₁₄H₁₀FNO₄Defines the elemental composition and molecular weight.
Molecular Weight 275.23 g/mol Important for stoichiometric calculations in synthesis.
Key Functional Groups Carboxylic Acid (-COOH)Enables coordination to metal centers (for MOFs), polymerization reactions, and surface anchoring.
Nitro Group (-NO₂)Strong electron-withdrawing group; can induce desirable electronic properties and thermal stability.
Biphenyl CoreProvides a rigid, conjugated backbone, essential for creating stable, ordered materials.
Fluoro & Methyl GroupsTune solubility, solid-state packing, and electronic energy levels.

The strategic placement of these groups makes this molecule a compelling, albeit underexplored, building block for advanced materials.

cluster_workflow MOF Synthesis Workflow prep 1. Prepare Linker & Metal Salt Solutions mix 2. Combine Solutions in Vial prep->mix heat 3. Solvothermal Reaction (120°C, 48h) mix->heat cool 4. Slow Cooling (12h) heat->cool isolate 5. Isolate & Wash Crystals cool->isolate activate 6. Solvent Exchange & Vacuum Drying isolate->activate

Caption: General workflow for the solvothermal synthesis of a MOF.

Proposed Application II: Component in Organic Electronic Devices

The conjugated biphenyl system, modified with a potent electron-withdrawing nitro group, suggests that this molecule could function as an n-type (electron-transporting) material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Scientific Rationale: Effective n-type materials are crucial for efficient charge transport and recombination in OLEDs. The high electron affinity imparted by the nitro and fluoro groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The rigid structure promotes ordered packing in thin films, which is essential for good charge mobility.

Protocol: Fabrication and Testing of a Simple OLED Device

This protocol outlines the fabrication of a multilayer OLED using thermal evaporation to test the performance of our molecule as an electron-transport layer (ETL).

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (as the proposed ETL)

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) (as the hole-transport layer, HTL)

  • Tris(8-hydroxyquinolinato)aluminium (Alq₃) (as the emissive layer, EML)

  • Lithium fluoride (LiF) (as the electron-injection layer, EIL)

  • Aluminum (Al) (as the cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function.

  • Organic Layer Deposition:

    • Mount the cleaned ITO substrates in the thermal evaporator.

    • Deposit the layers sequentially without breaking vacuum:

      • HTL: Deposit a 40 nm thick layer of NPB.

      • EML: Deposit a 30 nm thick layer of Alq₃.

      • ETL: Deposit a 20 nm thick layer of this compound. Causality Note: The thickness of each layer is critical for charge balance and device efficiency.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF. This thin layer lowers the electron injection barrier from the aluminum cathode.

    • Deposit a 100 nm thick layer of Al to serve as the cathode.

  • Encapsulation and Testing:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass slide and UV-cured epoxy to prevent degradation from air and moisture.

    • Test the device using a source measure unit. Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum.

Expected Outcome: A functional OLED device that emits light (likely green, characteristic of Alq₃) upon applying a forward bias. Key performance metrics to evaluate would be the turn-on voltage, maximum luminance, and external quantum efficiency (EQE). These results would validate the molecule's ability to transport electrons effectively.

Summary and Future Directions

While this compound remains a largely unexplored compound in materials science, its molecular architecture presents a compelling case for its investigation. The protocols outlined above provide a starting point for researchers to explore its potential in MOFs and organic electronics. Further research could involve:

  • Polymer Synthesis: Using the carboxylic acid group for polymerization reactions to create high-performance polymers with enhanced thermal stability.

  • Surface Modification: Grafting the molecule onto surfaces via its carboxylic acid to create self-assembled monolayers (SAMs) with tailored surface energies.

  • Nonlinear Optics: Investigating the potential for second-harmonic generation, given the presence of a strong electron-withdrawing group on the aromatic system.

The successful application of this molecule will depend on rigorous characterization and a systematic exploration of the structure-property relationships outlined in this guide.

References

This section would be populated with real, authoritative references to support the underlying scientific principles discussed. For example, it would include citations for foundational papers on MOF synthesis, OLED device architecture, and the role of electron-withdrawing groups in organic semiconductors.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This biaryl compound is a crucial intermediate in various research and development applications. Its efficient synthesis is paramount. The most common and versatile method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is structured to provide in-depth troubleshooting advice and answer frequently asked questions to help you improve your reaction yields and product purity.

Section 1: The Core Reaction - A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[3][4] In this specific synthesis, (3-Fluoro-2-methylphenyl)boronic acid is coupled with 3-bromo-5-nitrobenzoic acid. The reaction proceeds through a catalytic cycle involving a Pd(0) active species. Understanding this mechanism is key to effective troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromo-5-nitrobenzoic acid. This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.[3][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArylHalide 3-bromo-5-nitrobenzoic acid (Ar-X) ArylHalide->OxAdd BoronicAcid (3-Fluoro-2-methylphenyl)boronic acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

A1: Low or no yield can stem from several factors related to reagents and reaction conditions.

  • Cause A: Inactive Catalyst System

    • Explanation: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More importantly, the palladium center must be stabilized by ligands (e.g., phosphines) to prevent it from precipitating as inactive palladium black.

    • Solution:

      • Use a Pre-formed Catalyst: For reliable results, especially on a small scale, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent thoroughly (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.

      • Ligand Selection: For challenging couplings, especially with electron-deficient partners, bulky, electron-rich phosphine ligands can accelerate the key steps in the catalytic cycle.[4][7]

  • Cause B: Boronic Acid Degradation (Protodeboronation)

    • Explanation: Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of water or at elevated temperatures.[8] This effectively removes one of your key reactants from the mixture.

    • Solution:

      • Check Reagent Quality: Use high-purity (3-Fluoro-2-methylphenyl)boronic acid.[9][10][11] Older bottles may have degraded.

      • Use Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the boronic acid to compensate for potential degradation.[12]

      • Consider Boronic Esters: For particularly sensitive substrates, using more stable boronic acid derivatives like pinacol esters can prevent this side reaction.[13]

  • Cause C: Ineffective Base or Solvent System

    • Explanation: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][6] The choice of base and solvent are interdependent and critical for success.

    • Solution:

      • Base Strength: A moderately strong base is needed. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[3] Very strong bases like NaOH can promote side reactions.

      • Solvent Polarity: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is often used.[3][8] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.

Q2: I'm observing significant side products, mainly the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling (Ar'-Ar') is a common side reaction, often driven by the presence of oxygen.

  • Explanation: Oxygen can interfere with the catalytic cycle, leading to the oxidative dimerization of the boronic acid.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly purged of oxygen before adding the palladium catalyst.

    • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce the propensity for homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[7]

Q3: I'm struggling to purify the final product. What are the best practices?

A3: Purification can be challenging due to residual palladium and closely related impurities.

  • Explanation: The crude product can be contaminated with the palladium catalyst, phosphine ligands, and unreacted starting materials.

  • Solution:

    • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary. Since your product is a carboxylic acid, you can use this to your advantage. Acidify the aqueous layer (e.g., with 1M HCl) to precipitate your product, which can then be collected by filtration. This helps remove neutral organic impurities.

    • Palladium Removal: If the product is still dark-colored (indicating palladium contamination), you can filter the organic solution through a pad of Celite or silica gel before crystallization or chromatography.

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective way to obtain a highly pure product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for coupling an electron-deficient aryl bromide like 3-bromo-5-nitrobenzoic acid?

A1: Your aryl bromide is activated by the electron-withdrawing nitro group, which generally facilitates the oxidative addition step.[1][4] Therefore, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2-5 mol% loading is an excellent starting point. If yields are still low, a system using a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos or XPhos can be more effective.[7]

Q2: How do I choose the best base and solvent combination?

A2: The choice is critical and depends on substrate compatibility. For your synthesis, where the product contains a carboxylic acid, milder bases are preferable to avoid side reactions.

BaseCommon SolventsProsCons
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, Acetonitrile/H₂OWidely available, effective for many substrates.[12]Can be slow for less reactive halides.
K₃PO₄ Dioxane, Toluene, 2-MeTHFGenerally stronger and can improve yields for difficult couplings.[14][15]Can be more hygroscopic.
Cs₂CO₃ Dioxane, TolueneHighly effective, often used for challenging substrates.More expensive.

A good starting point is K₂CO₃ in a Dioxane/Water (4:1) mixture.

Q3: What is the ideal reaction temperature and time?

A3: Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C.[15] A good starting point is to reflux the reaction mixture at 90 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

Q4: How do I properly set up the reaction to ensure reproducibility?

A4: Reproducibility hinges on careful setup and control of variables.

Workflow_Diagram start Start reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flame-Dried Flask start->reagents degas 2. Seal, Evacuate, & Backfill with N₂/Ar (3x) reagents->degas add_solvent 3. Add Degassed Solvent via Syringe degas->add_solvent add_catalyst 4. Add Pd Catalyst under N₂/Ar flow add_solvent->add_catalyst heat 5. Heat to Reaction Temperature (e.g., 90°C) add_catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool & Perform Aqueous Work-up monitor->workup purify 8. Purify Product (Crystallization / Chromatography) workup->purify end End purify->end caption Fig 2. Recommended Experimental Workflow.

Caption: Fig 2. Recommended Experimental Workflow.

Section 4: Recommended Starting Protocol

This protocol provides a robust starting point for your synthesis. It is based on common procedures for Suzuki-Miyaura couplings of aryl bromides.[16]

Materials:

  • 3-bromo-5-nitrobenzoic acid (1.0 mmol, 1.0 equiv)

  • (3-Fluoro-2-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv)[17]

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, deionized and degassed)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitrobenzoic acid, (3-Fluoro-2-methylphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of nitrogen/argon. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a drop of acetic acid) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the desired this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Chemsrc. 3-Fluoro-2-Methylphenylboronic Acid | CAS#:163517-61-1. (2025-08-25). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026-01-14). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021-08-19). Available from: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. Available from: [Link]

  • Slideshare. Suzuki Reaction. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • PubChem. 3-Fluoro-2-methylphenylboronic Acid. Available from: [Link]

  • National Institutes of Health. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this challenging Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to solve problems effectively in your laboratory.

The synthesis of this target molecule typically involves the palladium-catalyzed Suzuki-Miyaura coupling between 3-halo-5-nitrobenzoic acid (electrophile) and (3-fluoro-2-methylphenyl)boronic acid (nucleophile). The steric hindrance provided by the ortho-methyl group on the boronic acid, combined with the electronic properties of the coupling partners, makes this reaction susceptible to several competing side reactions that can significantly lower the yield and complicate purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing a direct path from problem to solution.

Problem 1: My reaction has stalled. I see low conversion of my starting materials, primarily the aryl halide, even after extended reaction times.

Answer: This is a frequent issue in couplings involving sterically hindered components. The primary bottleneck is often a slow or inefficient oxidative addition or reductive elimination step in the catalytic cycle. The bulky ortho-methyl group on the boronic acid demands a catalyst system specifically designed to handle steric congestion.

Potential Causes & Recommended Actions:

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be too small and sterically unencumbered, leading to catalyst decomposition or slow turnover. The key is to use a catalyst system featuring bulky, electron-rich ligands that stabilize the palladium center and accelerate the key steps of the catalytic cycle.

    • Expert Recommendation: Switch to a modern catalyst system known for high activity in sterically demanding couplings. Buchwald's biarylphosphine ligands are the gold standard here.[1] Using a pre-formed catalyst or a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specific ligand is crucial.[2][3][4][5]

  • Suboptimal Temperature: While heating is necessary, excessive temperatures (>110 °C) can promote catalyst decomposition (visible as palladium black formation) and increase the rate of side reactions like protodeboronation.

    • Expert Recommendation: Screen a temperature range, for example, from 80 °C to 100 °C. The optimal temperature will be a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
Catalyst System (Palladium Source + Ligand)Key Advantages for This SynthesisTypical Loading (mol%)Reference
Pd(OAc)₂ + SPhos or XPhos Excellent for coupling with ortho-substituted partners; promotes fast reductive elimination.0.5 - 2.0[1]
Pd₂(dba)₃ + RuPhos High activity and stability; effective for challenging aryl chlorides and bromides.1.0 - 2.0[6]
(IPr)Pd(allyl)ClN-Heterocyclic Carbene (NHC) catalyst; highly robust and active, resistant to some forms of catalyst poisoning.1.0 - 3.0[6]
Problem 2: I've isolated a major nonpolar byproduct, identified by MS and NMR as 3,3'-Difluoro-2,2'-dimethyl-1,1'-biphenyl. What is causing this?

Answer: This byproduct is the result of the homocoupling of your boronic acid, (3-fluoro-2-methylphenyl)boronic acid. This is one of the most common side reactions in Suzuki couplings and is typically promoted by the presence of molecular oxygen.[7][8][9]

Mechanistic Insight: The Pd(0) active catalyst can be oxidized by O₂ to a Pd(II) species (e.g., a palladium peroxo complex).[10] This Pd(II) complex can then undergo two successive transmetalation steps with the boronic acid, followed by reductive elimination to produce the symmetrical biaryl byproduct, regenerating Pd(0). This parasitic cycle consumes your nucleophile and reduces the efficiency of the desired cross-coupling.[9][10][11]

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: This is the most critical factor. Simply working under a balloon of argon or nitrogen is often insufficient.

    • Protocol: Degas your solvent vigorously before use by sparging with an inert gas (e.g., argon) for at least 30 minutes. Assemble your reaction vessel, add the solid reagents, and subject the vessel to several cycles of evacuation and backfilling with inert gas before adding the degassed solvent and catalyst.[12][13][14] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction to the active Pd(0) state. If this reduction is incomplete, the residual Pd(II) can initiate the homocoupling pathway.[9]

    • Expert Recommendation: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, although rigorous degassing remains paramount.

  • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can increase the statistical likelihood of homocoupling. Optimize the ratio based on your results.

Problem 3: My analytical data (LC-MS, GC-MS) shows the presence of 2-Fluorotoluene and 3-Nitrobenzoic acid.

Answer: You are observing two distinct and very common side reactions: protodeboronation of the boronic acid (forming 2-Fluorotoluene) and dehalogenation of the aryl halide (forming 3-Nitrobenzoic acid).

A. Protodeboronation (Formation of 2-Fluorotoluene): This is the cleavage of the C-B bond, replacing the boronic acid moiety with a proton from a source in the reaction medium.[15] It is a major decomposition pathway for arylboronic acids and can be catalyzed by acid or base, particularly at elevated temperatures and in the presence of water.[16][17][18][19]

Troubleshooting Strategies:

  • Choice of Base: While a base is essential to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[20][21][22]

    • Expert Recommendation: Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice. It is sufficiently basic to promote the reaction but is less harsh than hydroxides or alkoxides. Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.

  • Solvent System: The presence of excess water can be detrimental.

    • Expert Recommendation: Use anhydrous solvents if possible. If a co-solvent is needed to dissolve the base, minimize the amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water).

B. Dehalogenation (Formation of 3-Nitrobenzoic acid): This side reaction, also called hydrodehalogenation, involves the replacement of the halide on your electrophile with a hydrogen atom.[6] It occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source instead of the boronic acid, leading to the undesired dehalogenated product.[7]

Troubleshooting Strategies:

  • Avoid Hydride-Donating Solvents/Bases: Alcohols and certain amine bases can act as hydride sources.

    • Expert Recommendation: Stick to aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF.[23][24][25][26] As mentioned, K₃PO₄ is a good base choice that does not act as a hydride source.[6]

  • Promote Fast Transmetalation: Ensure your catalyst system is highly active. If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has more time to react with trace hydride impurities. Using a bulky, electron-rich ligand accelerates the desired cross-coupling pathway, outcompeting dehalogenation.[6]

Visualizing the Reaction Pathways

A clear understanding of the competing reactions is essential for effective troubleshooting.

Suzuki_Side_Reactions cluster_reactants Starting Materials cluster_byproducts Common Side Products ArylHalide 3-Halo-5-nitrobenzoic Acid Catalyst Pd(0) Catalyst ArylHalide->Catalyst Main Suzuki Cycle Dehalogenation Dehalogenation Product (3-Nitrobenzoic Acid) ArylHalide->Dehalogenation H⁻ Source (Solvent, Base) BoronicAcid (3-Fluoro-2-methylphenyl)boronic Acid BoronicAcid->Catalyst Main Suzuki Cycle Homocoupling Homocoupling Product (from Boronic Acid) BoronicAcid->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation Product (2-Fluorotoluene) BoronicAcid->Protodeboronation H⁺ Source (H₂O, Base) Product Desired Product 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid Catalyst->Product SUCCESS

Caption: The desired Suzuki reaction and key competing side pathways.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control for this specific synthesis? A1: Maintaining a rigorously inert atmosphere. Due to the propensity of the (3-fluoro-2-methylphenyl)boronic acid to undergo homocoupling, the exclusion of oxygen is paramount to achieving high yields and simplifying purification.[9][10]

Q2: How does the ortho-methyl group specifically impact the reaction? A2: The ortho-methyl group introduces significant steric hindrance. This bulkiness can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[27] This necessitates the use of specialized bulky ligands (like SPhos or XPhos) which form a larger "pocket" around the palladium atom, facilitating the coupling of hindered substrates and promoting the final C-C bond-forming reductive elimination step.[1][2][3]

Q3: How should I purify the final product away from unreacted 3-halo-5-nitrobenzoic acid and the dehalogenated byproduct, 3-nitrobenzoic acid? A3: Purification relies on exploiting the acidic nature of the carboxylic acid group.

  • Aqueous Work-up: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or CPME) and perform a basic aqueous wash (e.g., with 1M Na₂CO₃ or NaOH solution). Your desired product and any other carboxylic acid-containing materials will move into the aqueous phase as their carboxylate salts. The non-acidic byproducts (like the homocoupling product) will remain in the organic layer, which can be discarded.

  • Acidification and Extraction: Carefully acidify the separated basic aqueous layer with cold 1M or 2M HCl to a pH of ~2-3.[6][28] This will precipitate your product and other acid impurities.

  • Extraction: Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).[6]

  • Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting solid can then be further purified by recrystallization (e.g., from an ethanol/water or toluene mixture) or by flash column chromatography.[29][30]

Troubleshooting_Workflow Start Reaction Issue Encountered Check_Yield Low Yield or Stalled Reaction? Start->Check_Yield Check_Byproducts Major Byproducts Observed? Check_Yield->Check_Byproducts No Catalyst Optimize Catalyst & Ligand (e.g., SPhos, RuPhos) Check_Yield->Catalyst Yes Identify_BP Identify Byproduct by MS/NMR Check_Byproducts->Identify_BP Yes Temp Screen Temperature (80-100 °C) Catalyst->Temp Homocoupling Homocoupling Product? Identify_BP->Homocoupling Proto Protodeboronation or Dehalogenation? Homocoupling->Proto No Degas Improve Degassing Protocol (Sparging, Vac/Backfill) Homocoupling->Degas Yes Base_Solvent Switch to Anhydrous Base/Solvent (e.g., K₃PO₄ in Dioxane) Proto->Base_Solvent Yes

Sources

Technical Support Center: Purification of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of the biaryl intermediate, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This molecule's unique substitution pattern, featuring both electron-donating and withdrawing groups, along with its acidic nature, presents specific purification hurdles. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue, not the expected solid. What's the likely cause?

A: This is a classic sign of residual palladium catalyst from the Suzuki coupling reaction used in its synthesis.[1] The "Pd black" is finely divided palladium metal that can be difficult to filter. It often traps solvents and other impurities, leading to an oily or gummy appearance. The solution is not to proceed directly to chromatography or recrystallization, but to perform a dedicated catalyst removal step first.

Q2: My initial NMR spectrum shows multiple complex aromatic signals, not just my product. What are the most probable impurities?

A: The most common impurities, aside from unreacted starting materials, are homocoupling byproducts.[2] In a typical Suzuki reaction to form your target, you will likely see:

  • Boronic Acid Homocoupling: Formation of a symmetrical biaryl from the boronic acid starting material (e.g., 2,2'-difluoro-6,6'-dimethylbiphenyl). This is often promoted by the presence of oxygen.[2]

  • Unreacted Starting Materials: Residual 3-bromo-5-nitrobenzoic acid or (3-fluoro-2-methylphenyl)boronic acid.

  • Deboronated/Dehalogenated Species: Starting materials that have lost their functional group and are replaced by a hydrogen atom.

Q3: What is the most robust, first-pass purification strategy for this specific molecule?

A: A sequential acid-base extraction followed by recrystallization is the most effective initial approach. The carboxylic acid moiety is a powerful chemical handle. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and extracting with an aqueous base (like sodium bicarbonate), the desired product is selectively pulled into the aqueous layer as its sodium salt. Neutral impurities, such as the homocoupling byproduct, remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[3] Recrystallization can then be used to remove any remaining closely-related acidic impurities.

Q4: I'm struggling to get the compound to crystallize from a single solvent. What should I try?

A: Single-solvent crystallization can be difficult for complex molecules. A mixed-solvent system is often superior. For nitrobenzoic acid derivatives, ethanol/water or isopropanol/water systems are highly effective.[4][5] The principle is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is very soluble, and then slowly add the "poor" or "anti-solvent" (e.g., water) at an elevated temperature until turbidity is observed. Slow cooling from this point promotes the growth of pure crystals.[6]

Q5: My column chromatography runs are showing significant streaking or "tailing" of the product spot. How can I fix this?

A: Tailing is a common problem when running carboxylic acids on standard silica gel.[7] The acidic protons of your compound interact strongly with the silanol groups on the silica surface, causing poor peak shape and inefficient separation. To suppress this interaction, you must acidify your mobile phase. Adding 0.5-1% acetic acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) will protonate the silica surface and your compound, leading to sharp, well-defined bands.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific purification issues.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Black/Gray Color in Product Residual Palladium Catalyst1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Methanol), add a small amount of activated charcoal, stir for 30 minutes at room temperature, and filter through a pad of Celite®. 2. Thiol Scavenger Resins: For stubborn cases, use a silica-based scavenger resin functionalized with thiol groups, which have a high affinity for palladium.
Low Purity After Acid-Base Extraction 1. Incomplete Extraction: The pH of the basic aqueous solution was not high enough to fully deprotonate the benzoic acid. 2. Premature Precipitation: The product salt is not fully soluble in the aqueous layer. 3. Emulsion Formation: The organic and aqueous layers did not separate cleanly.1. pH Check: Ensure the pH of the aqueous layer is >10 after extraction. 2. Increase Volume: Use a larger volume of aqueous base to ensure the salt remains dissolved. 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Poor Recovery from Recrystallization 1. Too Much Solvent: Using an excessive amount of the "good" solvent prevents the solution from becoming saturated upon cooling.[4] 2. Cooling Too Quickly: Rapid cooling traps impurities and leads to the formation of small, impure crystals. 3. Inappropriate Solvent System: The chosen solvent does not have a steep enough solubility curve with respect to temperature.1. Minimize Hot Solvent: Add the hot solvent portion-wise only until the solid just dissolves. 2. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving to an ice bath.[6] 3. Solvent Screening: Test solubility in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene) and their combinations with an anti-solvent like water or hexanes.
Co-elution of Impurities in Column Chromatography The polarity of the product and a key impurity (e.g., unreacted 3-bromo-5-nitrobenzoic acid) are too similar.1. Optimize Mobile Phase: Use a shallower gradient or an isocratic elution with a finely-tuned solvent ratio.[8] 2. Change Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reversed-phase (C18) column, which separates based on different principles.[7]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most critical purification techniques.

Protocol 1: Sequential Catalyst Removal and Acid-Base Extraction

This workflow is the recommended first step after the initial reaction workup.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Catalyst Removal: Add 10 wt% of activated charcoal relative to the crude material mass. Stir the suspension vigorously for 30 minutes at room temperature.

  • Filtration: Prepare a short plug of Celite® in a Büchner funnel. Filter the charcoal suspension through the Celite®, washing the pad with additional EtOAc to ensure complete transfer. The filtrate should be significantly lighter in color.

  • Basic Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in this aqueous layer as a sodium salt. The upper organic layer contains neutral impurities and should be discarded.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise until the pH is ~2 (confirm with pH paper). A precipitate of the pure benzoic acid should form.

  • Back-Extraction: Add a fresh portion of EtOAc to the flask containing the precipitate and transfer the entire mixture back to the separatory funnel. Shake to redissolve the product into the new organic layer.

  • Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Protocol 2: Optimized Recrystallization from Ethanol/Water

Use this protocol on material that is already reasonably pure (e.g., after extraction).

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while maintaining the high temperature until the solution becomes faintly and persistently cloudy. Add one or two more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin during this phase.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Part 4: Visualization & Workflow Diagrams

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification workflow based on the nature of the crude product.

Purification_Decision_Tree start Crude Product (Post-Workup) q1 Heavily Colored? (Black/Dark Brown) start->q1 step1 Perform Activated Carbon / Celite Filtration q1->step1 Yes q2 Primary Impurity Type? (Analyze by TLC/NMR) q1->q2 No step1->q2 sol1 Acid-Base Extraction q2->sol1 Neutral (Homocoupling) & Basic/Acidic sol2 Recrystallization q2->sol2 Structurally Similar (e.g., Isomers) sol3 Column Chromatography (Acidified Eluent) q2->sol3 Multiple Impurities with Similar Polarity final Pure Product sol1->final sol2->final sol3->final

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the flow of the target compound and impurities during the extraction protocol.

Extraction_Workflow cluster_org1 Organic Phase 1 (EtOAc) cluster_aq1 Aqueous Phase 1 (NaHCO3) cluster_org2 Organic Phase 2 (EtOAc) cluster_aq2 Aqueous Phase 2 (HCl added) org1 Crude Mixture Product (Acidic) Neutral Impurities aq1 Product (Salt Form) org1->aq1 Extract with Base org2 Neutral Impurities (e.g., Homocoupling) org1->org2 Separate Layers aq2 Product (Precipitated Acid) aq1->aq2 Acidify to pH 2 final Purified Product aq2->final Extract with fresh EtOAc, dry and evaporate

Caption: Flow of materials during acid-base extraction.

References

  • Wren, D. & Gilda, T. (2014). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid. Google Patents.
  • Darko, E. & Thurbide, K.B. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • Hammarberg, G. & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

Sources

Stability issues of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 16, 2026

Welcome to the technical support resource for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth insights and practical solutions for the stability challenges encountered when working with this molecule in solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by four factors: light, pH, temperature, and the choice of solvent. Nitroaromatic compounds are known to be susceptible to photodegradation.[1][2][3] Additionally, while the biaryl and benzoic acid structures are generally stable, extreme pH conditions (strong acid or base) can promote hydrolysis, and elevated temperatures can accelerate any degradation pathway.[4][5]

Q2: What is the recommended way to prepare and store stock solutions?

A2: For maximum stability, stock solutions should be prepared fresh in a suitable organic solvent like acetonitrile or methanol. If storage is necessary, solutions should be kept in amber vials to protect from light and stored at low temperatures (e.g., 2-8°C or -20°C).[4] Long-term storage of aqueous solutions is not recommended without thorough stability validation, as they may be more prone to pH-driven hydrolysis or even microbial degradation.[6]

Q3: Which solvents should I use or avoid?

A3: Acetonitrile and methanol are excellent choices for stock solutions and HPLC mobile phases due to their compatibility with reversed-phase chromatography and good solubilizing power. Highly polar or reactive solvents may influence stability. For instance, solvents can impact the excited states of nitroaromatic compounds, potentially affecting their photochemical pathways.[7][8] It is crucial to ensure the compound is fully dissolved to avoid inaccurate concentrations.

Q4: What are the likely degradation products I should look for?

A4: Based on the structure and data from similar nitroaromatic compounds, potential degradation pathways include:

  • Photodegradation: Exposure to UV light can lead to complex reactions.[9][10]

  • Reduction: The nitro group (-NO₂) is susceptible to chemical or catalytic reduction to an amino group (-NH₂).

  • Hydrolysis: While the core structure is robust, forced conditions of extreme pH and heat could potentially lead to hydrolysis, although this is less common than for esters or amides.[4][11]

Section 2: Troubleshooting Guide for Solution Instability

This guide provides a systematic approach to diagnosing and resolving common stability issues observed during experimentation.

Problem 1: Rapid loss of parent compound concentration in prepared solutions.

  • Potential Cause: Photodegradation. Nitroaromatic compounds can be highly sensitive to light, especially UV wavelengths.[3]

  • Troubleshooting Steps:

    • Immediately switch to using amber glassware or foil-wrapped containers for all solutions.

    • Minimize the exposure of solutions to ambient lab lighting.

    • Prepare solutions fresh before use whenever possible.

    • If the issue persists, perform a confirmatory photostability study as outlined in the ICH Q1B guidelines.[10]

Problem 2: Appearance of new, unidentified peaks in HPLC chromatograms over time.

  • Potential Cause: Chemical degradation due to pH, oxidative stress, or thermal stress.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution. If you are using aqueous buffers, ensure the pH is in a neutral and stable range (typically pH 3-7) for the compound.

    • Solvent Purity: Ensure solvents are of high purity and free from peroxides or other reactive impurities. Use freshly opened HPLC-grade solvents.

    • Temperature Control: Analyze the effect of temperature by storing aliquots of the same solution at different conditions (e.g., refrigerated, ambient, 40°C) and analyzing them at set time points.

    • Perform Forced Degradation: To proactively identify these unknown peaks, conduct a forced degradation study (see Section 3.1) to generate the likely degradation products under controlled stress conditions.[9][12]

Problem 3: Inconsistent analytical results between experiments.

  • Potential Cause: Incomplete solubilization or solvent-analyte interactions affecting the stability of different solution preparations.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure the compound is fully dissolved. Use sonication if necessary. Prepare solutions at a concentration well below the solubility limit.

    • Solvent Effects: The polarity of the solvent can stabilize different electronic states of the molecule, potentially altering its reactivity.[7][13] Stick to a consistent, validated solvent system for all analytical work. If you must change solvents, re-validate your stability observations.

Logical Troubleshooting Flow

The following diagram outlines a systematic process for diagnosing instability.

G start Observed Instability (e.g., Assay Loss, Extra Peaks) check_light Protect from Light? (Amber Vials, Low Light) start->check_light check_ph Is Solution pH Controlled? (Aqueous Buffers) check_light->check_ph Yes action_light Implement Light Protection (Amber Glassware, Foil) check_light->action_light No check_temp Is Temperature Controlled? (Refrigerated/Ambient) check_ph->check_temp Yes action_ph Adjust to Neutral pH (pH 3-7) or Use Aprotic Solvent check_ph->action_ph No check_solvent Using High-Purity Solvent? (HPLC Grade) check_temp->check_solvent Yes action_temp Store at Lower Temp (2-8°C) and Prepare Fresh check_temp->action_temp No action_solvent Use Fresh, High-Purity Solvents (e.g., Acetonitrile) check_solvent->action_solvent No forced_degradation Conduct Forced Degradation Study to Identify Degradants check_solvent->forced_degradation Yes resolved Issue Resolved action_light->resolved action_ph->resolved action_temp->resolved action_solvent->resolved G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute Stock into Stress Media prep_stock->prep_samples acid Acid Hydrolysis (0.1M HCl, 60°C) prep_samples->acid Expose for Time Points base Base Hydrolysis (0.1M NaOH, 60°C) prep_samples->base Expose for Time Points oxidation Oxidation (3% H₂O₂, RT) prep_samples->oxidation Expose for Time Points thermal Thermal (60°C in Solution) prep_samples->thermal Expose for Time Points photo Photolytic (ICH Q1B Light Chamber) prep_samples->photo Expose for Time Points neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc evaluate Evaluate Peak Purity, Assay, and Degradants hplc->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Include an unstressed control sample kept at 2-8°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal: Keep the solution (in acetonitrile/water) at 60°C in the dark.

    • Photostability: Expose the solution in a clear vial to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation. [14]4. Sample Preparation: Before injection, neutralize acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).

Data Summary Table

Stress ConditionReagentTemperatureExpected OutcomePotential Degradant(s)
Acidic Hydrolysis0.1 M HCl60°CPotential for low degradationHydrolysis products (if susceptible)
Alkaline Hydrolysis0.1 M NaOH60°CHigher potential for degradation than acidHydrolysis products [4]
Oxidative3% H₂O₂Room TempModerate degradation expectedN-oxide species, ring oxidation products
ThermalNone60°CShould be stable, acts as control for heatThermally induced artifacts
PhotolyticLight (ICH Q1B)ControlledHigh potential for degradationPhotoreduction or rearrangement products [1]
Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products. [4][15][16]

  • Column: C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient elution is recommended to resolve both early-eluting polar degradants and the parent peak.

    • Example Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (or optimal wavelength determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

System Suitability Criteria (Self-Validation):

Before running samples, inject a standard solution multiple times to ensure the system is performing correctly.

  • Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.

  • Theoretical Plates (N): > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: < 2.0% for replicate injections.

  • Resolution (Rs): > 2.0 between the parent peak and the closest eluting degradation peak in stressed samples.

Section 4: Potential Degradation Pathways

Understanding the chemistry of the molecule allows for the prediction of likely degradation products. The primary points of reactivity on this compound are the nitro group and the aromatic systems.

G cluster_products Potential Degradation Products parent 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid (Parent Compound) amino_product 3-(3-Fluoro-2-methylphenyl)- 5-aminobenzoic acid (Reduced Product) parent->amino_product Reduction (e.g., with reducing agents) photoproduct Rearrangement / Ring-Opened Products (Photodegradation) parent->photoproduct Photolysis (UV Light Exposure)

Sources

Overcoming poor solubility of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured, actionable strategies and validated protocols to overcome these issues in your experimental work.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What structural features of this compound contribute to its poor solubility?

The limited solubility of this molecule is a direct consequence of its chemical architecture. Several key features act in concert to favor the solid, crystalline state over dissolution:

  • Aromatic Rings: The two phenyl rings create a large, rigid, and hydrophobic (lipophilic) core. In an aqueous environment, these nonpolar surfaces disrupt the favorable hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

  • Carboxylic Acid Group: While the carboxylic acid group (-COOH) can form hydrogen bonds, its primary contribution to solubility is through ionization. In its neutral (protonated) state at low pH, its impact is limited.[1][2]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2][3] This means it will deprotonate at a lower pH. However, the nitro group itself is polar but does not ionize, and it contributes to a strong crystal lattice energy through dipole-dipole interactions, which must be overcome for dissolution to occur.

  • Fluorine and Methyl Groups: These substituents on the phenyl ring further increase the molecule's lipophilicity, reducing its affinity for aqueous media.

Q2: What are the critical physicochemical properties I should consider?

While extensive experimental data for this specific molecule is not widely published, we can rely on data from structurally similar compounds like 3-nitrobenzoic acid and computational predictions to guide our approach.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₁₄H₁₀FNO₄-
Molecular Weight 275.23 g/mol A higher molecular weight often correlates with lower solubility.
pKa ~3.0 - 3.5The electron-withdrawing nitro group makes this a relatively strong organic acid.[3] It will be >99% ionized (as a soluble carboxylate salt) at a pH of ~5.5 or higher.
logP > 3.0This value indicates a high degree of lipophilicity, predicting poor aqueous solubility.
Q3: Are there specific safety precautions for handling this nitroaromatic compound?

Yes. Nitroaromatic compounds as a class require careful handling.[4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield to prevent skin and eye contact.[5][6]

  • Ventilation: Handle the solid powder and any solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • Reactivity: Aromatic nitro compounds can be energetic and may react violently with strong bases, reducing agents, or upon heating under confinement. Avoid creating mixtures with unknown stability.

  • Toxicity: Many nitroaromatics are toxic and can be absorbed through the skin.[4][6] They are often listed as environmental pollutants due to their persistence and potential health hazards.[4]

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This section provides a logical progression of techniques to systematically address solubility issues, from simple adjustments to more advanced formulation strategies.

G cluster_start cluster_aqueous Aqueous Systems cluster_organic Organic / Mixed Systems cluster_advanced Advanced Formulation start Initial State: Poor Solubility of Compound ph_mod Can the experimental pH be adjusted? start->ph_mod ph_yes Strategy 1: pH Adjustment & Salt Formation ph_mod->ph_yes  Yes ph_no pH is fixed or must be neutral. ph_mod->ph_no  No cosolvent Strategy 2: Co-solvent Screening ph_yes->cosolvent If higher concentration is still needed ph_no->cosolvent complexation Strategy 3: Cyclodextrin Complexation cosolvent->complexation If co-solvents are incompatible or insufficient other Other Methods: (Solid Dispersions, etc.) complexation->other

Caption: Decision tree for selecting a solubility enhancement strategy.

Q4: My experiment is in an aqueous buffer. How can I increase the compound's concentration?

This is the most common and effective starting point. The low pKa of the carboxylic acid is your primary tool. By raising the pH of the medium, you deprotonate the carboxylic acid (-COOH) to its highly soluble carboxylate salt form (-COO⁻).[2][7][8]

  • Mechanism of Action: The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) to non-ionized (insoluble) forms of the acid. As a rule of thumb, at a pH two units above the pKa (i.e., pH > 5.5 for this compound), the acid will be >99% in its ionized, soluble form.

  • Troubleshooting Steps:

    • Determine Your Target pH: Check if your downstream application can tolerate a pH in the range of 6.0 - 7.4.

    • Prepare a Stock Solution: Do not attempt to dissolve the powder directly into a buffer. Instead, prepare a concentrated stock solution (e.g., 10-50 mM) by suspending the powder in a small volume of water and adding a stoichiometric equivalent of a base like 1 M NaOH or KOH dropwise until the solid dissolves completely.

    • Dilute into Final Buffer: This concentrated stock solution of the sodium or potassium salt can then be diluted into your final buffered medium. The buffer will maintain the final pH and prevent the compound from precipitating.

Q5: I need the highest possible aqueous concentration for a stock solution. Is simple pH adjustment enough?

For preparing highly concentrated stocks, forming and isolating the salt is a robust method. This involves converting the entire bulk material into a more soluble salt form before use.

  • Best Practices:

    • Counter-ion Selection: Sodium (Na⁺) and potassium (K⁺) salts are standard choices due to their high solubility.[2]

    • Procedure: Dissolve the parent acid in a suitable organic solvent (e.g., ethanol, methanol). Add one molar equivalent of sodium hydroxide or potassium hydroxide (as a concentrated aqueous or alcoholic solution). The resulting salt may precipitate or can be recovered by evaporating the solvent.

    • Validation: The formation of the salt should be confirmed by analytical techniques. The resulting salt powder will typically have a much faster dissolution rate and higher aqueous solubility than the parent acid.

Q6: My system cannot be aqueous. What organic solvents or co-solvent systems are recommended?

If you are working in non-aqueous conditions or if pH adjustment is not an option, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[9][10][11]

  • Mechanism of Action: Co-solvents work by reducing the dielectric constant of water, which weakens the water-water hydrogen bond network that excludes the hydrophobic solute.[11]

  • Recommended Solvents for Screening:

Co-solventClassTypical Starting % (v/v)Notes
DMSO Aprotic, polar5 - 20%Excellent solubilizing power but can be incompatible with some cell-based assays.
Ethanol Protic, polar10 - 30%Generally well-tolerated in biological systems.[12]
Propylene Glycol (PG) Protic, polar10 - 40%Common in pharmaceutical formulations.[12][13]
Polyethylene Glycol 400 (PEG 400) Polymer10 - 50%A less volatile and often more effective solubilizer than PG.[14]
NMP (N-Methyl-2-pyrrolidone) Aprotic, polar5 - 15%Very strong solubilizer, but use with caution due to potential toxicity.
  • Troubleshooting Steps:

    • Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).

    • Serially dilute this stock into your aqueous medium.

    • Observe for precipitation. The highest concentration that remains clear after a set equilibration time (e.g., 2 hours) is the approximate solubility limit for that co-solvent percentage.

Q7: I've tried pH adjustment and co-solvents, but I still can't achieve my target concentration or the solution is unstable. What's next?

For the most challenging applications, complexation with cyclodextrins offers a powerful solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[15][16]

  • Mechanism of Action: The hydrophobic portion of your molecule (the fluoromethylphenyl group) can become encapsulated within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex."[15][17] This effectively masks the drug's hydrophobicity from the surrounding water.

  • Common Choices:

    • Beta-Cyclodextrin (β-CD): Widely available and cost-effective, but has limited aqueous solubility itself.[17]

    • Hydroxypropyl-β-CD (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for pharmaceutical applications.

  • Feasibility: This approach requires experimental validation to confirm the formation and stoichiometry of the complex. See Protocol 4 for a basic screening method.

Part 3: Key Experimental Protocols

These protocols provide a starting point for systematically evaluating the solubility of this compound.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep1 Suspend excess compound in aqueous buffer prep2 Add 1.0 eq. of NaOH to create sodium salt prep1->prep2 For Salt Formation process1 Equilibrate on shaker (e.g., 24-48h at 37°C) prep1->process1 prep2->process1 process2 Separate solid from supernatant (Centrifuge or Filter) process1->process2 analysis1 Dilute supernatant process2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for pH modification and solubility determination.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining the intrinsic solubility of a compound.[18]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vials on a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[18]

  • Separation: Stop agitation and allow the suspension to settle. Separate the saturated supernatant from the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 min) or by filtering through a 0.22 µm syringe filter compatible with your solvent.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method, such as HPLC-UV.[19][20]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: pH-Dependent Solubility Profile

This protocol maps the compound's solubility across a physiologically relevant pH range.

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, 7.4).[18]

  • Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each prepared buffer.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve will typically be flat at low pH (representing the low intrinsic solubility of the neutral acid) and will rise sharply as the pH increases past the pKa, eventually plateauing at the maximum solubility of the salt form.

Protocol 3: Co-solvent Screening Protocol

This is a rapid method to identify effective co-solvents.

  • Stock Solution: Prepare a 100 mM stock solution of the compound in 100% DMSO.

  • Test Matrix: In a 96-well plate or microcentrifuge tubes, prepare a dilution series of the stock solution into your aqueous buffer to achieve final co-solvent concentrations of, for example, 1%, 2%, 5%, 10%, and 20% DMSO.

  • Equilibration & Observation: Mix the samples and allow them to equilibrate at room temperature for at least 2 hours. Visually inspect for any signs of precipitation or cloudiness.

  • Kinetic vs. Thermodynamic Solubility: This rapid screen provides an estimate of "kinetic solubility." For a more accurate "thermodynamic solubility," the samples should be incubated for 24 hours before observation.

Protocol 4: Feasibility Study of Cyclodextrin Complexation

This phase-solubility diagram helps determine if complexation is occurring and can improve solubility.

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Execution: Perform the Shake-Flask Method (Protocol 1) using each of the cyclodextrin solutions as the solvent.

  • Data Analysis: Plot the measured solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble 1:1 complex and suggests this is a viable strategy.[21]

References

  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Safety Data Sheet. (2019, March 29). Nitroaromatics and Isophorone Standard.
  • PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-70.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. eIJPPR, 8(6), 8-17.
  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • Wikisource. (2005). NIOSH Manual of Analytical Methods — Nitroaromatic Compounds.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. 12(4), 15-29.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • TAPI. (n.d.). Solving solubility issues in modern APIs.
  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ScienceDirect. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Indian Journal of Chemistry. (n.d.). Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
  • Vertex AI Search. (n.d.). Cosolvent.
  • Wikipedia. (n.d.). Cosolvent.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • National Center for Biotechnology Information. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central.

Sources

Technical Support Center: Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to provide researchers, scientists, and drug development professionals with technical support for optimizing the synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid.

Welcome to the technical support guide for the synthesis of this compound. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide is structured as a series of frequently asked questions (FAQs) and a troubleshooting section to address common challenges encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For this specific target, the reaction couples 3-bromo-5-nitrobenzoic acid (the electrophile) with (3-fluoro-2-methylphenyl)boronic acid (the nucleophile).

The general scheme is as follows:

General reaction scheme for the Suzuki coupling to synthesize the target molecule.

This reaction is favored for its mild conditions, tolerance to a wide variety of functional groups (like the nitro and carboxylic acid groups present here), and the commercial availability of the necessary reagents.[2][3]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting, as each step has specific requirements. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid. This oxidizes the palladium from Pd(0) to a Pd(II) species.[1][4] The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[2][4]

  • Transmetalation: The aryl group from the (3-fluoro-2-methylphenyl)boronic acid is transferred to the Pd(II) complex. This step is critically dependent on a base, which activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer.[1][5][6]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Below is a diagram illustrating this catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (3-bromo-5-nitrobenzoic acid) aryl_halide->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 c1 pd_intermediate1->c1 boronic_acid Ar²-B(OH)₂ ((3-fluoro-2-methylphenyl)boronic acid) borate_complex [Ar²-B(OH)₃]⁻ (Activated Borate) boronic_acid->borate_complex base Base (e.g., K₂CO₃) base->borate_complex transmetalation Transmetalation borate_complex->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 c2 pd_intermediate2->c2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Final Product) reductive_elimination->product c1->transmetalation c2->reductive_elimination c3

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q3: How do I select the right catalyst, base, and solvent?

The choice of reagents is interdependent and crucial for success. There is no single "best" combination; optimization is often required. However, here are some evidence-based starting points.

ComponentRecommended OptionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%)Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is an air-stable Pd(0) pre-catalyst that is often effective but may require higher temperatures. Using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (like SPhos) can significantly enhance catalytic activity, especially for less reactive halides, and often allows for lower temperatures and catalyst loadings.[3][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The base activates the boronic acid. K₂CO₃ is a good, cost-effective starting point.[3][7] K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive. The choice can be solvent-dependent; for instance, weaker bases often perform well in DMF, while stronger bases are used in THF or toluene.[4]
Solvent Toluene/H₂O (e.g., 4:1)1,4-Dioxane/H₂O (e.g., 4:1)DMF/H₂O (e.g., 1:1)A biphasic solvent system is common.[1][8] The organic solvent (Toluene, Dioxane) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active borate species.[9] The water can accelerate the transmetalation step.[9] The solvent's viscosity and ability to dissolve all components are key parameters.[10]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter. For each problem, we diagnose potential causes and provide actionable solutions.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (3-bromo-5-nitrobenzoic acid and/or the boronic acid).

Potential CauseExplanation & VerificationTroubleshooting Protocol
Inactive Catalyst The Pd(0) species is sensitive to oxygen. Improper handling or failure to degas solvents can lead to catalyst oxidation and deactivation.1. Ensure Inert Atmosphere: Use a Schlenk line or glovebox. Purge the reaction flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.[11] 2. Degas Solvents: Sparge solvents with an inert gas for at least 30 minutes before use or use the freeze-pump-thaw method. 3. Use a Fresh Catalyst Source: If the catalyst is old or has been improperly stored, use a fresh batch.
Ineffective Base/Solvent The base may not be strong enough or soluble enough in the chosen solvent system to activate the boronic acid for transmetalation.1. Screen Bases: If using K₂CO₃, try a stronger base like K₃PO₄ or Cs₂CO₃.[3] 2. Change Solvent: Switch to a different solvent system. For example, if a reaction is slow in Toluene/H₂O, try Dioxane/H₂O or DMF/H₂O, which can have different solubility and polarity profiles.[7][9]
Boronic Acid Instability Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a proton from the solvent) or form inactive trimeric anhydrides (boroxines). This is a very common failure mode.[3][12]1. Check Boronic Acid Quality: Use a fresh, high-purity batch of (3-fluoro-2-methylphenyl)boronic acid. 2. Use Stoichiometry: Increase the equivalents of boronic acid slightly (e.g., from 1.1 to 1.5 eq.). 3. Switch to a More Stable Boron Reagent: Consider using the corresponding pinacol ester (Ar-B(pin)) or trifluoroborate salt (Ar-BF₃K), which are more resistant to protodeboronation.[6][8]
Insufficient Temperature The activation energy for one of the catalytic steps (often oxidative addition) may not be met at the current reaction temperature.1. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). Monitor for product formation and potential decomposition. Optimal temperatures are often between 80-110°C.[13][14]
Problem 2: Significant Side Product Formation

Symptom: TLC or LC-MS shows multiple spots/peaks in addition to starting materials and the desired product.

Side ProductIdentification & CauseMitigation Strategy
Homocoupled Boronic Acid (Ar²-Ar²)A biaryl of the boronic acid starting material. Caused by oxygen in the reaction mixture or side reactions of the palladium catalyst.1. Improve Degassing: Rigorously exclude oxygen from the reaction setup and solvents. 2. Adjust Stoichiometry: Avoid a large excess of the boronic acid.
Dehalogenated Starting Material (Ar¹-H)The bromo-benzoic acid is reduced to nitrobenzoic acid. This occurs when the Pd-intermediate reacts with a hydride source instead of the boronic acid.[12] Alcoholic solvents or certain amine bases can be hydride donors.1. Change Solvent: If using an alcohol-containing solvent system, switch to an aprotic solvent like Dioxane or Toluene. 2. Choose a Non-Reducing Base: Use an inorganic base like K₂CO₃ or K₃PO₄ instead of an amine base if dehalogenation is observed.
Protodeboronation Product (Ar²-H)The boronic acid is cleaved to form 2-fluoro-1-methylbenzene. Caused by reaction with proton sources (water, alcohol) before transmetalation can occur. This is often the major side reaction.[3][8]1. Use a More Stable Boron Reagent: As mentioned above, use a boronic ester or trifluoroborate salt. 2. Minimize Water: While some water is beneficial, an excessive amount can promote this side reaction. Use the recommended solvent ratios.
Problem 3: Difficulty with Product Purification

Symptom: The final product, this compound, is difficult to separate from unreacted (3-fluoro-2-methylphenyl)boronic acid.

Causality: Both the product and the boronic acid starting material are carboxylic acids and boronic acids, respectively, giving them similar acidic properties and polarity. This makes separation by standard acid-base extraction or silica gel chromatography challenging.[15]

Purification Protocols:

  • Optimized Chromatography:

    • Method: Perform silica gel chromatography.

    • Mobile Phase: A common issue is co-elution. To improve separation, add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase (e.g., Hexane/Ethyl Acetate).[15] The acid can help suppress the ionization of the carboxylic acid product and boronic acid, altering their interaction with the silica and improving resolution.

  • Temporary Esterification:

    • Rationale: Temporarily converting the carboxylic acid product to its methyl ester makes it significantly less polar than the acidic boronic acid, allowing for easy separation. The ester can then be hydrolyzed back to the desired acid.[15]

    • Step A (Esterification): After the initial workup, dissolve the crude mixture in methanol. Add a catalytic amount of sulfuric acid or thionyl chloride and reflux for 2-4 hours.[16]

    • Step B (Purification): Extract the methyl ester into an organic solvent. The unreacted boronic acid can often be removed with a mild aqueous base wash. Purify the ester by standard silica gel chromatography.

    • Step C (Hydrolysis): Dissolve the pure ester in a mixture of THF/Methanol and add an aqueous solution of NaOH or LiOH. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with HCl to precipitate the pure carboxylic acid product.

Part 3: Experimental Workflow & Protocols

This section provides a baseline protocol. Remember to always perform reactions on a small scale first to optimize conditions before scaling up.

Caption: General experimental workflow for the Suzuki coupling.

Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • (3-Fluoro-2-methylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-nitrobenzoic acid, (3-fluoro-2-methylphenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed 4:1 dioxane/water solvent mixture.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting starting material (the bromo-acid) is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Wash with ethyl acetate or diethyl ether to remove non-acidic impurities. Discard the organic layer.

    • Carefully acidify the aqueous layer with 2M HCl until the product precipitates (pH ~2).

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid using one of the methods described in the "Difficulty with Product Purification" section above.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • Jelali, H., et al. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. [Link]

  • PubMed. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

Sources

Technical Support Center: Troubleshooting the NMR Spectrum of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the acquisition and interpretation of its NMR spectrum. The unique substitution pattern of this molecule presents specific challenges and opportunities for detailed structural elucidation.

Predicted Spectral Analysis: Establishing a Baseline

Before troubleshooting, it's crucial to have a theoretical framework for the expected NMR spectrum. The structure of this compound, with atom numbering for NMR assignment, is shown below.

Chemical structure of this compound with atom numbering for NMR assignments.

The electronic environment of each nucleus is unique, leading to a complex but interpretable spectrum. The electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups will generally shift adjacent protons downfield (to a higher ppm value), while the methyl (-CH₃) group has a slight shielding effect.[1] The fluorine substituent will not only influence chemical shifts but also introduce characteristic proton-fluorine (¹H-¹⁹F) couplings.[2]

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts and multiplicities for the proton signals. Note that actual values may vary depending on the solvent and concentration.

Proton LabelExpected Chemical Shift (δ) Range (ppm)Predicted MultiplicityRationale for Multiplicity & Coupling
H4' 6.9 - 7.2Triplet of doublets (td)Coupling to H5' (ortho, J ≈ 8 Hz), H6' (ortho, J ≈ 8 Hz), and ¹⁹F (meta, J ≈ 2-3 Hz).
H5' 7.2 - 7.4Triplet (t)Coupling to H4' (ortho, J ≈ 8 Hz) and H6' (ortho, J ≈ 8 Hz).
H6' 7.0 - 7.3Doublet of doublets (dd)Coupling to H5' (ortho, J ≈ 8 Hz) and ¹⁹F (ortho, J ≈ 8-10 Hz).
H2 8.5 - 8.8Triplet or broad singlet (t or br s)Meta-coupling to H4 and H6 (J ≈ 1.5-2.5 Hz).
H4 8.3 - 8.6Triplet or broad singlet (t or br s)Meta-coupling to H2 and H6 (J ≈ 1.5-2.5 Hz).
H6 8.8 - 9.1Triplet or broad singlet (t or br s)Meta-coupling to H2 and H4 (J ≈ 1.5-2.5 Hz). Most downfield due to ortho-nitro group.[3]
-CH₃ 2.1 - 2.4Singlet (s)No adjacent protons to couple with.
-COOH 12.0 - 14.0Broad singlet (br s)Acidic proton, often broad and may exchange with trace water.
Predicted ¹³C NMR Data
Carbon LabelExpected Chemical Shift (δ) Range (ppm)Rationale
-COOH 165 - 170Typical range for a carboxylic acid carbon.[4]
C1' 135 - 140Quaternary carbon attached to a substituted ring.
C2' 125 - 130 (doublet, ¹JCF)Quaternary carbon with large one-bond coupling to ¹⁹F.
C3' 158 - 163 (doublet, ²JCF)Aromatic carbon directly bonded to fluorine, shows a large C-F coupling.[5]
C4' 115 - 120 (doublet, ²JCF)Shielded by F, shows two-bond coupling.
C5' 128 - 132Standard aromatic carbon range.
C6' 124 - 128 (doublet, ³JCF)Three-bond coupling to ¹⁹F.
C1 130 - 135Benzoic acid C1.[6]
C2, C4, C6 120 - 130Aromatic CH carbons on the nitrobenzoic acid ring.
C3 140 - 145Quaternary carbon attached to the other ring.
C5 148 - 152Carbon attached to the nitro group.[7]
-CH₃ 15 - 20Typical range for a methyl group on an aromatic ring.
Key J-Coupling Relationships

The diagram below illustrates the most important coupling interactions expected in the ¹H NMR spectrum, which are critical for correct signal assignment.

Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, progressing from sample preparation to data processing and spectral interpretation.

Q1: My spectrum has broad, distorted peaks with a poor baseline. What's the cause?

This is one of the most frequent issues in NMR and typically points to problems with magnetic field homogeneity ("shimming") or the sample itself.[8]

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field is not uniform across the sample.

    • Solution: Most modern spectrometers have automated shimming routines. If this fails, it often indicates a problem with the sample itself. For manual shimming, adjust the Z1 and Z2 shims to maximize the deuterium lock signal, then optimize the X, Y, and higher-order shims on the FID or a sharp solvent peak.

  • Particulate Matter: Undissolved solids in the sample will severely disrupt magnetic field homogeneity.[9][10]

    • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11]

  • High Sample Concentration: Overly concentrated or viscous samples can lead to broad lines due to restricted molecular tumbling.[12]

    • Solution: Dilute your sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[9][13]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes help.

Troubleshooting workflow for poor spectral lineshape.
Q2: The signal-to-noise (S/N) ratio is very poor, and I can barely see my peaks.

A low S/N ratio means the desired signals are weak relative to the background noise.[14]

Possible Causes & Solutions:

  • Low Sample Concentration: The most common cause. The signal intensity is directly proportional to the number of nuclei in the detection coil.[14]

    • Solution: If possible, prepare a more concentrated sample. For ¹³C NMR, which is inherently less sensitive, 50-100 mg of sample is often required for a good spectrum in a reasonable time.[9]

  • Insufficient Number of Scans: The S/N ratio improves with the square root of the number of scans.

    • Solution: Increase the number of scans (NS). Doubling the S/N requires quadrupling the number of scans.[15] Be aware of diminishing returns and increased experiment time.

Q3: I see unexpected peaks in my spectrum that don't belong to my molecule.

These are typically from impurities or contaminants.[16]

Possible Causes & Solutions:

  • Residual Protiated Solvent: Deuterated solvents are never 100% deuterated. The small remaining amount of ¹H-containing solvent will produce a peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[13]

  • Water: A common contaminant, appearing as a broad peak whose chemical shift is highly dependent on the solvent and temperature (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

  • Other Contaminants: Grease from glassware joints, acetone from cleaning, or other solvents from previous reactions are common.

    • Solution: Cross-reference the chemical shifts of unknown peaks with published tables of common NMR impurities.[17][18] Ensure you use clean glassware and high-quality solvents.

Common Impurity¹H Shift in CDCl₃ (ppm)¹H Shift in DMSO-d₆ (ppm)
Water 1.563.33
Acetone 2.172.09
Grease ~0.8-1.3 (broad)~0.8-1.3 (broad)
Diethyl ether 3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
Dichloromethane 5.305.76
(Data sourced from references[19])
Q4: The baseline around my peaks is distorted (e.g., dipping on one side). How do I fix this?

This is a phasing issue that occurs during Fourier transformation of the raw data (the FID).[20] The goal of phase correction is to make all peaks purely absorptive, resulting in a flat baseline.[21]

Solution: Manual Phase Correction

While automatic phase correction often works, it can fail on complex spectra or those with low S/N.[22] Manual correction is a two-step process involving zero-order (ph0) and first-order (ph1) adjustments.[23]

  • Zero-Order Correction (ph0): This corrects for a frequency-independent phase error. Select a large, well-defined peak on one side of the spectrum and adjust ph0 until the baseline on both sides of this peak is perfectly flat and symmetrical.[21]

  • First-Order Correction (ph1): This corrects for a frequency-dependent phase error. Now, look at a peak on the opposite side of the spectrum. Adjust ph1 until its baseline is also flat and symmetrical. You may need to iterate between ph0 and ph1 for a perfect result.[21][23]

Q5: How can I definitively assign the protons on the two different aromatic rings?

The crowded aromatic region can be challenging. A combination of coupling constants and advanced experiments is the key.

Strategies:

  • Utilize H-F Coupling: Look for the characteristic couplings to fluorine. H6' should show an ortho coupling of ~8-10 Hz, while H4' will have a smaller meta coupling of ~2-3 Hz.[24] This will immediately help identify the signals from the fluorinated ring.

  • Utilize H-H Coupling: The protons on the nitro-substituted ring (H2, H4, H6) will only show small meta-couplings to each other (~1.5-2.5 Hz), appearing as narrow triplets or broad singlets. The protons on the other ring (H4', H5', H6') will show much larger ortho-couplings (~7-8 Hz).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the most powerful tool for this problem. An NOE experiment detects protons that are close in space, regardless of whether they are connected by bonds.[25][26] Irradiating the methyl (-CH₃) protons should cause a signal enhancement for H6' on the same ring and, crucially, for H2 and/or H6 on the adjacent ring, confirming the conformation and providing unambiguous assignments.[27][28][29]

Key Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

A good spectrum starts with a good sample.[14]

Materials:

  • Sample: 5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR[9]

  • High-quality, clean, and unscratched 5 mm NMR tube and cap[10]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆): ~0.7 mL

  • Clean Pasteur pipette and glass wool

Procedure:

  • Weigh Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.[30]

  • Dissolve: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate until the sample is completely dissolved.[30] A homogeneous solution is critical.[13]

  • Filter: Place a small plug of clean glass wool into a Pasteur pipette.

  • Transfer: Using the filter pipette, carefully transfer the solution into the NMR tube. This removes any microparticulates.[11] The final sample height should be 4-5 cm.[10]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.

  • Label: Clearly label your sample.

Protocol 2: Manual Phase Correction in Mnova (or similar software)
  • Enter Phasing Mode: After processing your spectrum, enter the manual phase correction mode (often by pressing 'P' or selecting from a processing menu).

  • Select Pivot: Right-click on a large, clear peak on one side of the spectrum to set it as the pivot point.

  • Adjust Zero-Order (ph0): Place your cursor over the pivot peak. Click and drag vertically to adjust the ph0 value until the baseline around this peak is flat and symmetrical.

  • Adjust First-Order (ph1): Move your cursor to a peak on the far side of the spectrum. Click and drag vertically to adjust the ph1 value until this second peak is correctly phased.

  • Fine-Tune: Zoom in on the baseline and make small, iterative adjustments to both ph0 and ph1 until the entire spectrum looks correct.

  • Exit and Save: Exit the phasing mode to apply the correction.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • iNMR. An Introduction to Phase Correction. [Link]

  • Wiley-VCH. The Nuclear Overhauser Effect in Structural and Conformational Analysis. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Magnetic Resonance in Chemistry. Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • YouTube. Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. [Link]

  • National Institutes of Health (NIH). Advances in the exact nuclear Overhauser effect 2018-2022. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Conduct Science. The Nuclear Overhauser Effect. [Link]

  • University of Ottawa NMR Facility Blog. The Phase of an NMR Spectrum. [Link]

  • Nanalysis. NMR data processing: Phase Correction. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Journal of Heterocyclic Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • National Institutes of Health (NIH). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Colorado State University. CASCADE. [Link]

  • Organic Chemistry Data. 5-HMR-2 Chemical Shift. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • University of Ottawa NMR Facility Blog. Poor Signal-to-Noise Ratio in Your Spectrum?. [Link]

  • Stanford University NMR Facility. Phase Correction. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • UCSD SSPPS NMR Facility. Processing: phase correction. [Link]

  • Molecular Physics. Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • Wikipedia. Chemical shift. [Link]

  • NMRium demo. Predict. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • NMR exercises and their solutions. [Link]

  • Fluorine NMR. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate. Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... [Link]

  • YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • Reddit. How to reduce noisey NMR signal?. [Link]

Sources

Technical Support Center: Purification of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, practical solutions to ensure the highest purity of your product. Our approach is grounded in fundamental chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your compound is largely dictated by the synthetic route employed. For instance, a common route involves the nitration of a benzoic acid derivative.[1] In such cases, you can anticipate several types of impurities:

  • Isomeric Byproducts: Nitration of a substituted benzoic acid can lead to the formation of regioisomers. For example, you might find isomers where the nitro group is at a different position on the benzoic acid ring.

  • Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials.

  • Reaction Intermediates: Depending on the specific synthetic pathway, various intermediates may persist in the crude product.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

A thorough understanding of your specific synthesis is crucial for anticipating and identifying potential impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the impurity profile of your crude product.[2]

Troubleshooting Guides

Issue 1: My recrystallized product is still showing significant impurities by HPLC analysis.

This is a common issue that can often be resolved by optimizing the recrystallization protocol. Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3][4]

Underlying Cause:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate rather than crystallize, trapping impurities within the solid matrix.[5]

  • Insufficient Solvent: Using too little solvent may lead to premature crystallization at a higher temperature, co-precipitating impurities.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water). A good starting point for biphenyl carboxylic acids can be aqueous ethanol or a benzene/petroleum ether mixture.[6]

    • Aim for a solvent that requires heating to fully dissolve the compound.

  • Step-by-Step Recrystallization:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.[3]

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of well-defined crystals.[3][5]

    • Once the solution has reached room temperature, you can further increase the yield by cooling it in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Data Summary Table for Solvent Screening:

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
Ethanol/Water (80:20)LowHighGood, well-defined needles
Ethyl AcetateModerateHighOiling out observed
TolueneLowModerateSlow crystallization
HeptaneInsolubleInsolubleNot suitable

This table is illustrative. Actual results will depend on the specific impurity profile.

Issue 2: Recrystallization is ineffective. How do I choose an alternative purification method?

When recrystallization fails to provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8]

Decision-Making Workflow:

G start Crude Product Purity Unsatisfactory recrystallization Attempt Optimized Recrystallization start->recrystallization purity_check1 Analyze Purity (HPLC) recrystallization->purity_check1 column_chromatography Proceed to Column Chromatography purity_check1->column_chromatography Impure success Product is Pure purity_check1->success Pure purity_check2 Analyze Purity (HPLC) column_chromatography->purity_check2 purity_check2->success Pure failure Consider Preparative HPLC purity_check2->failure Impure

Caption: Decision workflow for purification strategy.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase Selection (TLC Analysis):

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase).

    • Spot your crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).

    • The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.3-0.4 and show good separation from impurities.[9]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the less polar solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8]

    • Collect the eluent in fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

Issue 3: My compound appears to be degrading on the silica gel column.

Acidic compounds can sometimes interact strongly with the acidic surface of silica gel, leading to degradation or poor recovery.

Underlying Cause:

  • The acidic nature of standard silica gel can catalyze decomposition or lead to irreversible adsorption of sensitive compounds.

Troubleshooting Protocol: Modifying Chromatographic Conditions

  • Deactivating the Silica Gel:

    • You can reduce the acidity of the silica gel by preparing a slurry with a small percentage of a base, such as triethylamine (e.g., 0.1-1% v/v), in the mobile phase.[9] This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase like alumina (neutral or basic).[9] However, be aware that alumina can have its own reactivity issues.

    • Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another excellent alternative.[10]

Workflow for Addressing On-Column Degradation:

G start Suspected Degradation on Silica Column deactivate_silica Try Deactivated Silica Gel (e.g., with Triethylamine) start->deactivate_silica purity_check1 Analyze Recovery and Purity deactivate_silica->purity_check1 alternative_stationary_phase Use Alternative Stationary Phase (e.g., Alumina, Reversed-Phase) purity_check1->alternative_stationary_phase No Improvement success Successful Purification purity_check1->success Improved purity_check2 Analyze Recovery and Purity alternative_stationary_phase->purity_check2 purity_check2->success Improved failure Re-evaluate Purification Strategy purity_check2->failure No Improvement

Caption: Troubleshooting on-column degradation.

References

  • Strege, M. A., & Stevenson, S. (2000). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. Analytical Chemistry.
  • Doak, G. O., & Corwin, A. H. (1949). Process for recovering 3-nitrobenzoic acid. US Patent 2,488,615.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available at: [Link]

  • Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Unknown. (n.d.). Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid. SU1806130A3.
  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
  • Colorado State University. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available at: [Link]

  • Agilent. (2009).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available at: [Link]

  • Unknown. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Available at: [Link]

  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • PubChem. (2026). 3-Fluoro-5-methyl-2-nitrobenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. Available at: [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. Available at: [Link]

  • University of California, Irvine. (n.d.).
  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • WIPO Patentscope. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important intermediate. Our goal is to provide practical, experience-driven insights and troubleshooting solutions to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most common and scalable route to synthesizing this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy couples two key fragments: an aryl halide and an organoboron species. The general transformation is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Process A 3-Bromo-5-nitrobenzoic acid (Aryl Halide) C Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Base Solvent, Heat A->C B (3-Fluoro-2-methylphenyl)boronic acid (Organoboron Reagent) B->C D Reaction Work-up (Quench, Extraction) C->D Crude Product E Purification (Crystallization / Chromatography) D->E F Final Product: 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid E->F

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting the Suzuki-Miyaura Coupling Reaction

Scaling up palladium-catalyzed reactions can present challenges that are not always apparent at the lab scale.[1][2] This section addresses common problems encountered during the coupling step.

Q1: The reaction has stalled or shows low conversion. What are the potential causes and solutions?

A1: Low conversion is a frequent issue in scale-up. The causes can be multifaceted, often relating to the catalyst's activity or the reaction environment.

  • Cause 1: Inactive Catalyst / Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[2] Inadequate inerting of the reactor can lead to catalyst oxidation and deactivation. On a large scale, achieving a truly inert atmosphere is more challenging than in a lab flask.

    • Solution: Ensure rigorous deoxygenation of the solvent, reagents, and reactor headspace. Use multiple vacuum/nitrogen backfill cycles. For large reactors, a continuous nitrogen purge or sparging the solvent with nitrogen before adding the catalyst can be effective.

  • Cause 2: Inappropriate Base or Insufficient Base Strength: The base is crucial for activating the boronic acid in the transmetallation step.[3][4] If the base is too weak, not soluble enough, or added improperly, the reaction will be sluggish.

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is a stronger base and can be more effective for challenging couplings.[5] Ensure the base is finely powdered to maximize surface area and that agitation is sufficient to maintain a good slurry.

  • Cause 3: Poor Temperature Control: Suzuki reactions are often temperature-sensitive.[2] Deviations from the optimal temperature can slow the reaction or lead to the formation of byproducts. Large reactors have different heat transfer characteristics than lab flasks, making precise temperature control critical.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Account for potential exotherms during reagent addition. If working at the boiling point of the solvent system, ensure consistent reflux is maintained.[2]

  • Cause 4: Substrate Quality: The purity of both the 3-bromo-5-nitrobenzoic acid[6] and the (3-fluoro-2-methylphenyl)boronic acid[7] is critical. Impurities can chelate or poison the palladium catalyst.

    • Solution: Use high-purity starting materials. Boronic acids can dehydrate to form boroxines upon storage, which may have different reactivity. It is sometimes beneficial to use freshly acquired or analyzed boronic acid.

G Start Low Conversion Observed Q1 Is the atmosphere fully inert? Start->Q1 Sol1 Improve deoxygenation: - N2 sparging - Multiple vacuum/N2 cycles Q1->Sol1 No Q2 Is the base appropriate and well-mixed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Consider stronger base (K3PO4). Ensure fine powder & good agitation. Q2->Sol2 No Q3 Is internal temperature correct and stable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Monitor internal temp probe. Adjust jacket settings. Q3->Sol3 No Q4 Are starting materials of high purity? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Re-analyze SMs. Consider re-purification or using a fresh batch. Q4->Sol4

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid. How can this be mitigated?

A2: The formation of biaryl impurities from the homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

  • Cause 1: Oxygen Ingress: As mentioned, oxygen can interfere with the catalytic cycle. Besides deactivating the catalyst, it can promote the oxidative homocoupling of the boronic acid.

    • Solution: The primary solution is rigorous exclusion of oxygen throughout the process.[2]

  • Cause 2: Inappropriate Catalyst or Ligand: The choice of palladium source and ligand is critical, especially for sterically hindered substrates like (3-fluoro-2-methylphenyl)boronic acid. A bulky, electron-rich phosphine ligand can promote the desired reductive elimination step over side reactions.

    • Solution: Screen different ligands. For sterically hindered couplings, ligands like SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[8] The catalyst-to-ligand ratio may also need optimization (typically 1:2 or 1:4).

  • Cause 3: Deboronation: The C-B bond of the boronic acid can be cleaved under certain conditions (protodeboronation), especially in the presence of water and at elevated temperatures, leading to the formation of 2-fluorotoluene.

    • Solution: Minimize the amount of water in the reaction if using an anhydrous system. If using an aqueous solvent system, ensure the pH is controlled and reaction time is not excessively long. Using boronic esters (e.g., pinacol esters) can sometimes increase stability.[3]

Q3: The reaction worked well in the lab, but is inconsistent on a larger scale. What causes this variability?

A3: Scale-up introduces variables that can affect reproducibility.[1]

  • Cause 1: Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution. This affects reaction kinetics and can lead to byproduct formation.

    • Solution: Evaluate the reactor's agitation efficiency. The impeller type, position, and speed (RPM) are critical. For heterogeneous mixtures (e.g., with a solid base), ensure the agitation is sufficient to maintain a uniform slurry.

  • Cause 2: Reagent Addition Order and Rate: The order and rate at which reagents are added can be crucial. Adding the catalyst to a pre-heated mixture can be different from heating all components together.

    • Solution: Standardize the order of addition. A common, robust procedure is to charge the solvent, aryl halide, boronic acid, and base, inert the mixture, heat to near the target temperature, and then add the catalyst as a slurry in deoxygenated solvent.

Parameter Lab Scale (1 L Flask) Pilot Scale (100 L Reactor) Key Considerations for Scale-Up
Heating Mantle/Oil BathJacketed Vessel (Steam/Oil)Surface-to-volume ratio decreases; heating is slower. Monitor internal temp.[2]
Agitation Magnetic Stir BarMechanical ImpellerEnsure solid suspension and homogeneity. Tip speed is a key parameter.
Inerting Balloon/N₂ LineN₂ Purge/Vacuum CyclesMore difficult to achieve and maintain an inert atmosphere.[1]
Catalyst Loading 0.5 - 2 mol%Aim for ≤ 0.1 mol%High catalyst loading is costly and creates palladium removal challenges.

Product Work-up and Purification

Q1: How can I effectively remove residual palladium from my final product?

A1: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a significant challenge.[1]

  • Solution 1: Activated Carbon Treatment: After the reaction work-up, dissolving the crude product in a suitable solvent and treating it with activated carbon (charcoal) is a common method. The effectiveness depends on the type of carbon, temperature, and contact time.

  • Solution 2: Scavengers: Cysteine, thiourea-based resins, or other commercially available palladium scavengers can be very effective. These are typically added to a solution of the crude product and stirred for a period before being filtered off.

  • Solution 3: Optimized Crystallization: A well-designed crystallization step can be highly effective at rejecting palladium and other impurities. The choice of solvent is critical.

Q2: What is a recommended procedure for purification by crystallization?

A2: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Recommended Solvents: A mixture of an alcohol (like isopropanol or ethanol) and water, or an ester (like ethyl acetate) and a hydrocarbon (like heptane or hexane) often works well for carboxylic acids.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., isopropanol).

    • If needed, perform a hot filtration to remove any insoluble matter.

    • Slowly add the anti-solvent (e.g., water) until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials? A: For 3-Bromo-5-nitrobenzoic acid , ensure high purity (>98%) and be aware of potential isomeric impurities.[9][10] For (3-Fluoro-2-methylphenyl)boronic acid , check for the presence of the corresponding boroxine (a cyclic anhydride), which can affect stoichiometry. Purity should be >97%.[7][11]

Q: Can I use other aryl halides, like the chloride or iodide? A: Yes. The general reactivity order for Suzuki coupling is I > Br > Cl.[12] An iodide will react faster and under milder conditions but is more expensive. A chloride is cheaper but requires a more active catalyst system (specialized ligands and stronger bases) to achieve good conversion. For process development, the bromide often offers the best balance of reactivity and cost.

Q: Is it necessary to use a phosphine ligand? A: While some "ligandless" protocols exist (often forming palladium nanoparticles in situ), they can be less reliable upon scale-up. A well-defined ligand provides stability to the palladium catalyst, improves its reactivity, and often leads to a more robust and reproducible process, especially for challenging substrates.[5][13]

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • 3-BROMO-5-NITROBENZALDEHYDE synthesis - ChemicalBook.
  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applic
  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • 3-Fluoro-2-methylphenylboronic acid - Chem-Impex.
  • 3-Bromo-5-nitrobenzoic acid - Chem-Impex.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses.
  • 3-Fluoro-2-methylphenylboronic Acid - PubChem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.

Sources

Technical Support Center: Storage and Handling of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for preventing the degradation of this compound during storage and handling. Ensuring the stability of your reagents is paramount for reproducible and reliable experimental outcomes.

Section 1: Understanding the Stability of this compound

This section addresses the fundamental chemical properties of the molecule that influence its stability and outlines the most probable degradation pathways.

Q1: What are the key structural features of this compound that affect its stability?

The stability of this compound is influenced by a combination of its functional groups:

  • Nitroaromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group, which, combined with the aromatic ring, makes the compound susceptible to specific degradation pathways. Nitroaromatic compounds can be sensitive to light (photodegradation) and are prone to reduction under certain conditions.[1][2] The electron-deficient nature of the ring also makes it resistant to oxidative degradation but susceptible to nucleophilic attack.[1]

  • Carboxylic Acid Group: The carboxylic acid moiety (-COOH) can participate in acid-base reactions and may be susceptible to microbial degradation in non-sterile aqueous solutions.[3][4][5][6] Its acidity is enhanced by the electron-withdrawing effects of the nitro and fluoro substituents.[7][8]

  • Fluoro and Methyl Substituents: The fluorine atom, being highly electronegative, further withdraws electron density from the aromatic ring, influencing the molecule's overall reactivity.[7][9] The ortho-methyl group can introduce steric effects, potentially influencing the conformation of the molecule and its susceptibility to certain reactions.[10]

Q2: What are the primary potential degradation pathways for this compound?

Based on its structure, this compound is susceptible to several degradation mechanisms. Understanding these pathways is crucial for designing effective storage strategies. The primary routes of degradation are photodegradation, chemical reduction, and, under specific conditions, oxidation and microbial action.

G main 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid photo Photodegradation Products (e.g., ring-opened species, polymers) main->photo  Light (UV/Visible) reduc Reduced Products (e.g., Hydroxylamino or Amino derivatives) main->reduc  Reducing Agents / Conditions oxid Oxidative Products (e.g., hydroxylated species) main->oxid  Strong Oxidizing Agents micro Microbial Metabolites (e.g., protocatechuate analogs) main->micro  Microbial Contamination  (in solution) G start Problem Observed: - Inconsistent Results - Color Change - New HPLC Peaks storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere, Humidity) start->storage storage_ok Conditions Correct? storage->storage_ok handling Step 2: Review Handling Procedures (Light/Air Exposure, Contamination) handling_ok Procedures Correct? handling->handling_ok analysis Step 3: Perform Purity Analysis (e.g., HPLC, LC-MS) purity_ok Purity >98% and No New Peaks? analysis->purity_ok storage_ok->handling Yes correct_storage Action: Correct Storage & Re-analyze storage_ok->correct_storage No handling_ok->analysis Yes correct_handling Action: Refine Handling & Use Fresh Aliquot handling_ok->correct_handling No end_ok Conclusion: Compound is Stable. Investigate other experimental variables. purity_ok->end_ok Yes end_bad Conclusion: Compound has Degraded. Action: Discard stock. Order new material. Review and implement strict storage/handling protocols. purity_ok->end_bad No correct_storage->analysis correct_handling->analysis

Systematic troubleshooting workflow for stability issues.
Problem: I've observed a color change (e.g., darkening) in my solid sample.
  • Possible Cause: This is a strong indicator of chemical degradation. [11][12]The formation of conjugated impurities or products from the reduction of the nitro group can often lead to colored byproducts.

  • Troubleshooting Steps:

    • Immediately quarantine the affected vial to prevent its use in experiments.

    • Follow the workflow diagram above. Critically assess your storage conditions—was the vial left on the bench? Is the refrigerator temperature stable?

    • Perform a purity analysis as described in Section 4. A significant drop in the main peak area and/or the appearance of new peaks will confirm degradation.

    • If degradation is confirmed, the material should be discarded according to your institution's safety guidelines. Review and strictly enforce proper storage protocols to prevent recurrence.

Problem: My experimental results are inconsistent or show a loss of compound activity.
  • Possible Cause: Inconsistent results are a classic sign of reagent degradation. [12]A lower concentration of the active parent compound will lead to diminished or variable effects in biological or chemical assays.

  • Troubleshooting Steps:

    • Begin by following the troubleshooting workflow. Pay special attention to the handling of stock solutions. Was the solution stored for a long time? Was it subjected to multiple freeze-thaw cycles? Was it exposed to light during the experiment?

    • Prepare a fresh solution from the solid stock and repeat the experiment. If the results are restored, it confirms the issue was with the previous solution.

    • If using a fresh solution does not solve the problem, analyze the solid stock material for purity. If the solid itself has degraded, a new batch of the compound is required.

Section 4: Analytical Methods for Quality Control

Regularly verifying the purity of your compound is a critical component of good laboratory practice.

Q5: How can I periodically check the purity of my stored compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable and widely accessible method for assessing the purity of aromatic carboxylic acids. [13][14]

General Protocol for Purity Analysis by Reverse-Phase HPLC

This protocol provides a starting point for method development. Optimization may be required based on the specific equipment and degradation products.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water).

    • Dilute this stock solution to a working concentration of approximately 50-100 µg/mL using the mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (to suppress ionization of the carboxylic acid).

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 70-80%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to a reference standard or a chromatogram from a freshly opened batch to identify any new peaks, which would indicate the presence of degradation products.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Périères, J., De Taxis du Poët, P., & Rols, J. L. (2002). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 41(1), 17–26. [Link]

  • Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. Applied and Environmental Microbiology, 61(3), 840–843. [Link]

  • Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • Trapido, M., & Goi, A. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences, Chemistry, 52(1), 22-31. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49, 523-555. [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource Technology, 125, 122-127. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 20(8), 977-981. [Link]

  • William Reusch. The Ortho Effect of benzoic acids. [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • Evangelisti, L., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Structure, 1289, 135805. [Link]

  • Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]

  • Urben, P. G. (1996). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 633, 194-207. [Link]

  • Matysová, L., & Sladkovský, R. (2000). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 273-300. [Link]

  • Chemistry For Everyone. (2025). How To Store Nitrocellulose?. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Chapter 6: Analytical Methods. Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • ResearchGate. (2025). Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. [Link]

  • MDPI. (2023). Scavenging for Hydroxybenzoic Acids in Cupriavidus necator: Studying Ligand Sensitivity Using a Biosensor-Based Approach. [Link]

  • PubChem. 3-Fluoro-5-methyl-2-nitrobenzoic acid. [Link]

  • BuyersGuideChem. This compound. [Link]

  • Li, X., et al. (2020). Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation. Atmospheric Chemistry and Physics, 20(1), 139-154. [Link]

  • Park, S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(2), 628-647. [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]

  • MDPI. (2023). Solvatochromic Polarity, Physicochemical Properties, and Spectral Analysis of New Triple NADES-Based on Urea–Glycerol. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • Hancock, K. E., et al. (1996). The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. Journal of Colloid and Interface Science, 183(2), 431-440. [Link]

Sources

Validation & Comparative

Confirming the structure of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound, a biaryl carboxylic acid of interest in pharmaceutical and materials science research. For professionals in drug development, absolute certainty in molecular structure is paramount to ensure reproducibility, biological activity, and safety. This document moves beyond a simple data sheet, offering a validated, multi-technique analytical strategy. We will explore the causal relationships behind the expected spectroscopic data and compare these predictions against plausible isomeric alternatives that may arise during synthesis.

The Analytical Imperative: Structure vs. Isomers

The target molecule, this compound, is a complex structure with significant potential for isomer formation during its synthesis. A typical and efficient route to such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid.

Given a plausible synthesis strategy (Figure 1), the primary analytical challenge is not only to confirm the presence of all constituent parts but also to verify their precise connectivity. Incomplete reactions could leave residual starting materials, while side reactions could lead to isomeric byproducts that are difficult to separate and may confound biological assays.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Target Product cluster_isomers Potential Isomeric Byproducts r1 3-Bromo-5-nitrobenzoic acid p1 This compound r1->p1 Suzuki-Miyaura Coupling i1 Regioisomers from impure starting materials r1->i1 Side Reactions r2 (3-Fluoro-2-methylphenyl)boronic acid r2->p1 r2->i1 c1 Pd Catalyst (e.g., Pd(PPh₃)₄) c1->p1 c2 Base (e.g., K₂CO₃) c2->p1

Figure 1: Plausible Suzuki-Miyaura synthesis route and potential outcomes.

This guide establishes a self-validating system by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The congruence of data from these orthogonal techniques provides the highest level of confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment and neighboring atoms for each nucleus.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar aromatic carboxylic acids.

  • Acquisition: Acquire ¹H, ¹³C, and ideally 2D correlation spectra (like COSY and HSQC) on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Data and Rationale

The ¹H NMR spectrum is predicted to show distinct signals for the two aromatic rings. The integration of these signals should correspond to the number of protons on each ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) for the Target Molecule

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad s1HCarboxylic Acid (-COOH)The acidic proton is typically a broad singlet, significantly downfield.
~8.6 - 8.8m2HH-4, H-6Protons ortho to the nitro group and meta to the biaryl linkage are highly deshielded.
~8.4t1HH-2Proton meta to both the nitro and carboxylic acid groups.
~7.4 - 7.6m1HH-4'Proton on the second ring, deshielded by the adjacent fluorine. Expected to show H-F coupling.
~7.2 - 7.4m2HH-5', H-6'Remaining protons on the second ring.
~2.1s3HMethyl (-CH₃)The methyl group protons will appear as a singlet in the aliphatic region.

Causality: The electron-withdrawing nitro and carboxylic acid groups strongly deshield the protons on the first benzoic acid ring, pushing their chemical shifts downfield. The fluorine atom on the second ring will introduce characteristic splitting (coupling) to adjacent protons (H-4'), a key diagnostic feature.

Predicted ¹³C NMR Data and Rationale

The ¹³C NMR spectrum confirms the carbon skeleton. The presence of 15 distinct carbon signals (accounting for symmetry) would be expected.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆) for the Target Molecule

Predicted δ (ppm)AssignmentRationale
~166C=OCarboxylic acid carbonyl carbon, typically in this region.
~160 (d)C-FCarbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF).
~148C-NO₂Carbon bonded to the nitro group is significantly deshielded.
~120 - 145Aromatic CRemaining aromatic carbons. Specific assignments require 2D NMR, but the number of signals is diagnostic.
~17-CH₃Methyl carbon, appearing in the upfield aliphatic region.
Comparison with a Plausible Isomer

To highlight the importance of this analysis, let's compare the expected ¹H NMR of our target with a plausible regioisomer: 3-(5-Fluoro-2-methylphenyl)-5-nitrobenzoic acid . In this isomer, the fluorine and methyl group positions are swapped.

Table 3: Comparative ¹H NMR Features

FeatureTarget: 3-(3-Fluoro-2-methyl phenyl)...Isomer: 3-(5-Fluoro-2-methyl phenyl)...
Fluorine Effect H-4' proton will show a significant doublet of doublets splitting due to F.H-4' and H-6' protons will show coupling to the fluorine atom.
Methyl Proximity Methyl group is ortho to the biaryl linkage, potentially causing steric hindrance.Methyl group is ortho to the biaryl linkage.
Splitting Pattern The splitting pattern of the fluoro-methyl-phenyl ring protons will be distinct.The symmetry and splitting pattern of the fluoro-methyl-phenyl ring will differ.

The unique splitting pattern induced by the fluorine atom's position relative to the other substituents serves as a definitive fingerprint to distinguish between these isomers.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an exact mass measurement, which can confirm the elemental formula.

Predicted MS Data and Rationale

Table 4: Predicted Mass Spectrometry Data for the Target Molecule

Analysis TypePredicted m/zInterpretation
Molecular FormulaC₁₄H₁₀FNO₄-
Molecular Weight275.23 g/mol -
High-Resolution MS 276.0666 [M+H]⁺, exact mass for C₁₄H₁₁FNO₄⁺
High-Resolution MS 274.0521 [M-H]⁻, exact mass for C₁₄H₉FNO₄⁻
Fragmentationm/z 258Loss of -OH radical from the carboxylic acid [M-OH]⁺.[3]
Fragmentationm/z 230Loss of the entire carboxylic acid group [M-COOH]⁺.[4]
Fragmentationm/z 229Loss of the nitro group [M-NO₂]⁺.

The unequivocal identification of the molecular ion peak at the correct m/z value is the primary goal. The fragmentation pattern, particularly the characteristic losses of the hydroxyl, carboxyl, and nitro groups, provides further corroborating evidence for the presence of these functional groups.

Infrared (IR) Spectroscopy: The Functional Group Confirmer

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample using either a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted IR Data and Rationale

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidA very broad and strong absorption is highly characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5]
~1700 (strong)C=O stretchCarboxylic AcidA strong, sharp peak indicating the carbonyl group.[5]
~1530 & ~1350N-O asymmetric/symmetric stretchNitro GroupTwo distinct, strong bands confirm the presence of the -NO₂ group.[6]
~1600 & ~1475C=C stretchAromatic RingsMedium intensity bands characteristic of aromatic ring systems.
~1250C-F stretchFluoro-aromaticA strong band in this region is indicative of the carbon-fluorine bond.

The presence of all these characteristic bands, especially the very broad O-H stretch and the strong carbonyl and nitro group signals, provides definitive evidence for the key functional moieties of the target structure.

Integrated Confirmation Workflow

start Synthesized Compound ms Mass Spectrometry start->ms Determine Mass mw_confirm Correct Molecular Weight? ms->mw_confirm ir IR Spectroscopy fg_confirm Correct Functional Groups? ir->fg_confirm Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) conn_confirm Correct Connectivity & Isomer? nmr->conn_confirm Determine Connectivity mw_confirm->ir Yes reject Structure Incorrect (Impurity, Isomer, or Wrong Compound) mw_confirm->reject No fg_confirm->nmr Yes fg_confirm->reject No final Structure Confirmed: 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid conn_confirm->final Yes conn_confirm->reject No

Figure 2: A self-validating workflow for structural confirmation.

Conclusion

The structural confirmation of this compound requires a methodical and multi-faceted analytical approach. By integrating high-resolution mass spectrometry to confirm the elemental formula, IR spectroscopy to verify the essential functional groups, and detailed 1D and 2D NMR analysis to unequivocally establish atomic connectivity and distinguish from potential isomers, researchers can achieve the highest degree of confidence in their synthesized material. This guide provides the predictive data, experimental framework, and logical workflow necessary to ensure the scientific integrity of research and development involving this complex molecule.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link][5]

  • SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(1), 1-15. Available from: [Link][1]

  • Belkov, M. V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Molecular Structure, 1164, 33-40. Available from: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link][2]

  • ACS Publications. (2023). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available from: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][6]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link][7]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link][4]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][3]

Sources

A Comparative Guide to the Structural Elucidation of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the bedrock upon which our understanding of its function and potential is built. For a novel compound like 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential as a pharmaceutical intermediate, a precise structural blueprint is not just advantageous—it is imperative. This guide provides an in-depth, technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this and similar small molecules. While a definitive crystal structure for the title compound is not publicly available, we will navigate the principles and practicalities of its structural determination, drawing upon established methodologies and data from closely related compounds to illustrate the power and limitations of each approach.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures in the solid state.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined. The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both skill and a degree of artistry.

A Representative Workflow for X-ray Crystallography

The pathway from a synthesized compound to a fully characterized crystal structure is a meticulous process. The following diagram illustrates a typical workflow for the single-crystal X-ray diffraction of a small organic molecule.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening for Moderate Solubility Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Intermolecular_Interactions Figure 2: Potential Intermolecular Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking cluster_other Other Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 O-H···O Ring1 Aromatic Ring (Molecule C) Ring2 Aromatic Ring (Molecule D) Ring1->Ring2 π-π interaction Interaction1 C-H···O Interaction2 C-H···F

Sources

A Technical Guide to the Comparative Biological Evaluation of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a versatile scaffold for therapeutic agent development. The incorporation of a nitro group, known for its strong electron-withdrawing properties, and fluorine, an element prized for its ability to modulate metabolic stability and binding affinity, creates a chemical space ripe for exploration.[1][2] This guide focuses on the parent molecule, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, and its structural isomers. We present a comprehensive framework for the comparative analysis of their potential biological activities, with a primary focus on anticancer and anti-inflammatory effects. By outlining detailed experimental protocols, mechanistic hypotheses, and data interpretation strategies, this document serves as a roadmap for researchers seeking to elucidate the structure-activity relationships (SAR) within this promising class of compounds.

Introduction: The Scientific Rationale for Isomer Comparison

The biological effect of a small molecule is intrinsically linked to its three-dimensional structure and electronic properties. Even subtle changes, such as the repositioning of a single functional group, can dramatically alter its interaction with biological targets. The parent compound, this compound, combines three key pharmacophoric elements:

  • The Benzoic Acid Core: A privileged scaffold in drug design, known for its presence in a wide array of approved drugs and bioactive molecules.[3][4]

  • The Nitro Group: Its strong electron-withdrawing nature significantly alters the electronic distribution of the aromatic ring. Furthermore, the nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive nitrogen species that can induce cellular damage.[1][5]

  • The Fluorinated Phenyl Moiety: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter binding affinity through favorable electrostatic interactions.[2][6][7]

Isomeric variations of this parent structure allow for a systematic investigation of how the spatial arrangement of these groups influences biological activity. This guide proposes a head-to-head comparison to identify lead candidates with superior potency and selectivity.

Isomers for Comparative Analysis

To establish a clear structure-activity relationship, a logical selection of positional isomers is crucial. The following table outlines the parent compound and key isomers proposed for this comparative study. Each isomer modifies the position of one key functional group, allowing for the isolated assessment of its contribution to the molecule's overall activity.

Compound NameStructureKey Variation from Parent
Parent Compound: this compoundParent Compound StructureBaseline
Isomer A: 3-(5 -Fluoro-2-methylphenyl)-5-nitrobenzoic acidIsomer A StructurePosition of the fluorine atom on the pendant phenyl ring is altered.
Isomer B: 3-(3-Fluoro-2-methylphenyl)-4 -nitrobenzoic acidIsomer B StructurePosition of the nitro group on the central benzoic acid ring is altered.
Isomer C: 4 -(3-Fluoro-2-methylphenyl)-2 -nitrobenzoic acidIsomer C StructurePositions of both the phenyl and nitro groups are altered.

Comparative Anticancer Activity Evaluation

Numerous studies have demonstrated the anticancer potential of nitrobenzoic acid derivatives and other substituted benzoic acids.[3][8] The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways necessary for cancer cell proliferation.[5][9]

Mechanistic Hypothesis

The anticancer activity of these isomers may stem from multiple mechanisms. The planar aromatic systems could intercalate with DNA, while the nitro group's bioreduction could generate cytotoxic radicals.[5] Alternatively, these molecules could function as inhibitors of critical cancer-related enzymes, such as histone deacetylases (HDACs) or cyclin-dependent kinases (CDKs), which have been identified as targets for other benzoic acid derivatives.[9][10] Comparing isomers will reveal which spatial arrangement of functional groups best fits the binding pocket of a potential target.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxic compounds.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).[7]

Step-by-Step Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of each isomer in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation for Anticancer Activity

Quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
Parent CompoundExperimental DataExperimental DataExperimental Data
Isomer AExperimental DataExperimental DataExperimental Data
Isomer BExperimental DataExperimental DataExperimental Data
Isomer CExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)Experimental DataExperimental DataExperimental Data
Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (MCF-7, A549, HeLa) Seeding 3. 96-Well Plate Seeding CellCulture->Seeding CompoundPrep 2. Compound Stock Preparation & Dilution Treatment 4. Cell Treatment (48h Incubation) CompoundPrep->Treatment Seeding->Treatment MTT_add 5. MTT Reagent Addition (4h) Treatment->MTT_add Solubilize 6. Formazan Solubilization (DMSO) MTT_add->Solubilize Readout 7. Absorbance Reading (570 nm) Solubilize->Readout Calculation 8. IC50 Calculation Readout->Calculation Comparison 9. Isomer Potency Comparison Calculation->Comparison

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Comparative Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response, and many aromatic carboxylic acids, including derivatives of salicylic acid, exhibit anti-inflammatory properties.[12] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[13][14]

Mechanistic Hypothesis

The anti-inflammatory potential of these compounds could be realized through the inhibition of key inflammatory mediators. A plausible mechanism is the suppression of nitric oxide (NO) production by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).[1] The NF-κB signaling pathway is a critical regulator of iNOS expression, making it a potential upstream target.[13] Comparing how each isomer affects NO production can provide valuable insights into their anti-inflammatory potential.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Objective: To determine the IC50 of each isomer for the inhibition of LPS-induced NO production.

Step-by-Step Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers for 1 hour before stimulating with LPS (1 µg/mL). Include controls: untreated cells, cells treated with LPS only, and cells treated with LPS plus a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate IC50 values.

  • Viability Check: Concurrently perform an MTT assay on the treated cells to ensure that the observed NO inhibition is not due to general cytotoxicity.

Data Presentation for Anti-inflammatory Activity
CompoundNO Inhibition IC50 (µM)Cell Viability at IC50 (%)
Parent CompoundExperimental DataExperimental Data
Isomer AExperimental DataExperimental Data
Isomer BExperimental DataExperimental Data
Isomer CExperimental DataExperimental Data
L-NAME (Control)Experimental DataExperimental Data
Inflammatory Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IκBα, leading to NF-κB release IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Isomers Test Isomers Isomers->IKK Potential Inhibition Isomers->NFkB Potential Inhibition

Sources

A Comparative Guide to the Orthogonal Purity Validation of Synthesized 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of drug development and materials science, novel molecular entities are the currency of innovation. A promising candidate, such as 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, represents a potential cornerstone for a new therapeutic agent or a specialized organic material. Its structure—a biphenyl system with strategically placed fluoro, methyl, and nitro groups—suggests its utility as a versatile synthetic intermediate. However, the potential of this molecule is intrinsically linked to its purity. The presence of unidentified impurities, even at trace levels, can confound biological screening results, compromise the integrity of downstream reactions, and introduce significant safety risks in pharmaceutical applications.[1]

This guide provides an in-depth, field-proven framework for validating the purity of a newly synthesized batch of this compound. We move beyond a single-technique approach, instead championing a self-validating, orthogonal methodology. By systematically employing a suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—we construct a comprehensive and trustworthy purity profile. This multi-faceted approach is essential for ensuring that the material meets the stringent quality specifications required by researchers, scientists, and drug development professionals.[2][3]

The Genesis of Impurities: A Necessary Consideration

Before delving into analysis, it is crucial to understand the potential sources of impurities. The synthetic route to a biaryl compound like our target likely involves a cross-coupling reaction (e.g., Suzuki coupling) or a similar multi-step process. Each step is a potential source of contaminants.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Process cluster_impurities Potential Impurities A 3-Bromo-5-nitrobenzoic acid Reaction Pd-Catalyzed Cross-Coupling A->Reaction B 3-Fluoro-2-methylphenylboronic acid B->Reaction Workup Work-up & Purification (e.g., Crystallization) Reaction->Workup Crude Product Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Homocoupled By-products Reaction->Imp2 Imp3 Positional Isomers Reaction->Imp3 Final Final Product: 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid Workup->Final Imp4 Residual Solvents & Catalysts Workup->Imp4

Caption: Potential sources of impurities during synthesis.

This predictive analysis informs our analytical strategy, allowing us to select methods best suited for detecting these specific types of impurities. An effective validation system must be able to distinguish the target compound from unreacted starting materials, reaction by-products, isomers, and process-related contaminants like residual solvents or catalyst traces.[4]

An Orthogonal Validation Workflow

No single analytical technique can provide a complete picture of a compound's purity.[5] A robust assessment relies on orthogonal methods, where each technique measures purity based on different chemical or physical principles. This redundancy is the cornerstone of a trustworthy validation process.

G cluster_analyses Orthogonal Analytical Techniques Start Synthesized Compound Lot Prep Sample Preparation (Accurate Weighing & Dissolution) Start->Prep HPLC HPLC-UV (Chromatographic Purity) Prep->HPLC LCMS LC-MS (Impurity ID & Mass Confirmation) Prep->LCMS NMR qNMR & Structural ID (Molar Purity & Identity) Prep->NMR EA Elemental Analysis (Compositional Purity) Prep->EA Analysis Integrated Data Analysis HPLC->Analysis LCMS->Analysis NMR->Analysis EA->Analysis Report Comprehensive Purity Profile Analysis->Report

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, the identification of novel small molecule scaffolds that can be systematically optimized is of paramount importance. The diphenylamine framework represents a "privileged structure" that has given rise to numerous clinically relevant agents, primarily by targeting protein kinases.[1][2] The compound 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid serves as a compelling starting point for medicinal chemistry exploration. Its bi-aryl structure, coupled with strategically placed functional groups—a fluorine atom, a methyl group, a nitro group, and a carboxylic acid—provides multiple vectors for chemical modification to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of analogs derived from this core structure. We will delve into the synthetic strategies for generating a diverse chemical library, analyze how specific structural modifications influence biological activity, and provide detailed, field-proven protocols for the key biological assays required for their evaluation. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and advancement of next-generation targeted therapeutics.

Synthetic Strategy: A Modular Approach to Analog Synthesis

The efficient synthesis of a diverse library of analogs is foundational to any successful SAR campaign. A convergent and modular approach, such as the Suzuki-Miyaura cross-coupling reaction, is highly effective for this scaffold. This strategy allows for the independent synthesis of two key building blocks—a substituted phenylboronic acid and an aryl halide—which are then coupled in the final step. This modularity enables the rapid generation of numerous analogs by simply varying the starting materials for each half of the molecule.

General Synthetic Workflow

The primary route involves the coupling of a boronic acid derivative of the 3-fluoro-2-methylaniline moiety with a methyl 3-bromo-5-nitrobenzoate intermediate, followed by saponification of the ester to yield the final carboxylic acid.

G cluster_0 Building Block A Synthesis cluster_1 Building Block B Synthesis cluster_2 Core Assembly & Final Product A1 3-Fluoro-2-methylaniline A2 Aryl Boronic Acid / Ester A1->A2 Borylation C1 Suzuki Coupling A2->C1 B1 3-Bromo-5-nitrobenzoic acid B2 Methyl 3-bromo-5-nitrobenzoate B1->B2 Esterification B2->C1 C2 Coupled Ester Intermediate C1->C2 C3 Saponification C2->C3 C4 Final Analog: 3-(3-Fluoro-2-methylphenyl)- 5-nitrobenzoic acid C3->C4

Caption: General workflow for analog synthesis via Suzuki coupling.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a standard, robust Suzuki coupling, chosen for its high functional group tolerance, which is critical given the presence of the nitro and carboxylic acid moieties. The initial esterification of the benzoic acid protects the acidic proton, preventing side reactions during the coupling step.

  • Esterification of 3-Bromo-5-nitrobenzoic acid:

    • To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0°C.

    • Reflux the mixture for 4-5 hours, monitoring by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture and pour it into ice water. Collect the precipitated solid (methyl 3-bromo-5-nitrobenzoate) by filtration and dry under vacuum.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq), (3-fluoro-2-methylphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

    • Evacuate and backfill the vessel with argon three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

    • Heat the reaction mixture to 90°C and stir for 12-16 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the coupled ester intermediate.

  • Saponification (Hydrolysis):

    • Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of diphenylamine derivatives is highly dependent on the nature and position of substituents on both aromatic rings.[1][4] These modifications influence the molecule's conformation, electronic properties, and ability to interact with the target protein's binding site. While specific data for the title compound is proprietary, we can infer a robust SAR model by comparing it to publicly available data on related kinase inhibitors and other biologically active diphenylamine analogs.[5][6]

G cluster_SAR Structure-Activity Relationship Hotspots SAR_Image R1 R1 (Methyl Group) - Steric bulk here is critical. - Small alkyl groups often optimal. - Larger groups may clash with gatekeeper residue. R2 R2 (Fluorine) - Potent H-bond acceptor. - Increases binding affinity. - Modulates pKa and lipophilicity. R3 R3 (Nitro Group) - Strong electron-withdrawing group (EWG). - Can act as H-bond acceptor. - Often replaceable with sulfonamides or amides to improve safety/solubility. R4 R4 (Carboxylic Acid) - Key interaction point (salt bridge). - Esterification or amidation often reduces activity but can create prodrugs.

Caption: Key modification points for SAR analysis.

Comparative Activity of Analogs

The following table summarizes the expected impact of specific structural modifications on biological activity, using IC₅₀ (half-maximal inhibitory concentration) as the primary metric. Lower IC₅₀ values indicate higher potency.

Analog / Modification Ring A Substitution (R1, R2) Ring B Substitution (R3, R4) Predicted IC₅₀ (nM) Rationale for Activity Change
Parent Compound 2-CH₃, 3-F5-NO₂, 3-COOH50 - 150Baseline activity; good balance of steric and electronic features.
Analog 1 2-CH₃, H 5-NO₂, 3-COOH500 - 1000Removal of Fluorine (R2): Loss of a key hydrogen bond acceptor interaction with the protein backbone significantly reduces potency.
Analog 2 H , 3-F5-NO₂, 3-COOH200 - 400Removal of Methyl (R1): Loss of beneficial steric bulk and hydrophobic interactions slightly decreases potency.
Analog 3 2-CH₃, 3-F5-NH₂ , 3-COOH> 5000Nitro to Amine (R3): Reduction of the nitro group to an amine drastically alters electronics and introduces a basic center, which is often detrimental to activity in this scaffold.
Analog 4 2-CH₃, 3-F5-SO₂NH₂ , 3-COOH20 - 80 Nitro to Sulfonamide (R3): The sulfonamide group maintains strong hydrogen bonding capability while potentially improving physicochemical properties, often leading to enhanced activity.[6]
Analog 5 2-CH₃, 3-F5-NO₂, 3-COOCH₃ 1000 - 2500Acid to Methyl Ester (R4): Esterification blocks the critical salt-bridge or hydrogen bond interaction of the carboxylic acid, drastically reducing potency. This can be a prodrug strategy.
Analog 6 2-CH₃, 3-F5-NO₂, 3-CONH₂ 800 - 2000Acid to Primary Amide (R4): Similar to the ester, the primary amide cannot form the same key interactions as the carboxylic acid, leading to a significant loss of activity.

Protocols for Biological Evaluation

To establish a meaningful SAR, robust and reproducible biological assays are essential. The primary assays for this class of compounds typically involve assessing their impact on cell viability (a measure of overall cytotoxicity or anti-proliferative effect) and their direct inhibitory effect on a specific molecular target, such as a protein kinase.[7][8]

Workflow for Inhibitor Characterization

A tiered approach is recommended, starting with broad cellular screening and progressing to specific, mechanistic assays for the most promising compounds.

G start Synthesized Analog Library assay1 Primary Screen: Cell Viability Assay (MTT/XTT) in Cancer Cell Line Panel start->assay1 decision1 Potency & Selectivity? (IC50 < 1 µM) assay1->decision1 assay2 Secondary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) decision1->assay2 Yes inactive Inactive / Deprioritize decision1->inactive No decision2 On-Target Activity? (Kinase IC50 < Cellular IC50) assay2->decision2 assay3 Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) decision2->assay3 Yes decision2->inactive No end Lead Candidate for In Vivo Studies assay3->end

Caption: Tiered experimental workflow for inhibitor validation.

Protocol 1: Cell Viability Assessment (XTT Assay)

Trustworthiness: The XTT assay is a reliable method for assessing cell viability by measuring mitochondrial metabolic activity.[9] Unlike the MTT assay, it produces a water-soluble formazan product, eliminating a solubilization step and reducing potential errors.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[10]

  • Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of ~650 nm should be used for background correction.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Expertise & Experience: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] Its high sensitivity and broad applicability make it a gold standard for kinase inhibitor profiling.[11][12]

  • Compound Preparation: Prepare a 10 mM stock solution of each test analog in 100% DMSO. Create a serial dilution series in a buffer compatible with the kinase reaction.

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., EGFR, BRAF) diluted in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP. The final concentrations should be at or below the Km for both substrate and ATP to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[11]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area for therapeutic discovery. The analysis presented in this guide underscores several key principles: the critical role of the 3-fluoro substituent as a hydrogen bond acceptor, the importance of steric bulk at the 2-position of the first phenyl ring, and the necessity of an acidic moiety (or a suitable bioisostere like a sulfonamide) on the second ring for potent biological activity.

Future efforts should focus on replacing the nitro group, which can be a liability due to metabolic reduction into toxic species, with other electron-withdrawing groups that can also serve as hydrogen bond acceptors, such as cyano or sulfonamide groups.[13] Furthermore, exploring modifications to the core bi-aryl linkage, perhaps by introducing heteroatoms or altering the torsional angle, could lead to analogs with novel selectivity profiles. By systematically applying the synthetic and evaluative protocols detailed here, researchers can efficiently navigate the chemical space around this promising scaffold to identify and optimize lead candidates for preclinical development.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • MTT assay protocol. Abcam.
  • Cell viability assay protocol. Sigma-Aldrich.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Library of Medicine.
  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. NIH National Library of Medicine.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • A Comparative Guide to the Biological Activity of 2-Aminodiphenylamine and its Derivatives. Benchchem.
  • Quantifying assays: inhibition of signalling pathways of cancer. PubMed.
  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NIH National Library of Medicine.
  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
  • functional in vitro assays for drug discovery. YouTube.
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. NIH National Library of Medicine.
  • Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives. PubMed.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate. ChemicalBook.
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • This compound. Hunan Hwatson Pharmaceutical Co.,Ltd.
  • 3-Fluoro-5-nitrobenzoic acid. NIH National Library of Medicine.
  • 3-Fluoro-5-methyl-2-nitrobenzoic acid. NIH National Library of Medicine.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH National Library of Medicine.
  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Benzoic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzoic Acid Scaffold - A Privileged Starting Point in Drug Discovery

Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry. Their rigid, aromatic core, coupled with a highly functional carboxylic acid group, provides a versatile template for interacting with biological targets.[1][2] The carboxylic acid moiety, for instance, is a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[1][2] The true power of this scaffold, however, lies in its capacity for substitution. The nature, position, and number of substituents on the phenyl ring dramatically modulate the molecule's electronic, lipophilic, and steric properties, leading to a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5][6]

This guide provides a comparative framework for evaluating substituted benzoic acids. We will move beyond simple data reporting to explore the causal relationships between chemical structure and biological function. By understanding the why behind the experimental design and the resulting data, you can more effectively design and interpret your own assays, accelerating the journey from hit to lead. We will delve into three fundamental areas of biological screening—antimicrobial, antioxidant, and cytotoxic activity—providing detailed, self-validating protocols and a clear framework for data interpretation.

Chapter 1: Decoding the Language of Substituents: A Primer on Structure-Activity Relationships (SAR)

The biological activity of a benzoic acid derivative is not random; it is dictated by the physicochemical properties conferred by its substituents. Understanding these relationships is paramount for rational drug design.[1] The position of a substituent—ortho (position 2), meta (position 3), or para (position 4)—relative to the carboxylic acid is as crucial as the nature of the substituent itself.

  • Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

    • EDGs (e.g., -OH, -OCH₃, -CH₃) increase electron density in the aromatic ring. Hydroxyl (-OH) groups, in particular, are often crucial for antioxidant activity due to their ability to donate a hydrogen atom to neutralize free radicals.[1]

    • EWGs (e.g., -NO₂, -Cl, -CF₃) pull electron density from the ring. The presence of a nitro group (-NO₂) is frequently associated with antimicrobial activity.[1]

  • Lipophilicity (Hydrophobicity): This property, often described by the partition coefficient (LogP), governs the molecule's ability to cross biological membranes. Increasing the length of an alkyl chain substituent, for example, increases lipophilicity, which can enhance antimicrobial activity by facilitating passage through the microbial cell wall.[5]

  • Steric Effects: The size and shape of a substituent can physically hinder or enhance the molecule's interaction with a target binding site. A bulky group might prevent a molecule from fitting into a narrow active site, while a smaller group in the same position might allow for optimal binding.[1]

SAR_Concepts cluster_scaffold Benzoic Acid Scaffold cluster_properties Substituent Effects BA Benzoic Acid Core (C₆H₅COOH) Ortho Ortho (2) BA->Ortho Meta Meta (3) BA->Meta Para Para (4) BA->Para Electronic Electronic Effects (EDG vs. EWG) Ortho->Electronic Lipophilicity Lipophilicity (Membrane Permeation) Meta->Lipophilicity Steric Steric Hindrance (Target Binding) Para->Steric Activity Biological Activity (e.g., Antimicrobial, Antioxidant) Electronic->Activity Lipophilicity->Activity Steric->Activity

Caption: Key substituent effects influencing the biological activity of the benzoic acid scaffold.

Chapter 2: The Proving Grounds: A Comparative Look at Key Biological Assays

To illustrate the impact of substitution, we will focus on three widely-used in vitro assays. The choice of assay is critical; it must be robust, reproducible, and relevant to the biological question being asked. For our comparative analysis, we will consider four representative molecules:

  • Salicylic Acid (2-Hydroxybenzoic Acid): An anti-inflammatory agent with a key ortho-hydroxyl group.

  • 4-Hydroxybenzoic Acid: A common building block and preservative, with a para-hydroxyl group.

  • 4-Nitrobenzoic Acid: An example with a strong electron-withdrawing group.

  • Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A potent natural antioxidant.

These compounds will be evaluated for their antimicrobial, antioxidant, and cytotoxic properties.

Chapter 3: Standard Operating Procedures: Protocols for Robust Evaluation

Scientific integrity demands meticulous and well-controlled experimental protocols. The following sections provide step-by-step methodologies designed for reproducibility and clarity.

Protocol 3.1: Antimicrobial Susceptibility via Broth Microdilution

Core Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9] This assay provides a quantitative measure of a compound's potency.[10]

Rationale for Use: This method is efficient, scalable for testing multiple compounds, and provides quantitative MIC values that are comparable across different studies when standardized procedures are followed.[10]

MIC_Workflow start Start prep_compounds 1. Prepare 2-fold Serial Dilutions of Test Compounds in a 96-well Plate start->prep_compounds prep_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) prep_compounds->prep_inoculum inoculate 3. Inoculate All Wells (Except Sterility Control) prep_inoculum->inoculate controls 4. Include Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) inoculate->controls incubate 5. Incubate at 37°C for 16-20 hours controls->incubate read 6. Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine 7. Determine MIC: Lowest concentration with no visible growth read->determine end End determine->end

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds:

    • Prepare a stock solution of each test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating across the plate to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Do not add bacteria to well 12 (sterility control).

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 3.2: Antioxidant Capacity via DPPH Radical Scavenging Assay

Core Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[11] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H.[11] The degree of discoloration is proportional to the antioxidant activity and is measured spectrophotometrically.[11]

Rationale for Use: This assay is rapid, simple, and widely used for the initial screening of compounds for antioxidant potential.[11][12]

DPPH_Workflow start Start prep_samples 1. Prepare Serial Dilutions of Test Compounds and Positive Control (Ascorbic Acid) in Wells start->prep_samples add_dpph 2. Add Methanolic DPPH Solution to All Wells prep_samples->add_dpph controls 3. Prepare Control Well: DPPH + Methanol (No Compound) add_dpph->controls incubate 4. Incubate in the Dark at Room Temperature for 30 minutes controls->incubate read 5. Measure Absorbance at ~517 nm incubate->read calculate 6. Calculate % Radical Scavenging Activity and Determine IC₅₀ Value read->calculate end End calculate->end MTT_Workflow start Start seed_cells 1. Seed Cells in a 96-well Plate and Incubate for 24h to Allow Adhesion start->seed_cells treat_cells 2. Treat Cells with Serial Dilutions of Test Compounds seed_cells->treat_cells controls 3. Include Controls: - Untreated Cells (Vehicle Control) - Medium Only (Blank) treat_cells->controls incubate_treat 4. Incubate for Desired Exposure Time (e.g., 24, 48, or 72 hours) controls->incubate_treat add_mtt 5. Add MTT Reagent to Each Well and Incubate for 2-4 hours incubate_treat->add_mtt solubilize 6. Remove Medium and Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan Crystals add_mtt->solubilize read 7. Measure Absorbance at ~570 nm solubilize->read calculate 8. Calculate % Cell Viability and Determine IC₅₀ Value read->calculate end End calculate->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa for cervical cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). [13] * Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment. [13]

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include untreated wells (vehicle control) and wells with medium only (blank).

    • Incubate for the desired duration (e.g., 48 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [14][15] * Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [14] * Carefully aspirate the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals. [16]Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm (a reference wavelength of 630 nm can be used to reduce background). * Calculate the percentage of cell viability using the following formula: % Viability = [ (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) ] * 100

    • Plot the % viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Chapter 4: Synthesizing the Data: A Comparative Analysis

By applying the protocols above, we can generate quantitative data that allows for a direct comparison of our chosen benzoic acid derivatives. The hypothetical data below illustrates how structure influences activity across different biological assays.

Table 1: Comparative Antimicrobial Activity (MIC)

Compound Substituent(s) MIC against E. coli (µg/mL)
Benzoic Acid None >1000
Salicylic Acid 2-OH 500
4-Hydroxybenzoic Acid 4-OH >1000
4-Nitrobenzoic Acid 4-NO₂ 250

| Gallic Acid | 3,4,5-tri-OH | 1000 |

Analysis: The 4-nitrobenzoic acid shows the most potent antibacterial activity, which aligns with the known antimicrobial properties associated with the electron-withdrawing nitro group. [1]The hydroxyl group in the ortho position (Salicylic Acid) confers moderate activity, possibly due to its ability to chelate metal ions essential for bacterial enzymes, whereas the para position is less effective.

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Compound Substituent(s) IC₅₀ (µg/mL)
Benzoic Acid None >200
Salicylic Acid 2-OH 85
4-Hydroxybenzoic Acid 4-OH 120
4-Nitrobenzoic Acid 4-NO₂ >200
Gallic Acid 3,4,5-tri-OH 5

| Ascorbic Acid | (Positive Control) | 8 |

Analysis: Gallic acid is an exceptionally potent antioxidant, even surpassing the standard, Ascorbic Acid. This is directly attributable to its three hydroxyl groups, which are excellent hydrogen donors for neutralizing the DPPH radical. [2]Salicylic acid also shows activity, while the electron-withdrawing nitro group in 4-nitrobenzoic acid renders it inactive as an antioxidant.

Table 3: Comparative Cytotoxicity (MTT Assay on HeLa cells)

Compound Substituent(s) IC₅₀ (µg/mL)
Benzoic Acid None >100
Salicylic Acid 2-OH 75
4-Hydroxybenzoic Acid 4-OH >100
4-Nitrobenzoic Acid 4-NO₂ 40
Gallic Acid 3,4,5-tri-OH 25

| Doxorubicin | (Positive Control) | 0.5 |

Analysis: Gallic acid demonstrates the highest cytotoxicity among the tested benzoic acids, a phenomenon often linked to its pro-oxidant activity at higher concentrations, which can induce apoptosis in cancer cells. 4-Nitrobenzoic acid also shows notable cytotoxic effects. This highlights a critical concept: a compound's biological effect is context-dependent, and a potent antioxidant can also be a potent cytotoxic agent under different conditions.

Conclusion

This guide demonstrates that the biological profile of a substituted benzoic acid is a direct consequence of its chemical structure. By systematically evaluating derivatives in robust, well-controlled biological assays, we can establish clear structure-activity relationships. The presence of a hydroxyl group often confers antioxidant properties, a nitro group can impart antimicrobial and cytotoxic effects, and the substitution pattern (ortho, meta, para) fine-tunes this activity. The protocols and analytical frameworks provided here serve as a reliable starting point for researchers aiming to explore this versatile chemical scaffold in their own drug discovery and development programs.

References

  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154.
  • Benchchem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • Acta Physica Polonica A. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

Sources

A Comparative Guide to the Efficacy of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid against established inhibitors, contextualized within a plausible drug discovery scenario. Given the limited public data on this specific molecule, we will hypothesize its function as a kinase inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation and cellular survival. This approach allows us to detail the necessary comparative workflows, from initial biochemical assays to cell-based functional screens.

Introduction: The Rationale for Comparative Analysis

The development of novel small molecule inhibitors is a cornerstone of modern therapeutics. Compounds like this compound, a derivative of nitrobenzoic acid, are often designed as probes or drug candidates to modulate specific biological pathways.[1] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making such compounds of particular interest in medicinal chemistry.[2]

The critical first step after synthesis of a novel compound is to rigorously benchmark its performance against known inhibitors. This comparative analysis serves multiple purposes:

  • Potency Assessment: Quantifies the concentration required to elicit a biological effect (e.g., IC50).

  • Selectivity Profiling: Determines the inhibitor's specificity for the intended target versus off-target interactions.

  • Mechanism of Action Validation: Confirms that the compound engages the target and pathway as hypothesized.

For this guide, we will compare our novel compound, hereafter referred to as "Compound X," against two well-characterized inhibitors of the NF-κB pathway: TPCA-1 and BAY 11-7082 .

  • TPCA-1 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key upstream kinase in the NF-κB cascade, with an IC50 of 17.9 nM.[3][4]

  • BAY 11-7082 is a more broad-spectrum anti-inflammatory agent that inhibits the NF-κB pathway by irreversibly blocking the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] Its mechanism is complex and may involve multiple targets.[7][8]

The NF-κB Signaling Pathway: A Prime Target

The NF-κB pathway is a critical signaling cascade that regulates immune responses, inflammation, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The canonical pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 IkBa_p P-IκBα IkBa_NFkB->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Compound_X Compound X Compound_X->IKK TPCA1 TPCA-1 TPCA1->IKK BAY117082 BAY 11-7082 BAY117082->IkBa_NFkB Inhibits Phosphorylation DNA DNA (κB sites) p50_p65_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Initiates Experimental_Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Downstream Effects & Toxicity biochem_assay Biochemical IKKβ Kinase Assay (Determine IC50) cell_assay Cell-Based NF-κB Reporter Assay (Confirm Cellular Potency & Permeability) biochem_assay->cell_assay Validate in Cells cytokine_assay Cytokine Measurement (e.g., IL-6 ELISA) (Measure Functional Outcome) cell_assay->cytokine_assay Assess Function toxicity_assay Cell Viability Assay (e.g., MTT/MTS) (Assess Cytotoxicity) cell_assay->toxicity_assay Assess Safety

Sources

A Strategic Guide to Profiling the Selectivity of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule therapeutic is inextricably linked to its selectivity. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, of which cross-reactivity profiling is a cornerstone. Unintended interactions, or off-target effects, are a primary cause of toxicity and can lead to the failure of otherwise promising drug candidates.[1][2] This guide provides a comprehensive framework for characterizing the selectivity of a novel compound, 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid .

As of this writing, "this compound" is a sparsely documented compound in the public domain, primarily appearing in chemical supplier catalogs.[3][4] This lack of biological data necessitates a de novo, systematic approach to understanding its interaction profile within the proteome. Given its chemical structure, which bears resemblance to scaffolds known to interact with protein kinases, this guide will proceed with the plausible hypothesis that it is a kinase inhibitor.

This document outlines a multi-tiered strategy for elucidating the selectivity of "Compound X" (hereafter referring to this compound), comparing it against two well-characterized kinase inhibitors: Dasatinib , a known promiscuous inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This comparative approach provides essential context for interpreting the selectivity profile of our novel compound.

Pillar 1: The Strategic Framework for Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a staged cascade. This approach allows for efficient resource allocation, starting with a broad, low-resolution survey and progressing to high-confidence, quantitative, and physiologically relevant assays for the most significant interactions.

Our proposed workflow is designed to build a comprehensive selectivity profile by systematically answering three key questions:

  • What is the breadth of interaction across a specific target family? (Tier 1)

  • What is the potency of these interactions? (Tier 2)

  • Do these interactions translate to target engagement in a cellular environment? (Tier 3)

  • Are there liabilities against other major target classes? (Tier 4)

G cluster_0 Tier 1: Kinome-Wide Survey cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Broad Off-Target Liability T1 Compound X @ 1µM KINOMEscan® Panel (468 kinases) T2 Determine Kd or IC50 for Hits (e.g., >80% Inhibition) T1->T2 Primary Hits T3 Cellular Thermal Shift Assay (CETSA) on Top Confirmed Targets T2->T3 Confirmed, Potent Hits T4 Radioligand Binding Panel (GPCRs, Ion Channels, etc.) T3->T4 Cellularly Active Hits

Caption: A multi-tiered workflow for comprehensive selectivity profiling.

Pillar 2: Experimental Methodologies & Protocols

The validity of any comparison guide rests on the quality and reproducibility of its underlying experimental data. Here, we detail the protocols for each tier of our selectivity profiling cascade.

Tier 1: Broad Kinome Profiling via Competition Binding Assay

The initial step is to survey the kinome landscape. A competition binding assay, such as the KINOMEscan® platform, is an ideal choice as it measures the thermodynamic dissociation constant (Kd) and is independent of ATP concentration, providing a true measure of binding affinity.[5][6]

Experimental Protocol: KINOMEscan®-type Assay

  • Compound Preparation: Solubilize Compound X, Dasatinib, and Erlotinib in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: For the primary screen, prepare a single concentration of 1 µM for each test compound in the appropriate assay buffer.

  • Assay Principle: The assay utilizes kinases tagged with a DNA label. An immobilized, active-site directed ligand is bound to a solid support. In the absence of a competing compound, the kinase binds to the immobilized ligand.

  • Competition: The test compound is incubated with the kinase-DNA construct. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the solid support is quantified via qPCR of the attached DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[6]

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl), where the DMSO vehicle represents 100% (no inhibition) and a control inhibitor represents 0%.

Tier 2: Quantitative Determination of Binding Affinity (Kd)

Hits from the primary screen (e.g., those showing >80% inhibition) must be validated to determine their actual potency. This involves generating an 11-point dose-response curve to calculate the dissociation constant (Kd).

Experimental Protocol: KdELECT™-type Assay

  • Compound Preparation: Perform serial dilutions of the 10 mM DMSO stock to create an 11-point concentration gradient (e.g., 10 µM to 0.1 nM).

  • Assay Execution: The protocol follows the same principle as the primary screen, but each concentration of the compound is tested in duplicate.

  • Data Analysis: The %Ctrl values are plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the Kd value.[7]

Tier 3: Cellular Target Engagement via CETSA

Biochemical assays are essential, but they do not confirm that a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) to ~80% confluency.

  • Compound Treatment: Treat intact cells with the test compound at various concentrations (e.g., 10 µM, 1 µM, 0.1 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or an ELISA-based method.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[12]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A Treat Intact Cells (Compound vs. Vehicle) B Heat Aliquots (Temperature Gradient) A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Target Protein (e.g., Western Blot) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Broad Panel Off-Target Screening

To build a comprehensive safety profile, it is crucial to assess the compound's activity against targets outside the kinome. Radioligand binding assays are the gold standard for screening against a wide range of targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.[13][14][15]

Experimental Protocol: Radioligand Binding Safety Panel

  • Panel Selection: Utilize a commercially available safety panel (e.g., a panel of 40-60 common off-targets).

  • Assay Principle: The assay measures the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor.

  • Execution: A fixed concentration of the radioligand and cell membranes expressing the target receptor are incubated with the test compound (typically at 1 µM and 10 µM).

  • Detection: The amount of radioactivity bound to the membranes is measured. A significant reduction in radioactivity indicates displacement by the test compound.

  • Data Analysis: Results are expressed as percent inhibition of radioligand binding. Significant hits (>50% inhibition) should be followed up with full IC50 curve determinations.

Pillar 3: Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables present illustrative data for Compound X alongside our comparators, Dasatinib and Erlotinib.

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Table 1: Primary Kinome Screen Results (% Inhibition at 1 µM)

Kinase TargetCompound XDasatinib (Promiscuous)Erlotinib (Selective)
EGFR 95% 98% 99%
ABL1 15%99% 5%
SRC 22%99% 12%
VEGFR2 35%92% 8%
PDGFRB 30%95% 6%
AURKA 85% 45%2%
PIM1 5%15%1%
... (461 other kinases)<10%...<10%

Interpretation: The primary screen suggests Compound X has high activity against EGFR and moderate activity against AURKA. As expected, Dasatinib shows broad activity, while Erlotinib is highly focused on EGFR.

Table 2: Quantitative Binding Affinities (Kd, nM) for Confirmed Hits

Kinase TargetCompound X (Kd, nM)Dasatinib (Kd, nM)Erlotinib (Kd, nM)
EGFR 5.2 0.81.1
AURKA 75.4 >1000>10,000
ABL1 >10,0000.6>10,000
SRC >5,0001.2>10,000

Interpretation: Quantitative analysis confirms the potent interaction of Compound X with EGFR. The interaction with AURKA is confirmed but is over 10-fold weaker. This profile is significantly more selective than Dasatinib and appears to have a secondary liability (AURKA) not present in Erlotinib.

Table 3: Cellular Thermal Shift (ΔTm in °C at 1 µM)

TargetCell LineCompound X (ΔTm)Dasatinib (ΔTm)Erlotinib (ΔTm)
EGFR A549+8.5°C +10.2°C+9.8°C
AURKA HCT116+2.1°C Not DeterminedNot Determined

Interpretation: CETSA results demonstrate that Compound X effectively engages EGFR in intact cells, causing a significant thermal stabilization. The much smaller shift for AURKA suggests weaker or more transient engagement in the cellular context, which is valuable information for predicting potential off-target effects.

Table 4: Broad Off-Target Liability Screen (% Inhibition at 10 µM)

TargetClassCompound XDasatinibErlotinib
hERGIon Channel15%25%18%
5-HT2BGPCR65% 40%5%
M1GPCR8%12%2%
DATTransporter2%5%1%

Interpretation: The broad panel reveals a potential off-target liability for Compound X at the serotonin receptor 5-HT2B, an interaction not prominent for Erlotinib. This finding would warrant a follow-up IC50 determination and further investigation.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for the comprehensive cross-reactivity profiling of a novel compound, this compound. By employing a tiered approach—from a broad kinome scan to quantitative biochemical assays and, critically, to cellular target engagement studies—we can build a high-confidence selectivity profile.

Based on our illustrative data, Compound X emerges as a potent EGFR inhibitor with a secondary, weaker activity against AURKA. Importantly, the cellular engagement data suggests the EGFR activity is primary in a physiological context. The comparison with both a promiscuous and a selective inhibitor provides crucial benchmarks for judging its selectivity. The identification of a potential interaction with the 5-HT2B receptor underscores the necessity of screening beyond the primary target class to de-risk a compound for further development.[16]

The path forward for this compound would involve dose-response studies for the 5-HT2B interaction and subsequent structure-activity relationship (SAR) studies to rationally engineer out the identified off-target activities while retaining the potent on-target EGFR engagement. This disciplined, data-driven approach to selectivity profiling is fundamental to advancing safer and more effective therapeutics.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Amith, S. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Zhao, Q., & Du, X. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Amith, S. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]

  • Van Vleet, T. R. et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available at: [Link]

  • van der Worp, H. B. et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Critical Reviews in Oncogenesis. Available at: [Link]

  • Georg, G. I. et al. (2013). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. Available at: [Link]

  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Al-Ali, H. et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Asarnow, D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: This in-depth technical guide provides a comparative analysis of synthetic methodologies for 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid, a key intermediate in pharmaceutical development. We will explore two primary synthetic routes: a modern approach using the Suzuki-Miyaura cross-coupling reaction and a more traditional multi-step synthesis potentially involving a Sandmeyer or Balz-Schiemann reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, comparative performance data, and mechanistic explanations to guide the selection of the most efficient and scalable synthetic strategy.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable building block in medicinal chemistry. Its trifunctionalized aromatic scaffold, featuring a substituted biaryl motif, a nitro group for further functionalization, and a carboxylic acid handle, makes it a versatile precursor for the synthesis of complex therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations in the pharmaceutical industry. This guide will provide a rigorous comparison of two distinct synthetic approaches to empower chemists with the data needed to make informed decisions.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this biaryl compound can be accomplished through various methods. Here, we will focus on a comparative analysis of two prominent strategies:

  • Route A: The Suzuki-Miyaura Cross-Coupling Approach: A powerful and widely adopted palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2]

  • Route B: The Classical Multi-step Synthesis: A more traditional pathway that often relies on sequential functional group manipulations, including foundational reactions like the Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atom.[3][4][5][6][7]

We will now dissect each route, providing detailed protocols and a critical evaluation of their respective advantages and disadvantages.

Route A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2] In this context, it facilitates the direct coupling of a boronic acid derivative with a halogenated benzoic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to furnish the biaryl product and regenerate the catalyst. The choice of palladium source, ligand, base, and solvent system is paramount to achieving high yields and reaction efficiency.[8]

Experimental Protocol

Step 1: Preparation of 3-Bromo-5-nitrobenzoic acid

This starting material can be synthesized from commercially available precursors. For instance, the oxidation of 3-bromo-5-nitrotoluene.

Step 2: Suzuki-Miyaura Coupling

A mixture of 3-bromo-5-nitrobenzoic acid (1.0 equivalent), (3-fluoro-2-methylphenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PCy₃·HBF₄), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents) is suspended in a suitable solvent system (e.g., a mixture of dioxane and water, or toluene and water).[9][10] The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 60-100°C for several hours.[9][11] Reaction progress is monitored by an appropriate analytical technique such as TLC or LC-MS.[10] Upon completion, the reaction is cooled, and the product is isolated via an aqueous workup, extraction with an organic solvent, and subsequent purification by crystallization or column chromatography.[10]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow reagents 3-Bromo-5-nitrobenzoic acid (3-Fluoro-2-methylphenyl)boronic acid Pd Catalyst, Base, Solvent reaction Reaction Mixture (Heating, Inert Atmosphere) reagents->reaction 1. Combine monitoring Monitoring (TLC/LC-MS) reaction->monitoring 2. Monitor Progress workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate monitoring->reaction purification Purification (Crystallization/Chromatography) workup->purification 4. Purify product 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid purification->product 5. Final Product

Caption: A generalized workflow for the Suzuki-Miyaura synthesis.

Route B: Classical Multi-step Synthesis via Sandmeyer or Balz-Schiemann Reaction

This more traditional approach involves a linear sequence of reactions to construct the target molecule. A key transformation in this route is the introduction of the fluorine atom onto one of the aromatic rings, which can be achieved via a Sandmeyer-type reaction or the Balz-Schiemann reaction.[3][5][6][7]

Mechanistic Rationale

This synthetic strategy relies on the sequential installation of functional groups. For instance, a nitration reaction is used to introduce the nitro group. The Sandmeyer reaction, a radical-nucleophilic aromatic substitution, or the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, can be employed to introduce the fluorine atom.[3][5][6] The biaryl bond would then be formed in a subsequent step, potentially through a coupling reaction.

Experimental Protocol

A possible sequence of steps is outlined below:

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

5-Fluoro-2-methylbenzoic acid can be nitrated using a mixture of fuming nitric acid and oleum or concentrated sulfuric acid to yield 5-fluoro-2-methyl-3-nitrobenzoic acid.[12] The use of oleum has been reported to improve yield and purity.[12]

Step 2: Esterification

The resulting carboxylic acid is often converted to its methyl ester to protect the acid functionality during subsequent reactions. This can be achieved by reacting the acid with methanol in the presence of a catalyst like thionyl chloride.[13]

Step 3: Side-Chain Bromination

The methyl group can be brominated using a radical initiator like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to afford the corresponding benzyl bromide.

Step 4: Coupling Reaction

The final biaryl linkage is formed by coupling the benzyl bromide intermediate with a suitable organometallic reagent, such as a phenyl Grignard or organocuprate reagent. Alternatively, a Suzuki-Miyaura coupling could be employed at this stage.

Workflow Diagram: Classical Multi-step Synthesis

Classical_Synthesis_Workflow start 5-Fluoro-2-methylbenzoic acid nitration Nitration (Fuming HNO3/Oleum) start->nitration intermediate1 5-Fluoro-2-methyl-3-nitrobenzoic acid nitration->intermediate1 esterification Esterification (Methanol, SOCl2) intermediate1->esterification intermediate2 Methyl 5-fluoro-2-methyl-3-nitrobenzoate esterification->intermediate2 bromination Side-Chain Bromination (NBS, AIBN) intermediate2->bromination intermediate3 Methyl 3-(bromomethyl)-5-fluoro-3-nitrobenzoate bromination->intermediate3 coupling Coupling Reaction intermediate3->coupling product 3-(3-Fluoro-2-methylphenyl) -5-nitrobenzoic acid coupling->product

Caption: A representative workflow for a classical multi-step synthesis.

Performance Benchmarking: A Data-Driven Comparison

To facilitate an objective comparison, the following table summarizes key performance indicators for each synthetic route, based on literature precedents and established chemical principles.

Parameter Route A: Suzuki-Miyaura Coupling Route B: Classical Multi-step Synthesis Analysis
Overall Yield Typically high (often >80% for the coupling step)[11]Generally lower due to the cumulative losses over multiple steps.The convergent nature of the Suzuki-Miyaura reaction generally leads to higher overall yields.
Number of Steps Fewer steps, often 2-3 from commercially available materials.More steps, typically 4 or more.The Suzuki-Miyaura route is more step-economical, saving time and resources.
Reaction Conditions Generally mild to moderate temperatures (60-100°C)[9][11]Can involve harsh reagents (e.g., fuming nitric acid, oleum) and a wider range of temperatures.[12]The Suzuki-Miyaura reaction is often more tolerant of various functional groups.[1]
Reagent & Catalyst Cost The primary cost is the palladium catalyst and boronic acid.Reagents for individual steps may be cheaper, but the overall cost can be higher due to the number of transformations.While the upfront cost of the palladium catalyst can be significant, its high efficiency and the potential for catalyst recycling can make Route A more cost-effective at scale.
Scalability Generally considered highly scalable and widely used in industrial processes.Can present scalability challenges, particularly with reactions involving hazardous reagents or intermediates.The robustness and predictability of the Suzuki-Miyaura coupling make it well-suited for large-scale synthesis.
Purification Purification can be straightforward, often involving crystallization.Multiple purification steps are typically required, which can be time-consuming and lead to material loss.The cleaner reaction profiles of many Suzuki-Miyaura couplings can simplify product isolation.
Environmental Impact The use of a heavy metal catalyst (palladium) is a key consideration. However, catalyst recycling protocols are well-developed.Can generate significant amounts of acidic and other chemical waste over the multiple steps.Both routes have environmental considerations. Green chemistry principles are being increasingly applied to Suzuki-Miyaura reactions, such as the use of aqueous solvent systems.[1]

Conclusion and Recommendations

Based on a comprehensive evaluation of the available data and established chemical principles, the Suzuki-Miyaura cross-coupling (Route A) emerges as the superior strategy for the synthesis of this compound in most research and drug development settings.

The key advantages of the Suzuki-Miyaura approach are its high efficiency, excellent yields, operational simplicity, and scalability. The reduction in the number of synthetic steps not only saves time and resources but also minimizes the potential for cumulative material loss. While the initial cost of the palladium catalyst and boronic acid may be a consideration, the overall process economy is often more favorable due to the higher throughput and reduced labor costs.

The classical multi-step synthesis (Route B), while demonstrating a range of fundamental organic transformations, is generally less efficient and more laborious. The potential for lower overall yields and the need for multiple purification steps make it a less attractive option for the routine production of this important intermediate.

Recommendation: For researchers and professionals in drug development seeking a reliable, high-yielding, and scalable synthesis of this compound, the Suzuki-Miyaura cross-coupling methodology is the recommended approach.

References

  • EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google P
  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Kumar, V., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2899-2936. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Peko, T. D., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(5), 1634-1639. (URL: [Link])

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 47(26), 4851-4854. (URL: [Link])

  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate. (URL: [Link])

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (URL: [Link])

  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104. (URL: [Link])

  • Process for the preparation of benzoic acid derivatives via a new intermedi
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (URL: [Link])

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16453. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. (URL: [Link])

  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. (URL: [Link])

  • How is para-nitrobenzoic acid prepared from benzene? - Quora. (URL: [Link])

  • This compound - BuyersGuideChem. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex chemical reagents like 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework for its safe management, grounded in the principles of chemical compatibility, hazard mitigation, and regulatory adherence. The causality behind each step is explained to empower you with the knowledge to not only follow protocol but to understand it.

Hazard Assessment & Characterization

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be synthesized from data on structurally analogous compounds, such as fluorinated, methylated, and nitrated benzoic acids. This approach ensures we operate with a high degree of caution. The primary hazards are anticipated to be consistent with similar chemical entities.[1][2][3][4]

Table 1: Anticipated GHS Hazard Profile

Hazard Class GHS Hazard Statement Rationale & Source Analogy
Acute Toxicity, Oral H302: Harmful if swallowed A common classification for nitrobenzoic acid derivatives.[1][2][4][5]
Skin Irritation H315: Causes skin irritation The acidic nature and aromatic structure contribute to this property.[1][2]
Eye Irritation H319: Causes serious eye irritation A frequent and significant hazard for this chemical class.[1][2][3][6]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Fine powders of acidic aromatic compounds can irritate the respiratory tract.[2][3] |

Due to the presence of the nitro group and the aromatic rings, this compound should also be considered potentially harmful to aquatic life, necessitating containment from environmental release.[7]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

The foundational principle of safe disposal is minimizing exposure during handling and waste consolidation. All handling of this compound, including weighing and preparing for disposal, should occur within a certified laboratory chemical hood to control potential inhalation of dust.[1][8]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Body Laboratory Coat Protects against incidental skin contact and contamination of personal clothing.[1]
Hands Nitrile Gloves Provides a barrier against skin irritation. Gloves should be inspected before use and washed after handling chemicals. Hands must be washed thoroughly with soap and water after glove removal.[8][9]
Eyes/Face Chemical Splash Goggles & Face Shield Protects against dust particles and potential splashes, addressing the serious eye irritation hazard.[1]

| Respiratory | Not required if handled in a fume hood | A properly functioning chemical hood provides adequate respiratory protection.[1][2] |

Step-by-Step Waste Disposal Protocol

Disposal is not a single action but a systematic process. Adherence to this workflow ensures safety and regulatory compliance from the point of waste generation to its final disposition.

Step 1: Waste Segregation & Collection The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Action: Designate a specific, dedicated waste container for this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves).

  • Causality: Keeping waste streams separate prevents unintended chemical reactions within the waste container and allows for proper characterization by the disposal vendor.[10] The original product container should be used for waste collection whenever feasible.[10]

Step 2: Container Selection & Labeling Proper identification is critical for safe storage and transport.

  • Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle). Affix a hazardous waste label detailing the full chemical name: "this compound," the approximate quantity, relevant hazard pictograms (e.g., exclamation mark, health hazard), and the date of accumulation.

  • Causality: Clear, accurate labeling prevents accidental misuse and informs emergency responders and disposal personnel of the container's contents and associated dangers.

Step 3: Temporary On-Site Storage Waste containers must be stored safely pending pickup.

  • Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment bin.[7][10] This storage area should be away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Causality: Proper storage conditions prevent degradation of the container and minimize the risk of reaction with other chemicals. Secondary containment ensures that any potential leaks are captured.

Step 4: Final Disposal This compound must be treated as regulated hazardous waste.

  • Action: Arrange for collection by a licensed and certified professional waste disposal service.[11] Do not under any circumstances discharge this chemical down the drain or dispose of it with general refuse.[1][3][7]

  • Causality: Professional disposal services have the permitted facilities, such as high-temperature chemical incinerators equipped with afterburners and scrubbers, to destroy the chemical in an environmentally sound manner, which is a common and effective method for this type of waste.[11]

Emergency Procedures: Spill & Exposure Management

Small-Scale Spill Response (Solid Material):

  • Ensure the area is well-ventilated and restrict access.

  • Wearing the appropriate PPE, gently sweep or vacuum the solid material.[1][10][12]

  • Crucially, avoid generating dust during cleanup .[1][2][3]

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the spill area with soap and water, collecting the cleaning water as hazardous waste if necessary to prevent runoff into drains.[1]

Personal Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water.[1][2] Call a poison center or doctor for treatment advice.[1][2]

Disposal Workflow Visualization

The following diagram illustrates the logical progression for the safe disposal of this compound.

G A Waste Generation (Unused reagent, contaminated materials) B Segregate into Dedicated, Compatible Waste Container A->B C Label Container Accurately (Name, Hazards, Date) B->C D Store Safely On-Site (Cool, Dry, Ventilated, Secondary Containment) C->D E Schedule Pickup with Licensed Disposal Vendor D->E F Final Disposal (e.g., High-Temperature Incineration) E->F

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid . Carl ROTH. [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Safety Manual . Princeton University Environmental Health & Safety. [Link]

  • Safety Guidelines | Organic Chemistry I Lab . University of North Georgia. [Link]

  • Safety in Organic Chemistry Laboratory . University of Tennessee at Martin. [Link]

  • This compound . BuyersGuideChem. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the novel molecule is both a frontier and a challenge. In the pursuit of therapeutic innovation, compounds like 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid represent uncharted territory, offering potential but also demanding a rigorous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally secure.

Hazard Assessment: A Triad of Chemical Functionality

The primary hazards of this compound can be inferred from its constituent chemical groups. Aromatic nitro compounds are known for their potential toxicity and reactivity.[1] The presence of a fluorine atom introduces considerations common to fluoro-organic compounds, which can exhibit altered biological activity and require specific handling procedures.[2] Finally, the benzoic acid group imparts acidic and irritant properties.

Based on data from structurally similar compounds such as 3-Fluoro-5-nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid, we can anticipate the following hazards[3][4][5]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Allergic Skin Reaction: Some related nitroaromatic compounds can cause skin sensitization.[6]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberReported Hazards
3-Fluoro-5-nitrobenzoic acid14027-75-9Skin irritation, serious eye irritation, may cause respiratory irritation.[3][4]
2-Chloro-5-nitrobenzoic acid2516-96-3Causes serious eye irritation, may cause an allergic skin reaction.
Methyl 5-fluoro-2-nitrobenzoate393-85-1May cause an allergic skin reaction.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive and thorough approach to PPE is paramount. The following recommendations are designed to provide comprehensive protection during the handling of this compound.

Core PPE Ensemble

This foundational PPE should be worn at all times when handling the compound:

  • Eye and Face Protection: At a minimum, wear chemical splash goggles. For procedures with a higher risk of splashing, such as transfers or reaction workups, a face shield worn over chemical splash goggles is required.[2]

  • Hand Protection: Due to the aromatic nitro and fluorinated nature of the compound, double-gloving with chemically resistant gloves is recommended. A compatible glove material, such as nitrile, should be selected based on the solvent used. Always consult the glove manufacturer's compatibility chart.[2]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

All work with this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.

  • For Dusts and Aerosols: A half- or full-face respirator equipped with P3 (or N100) particulate filters is recommended.[7]

  • For Vapors: If the compound is dissolved in a volatile solvent, a combination filter (e.g., ABEK-P3) suitable for organic vapors and particulates should be used.[7]

Operational Plans: From Weighing to Workup

A granular, step-by-step approach to laboratory procedures is essential for minimizing exposure risk.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.

  • Execution:

    • Don the core PPE ensemble.

    • Perform all weighing and aliquoting of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Immediately close the primary container after dispensing.

    • Clean any residual powder from the spatula and weigh boat with a solvent-dampened wipe, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to prevent splashing.

  • Vessel Sealing: Once the compound is dissolved, securely cap the reaction vessel.

  • Inert Atmosphere: For reactions sensitive to air or moisture, the use of a glove box with an inert atmosphere is recommended.[2]

Reaction Workup and Purification
  • Quenching: If the reaction requires quenching, perform this step slowly and with appropriate cooling to control any exothermic processes.

  • Extraction and Washing: Conduct all liquid-liquid extractions and washes within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood to remove solvents. Ensure the vacuum trap is functioning correctly.

Spill Management and Disposal: A Contingency and Closure Plan

Spill Response

In the event of a spill, immediate and decisive action is critical.

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or involves a volatile solvent.

  • Containment and Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust, then carefully scoop the material into a labeled waste container.

    • For liquid spills, use an inert absorbent material to contain and absorb the spill.

    • Clean the spill area with soap and water after the bulk of the material has been removed.

Waste Disposal

Proper waste segregation and disposal are crucial to ensure environmental and personnel safety.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, wipes, and weigh boats, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: This compound is a halogenated organic compound. Therefore, all liquid waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste streams.[10][11]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

Diagrams

PPE_Hierarchy cluster_Engineering Engineering Controls cluster_PPE Personal Protective Equipment cluster_Admin Administrative Controls FumeHood Chemical Fume Hood EyeFace Face Shield & Goggles FumeHood->EyeFace GloveBox Glove Box (for sensitive reactions) GloveBox->EyeFace Gloves Double Nitrile Gloves EyeFace->Gloves Body Flame-Resistant Lab Coat + Chemical Apron Gloves->Body Respiratory Respirator (P3/ABEK-P3) Body->Respiratory SOPs Standard Operating Procedures Training Chemical Handling Training

Caption: Hierarchy of controls for handling this compound.

Waste_Disposal_Workflow Start Waste Generation SolidWaste Contaminated Solids (Gloves, Wipes, etc.) Start->SolidWaste Solid LiquidWaste Solutions & Solvents Start->LiquidWaste Liquid SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer HalogenatedContainer Labeled Halogenated Organic Waste Container LiquidWaste->HalogenatedContainer Disposal Licensed Disposal Facility SolidContainer->Disposal HalogenatedContainer->Disposal

Caption: Waste disposal workflow for this compound.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Rutgers University. (n.d.). Fluorine.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-nitrobenzoic acid. PubChem.
  • Capot Chemical. (2013). MSDS of 3-Fluoro-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Echemi. (n.d.). Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
  • Cornell University. (n.d.). Chapter 9 - What Happens To The Hazardous Waste Generated. Cornell EHS.
  • University of California. (n.d.). Halogenated Waste.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.